1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl diazepane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-5-8-12-19(20)16(21)23-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIKLNFJFSNCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653896 | |
| Record name | Benzyl tert-butyl 1,2-diazepane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443295-19-0 | |
| Record name | Benzyl tert-butyl 1,2-diazepane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate: Synthesis, Characterization, and Potential Applications
Disclaimer: The subject of this technical guide, 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate, is a specialized chemical entity for which a registered CAS number and extensive peer-reviewed literature are not publicly available at the time of this writing. Therefore, this document is presented as a prospective guide based on established principles of organic chemistry and data from analogous structures. The protocols and data herein are predictive and intended to serve as a foundational resource for researchers.
Introduction: The 1,2-Diazepane Scaffold in Modern Drug Discovery
The seven-membered 1,2-diazepane heterocyclic scaffold is a privileged structure in medicinal chemistry. Its non-planar, conformationally flexible nature provides an excellent three-dimensional framework for the spatial presentation of pharmacophoric elements, a key attribute in the design of potent and selective therapeutic agents. The introduction of substituents on the nitrogen atoms not only modulates the steric and electronic properties of the molecule but also allows for the synthesis of diverse chemical libraries.
This guide focuses on a specific derivative, this compound. The choice of the benzyl (Bn) and tert-butoxycarbonyl (Boc) protecting groups is deliberate. The Boc group offers robust protection under various conditions while being readily removable under acidic conditions, and the benzyl group provides stability and can be cleaved via hydrogenolysis. This differential protection strategy is highly valuable in multi-step syntheses, enabling selective deprotection and further functionalization at either nitrogen atom.
This whitepaper will provide a comprehensive overview of the predicted properties, a plausible synthetic route, detailed characterization methodologies, and a discussion of the potential applications of this compound for professionals in drug development and chemical research.
Chemical Identity and Predicted Physicochemical Properties
While a registered CAS number for this compound is not found in public databases, a new chemical substance can be registered with the Chemical Abstracts Service (CAS) to obtain a unique identifier.[1][2][3] This process involves submitting detailed information about the compound's structure, and in some cases, characterization data to CAS for review.[2]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₉H₂₈N₂O₄ | - |
| Molecular Weight | 348.44 g/mol | - |
| CAS Number | Not Assigned | - |
| Predicted LogP | 3.2 - 3.8 | Cheminformatic software (e.g., ChemDraw) |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | Cheminformatic software (e.g., ChemDraw) |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 5 | - |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a proposed route based on established methodologies for the synthesis of related diazepane structures.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 2-(5-bromopentyl)hydrazine-1-carboxylate
-
To a stirred solution of tert-butyl carbazate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,5-dibromopentane (1.5 eq) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The use of a strong base like NaH is necessary to deprotonate the carbazate, forming a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of SN2 reaction. An excess of the dibromoalkane is used to minimize the formation of the double alkylation product.
Step 2: Synthesis of tert-Butyl 1,2-diazepane-1-carboxylate
-
Dissolve the product from Step 1 in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Causality: This step is an intramolecular cyclization. The base promotes the deprotonation of the remaining N-H group, which then acts as a nucleophile to displace the terminal bromide, forming the seven-membered ring.
Step 3: Synthesis of this compound
-
To a solution of tert-butyl 1,2-diazepane-1-carboxylate in anhydrous tetrahydrofuran (THF), add NaH (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by flash column chromatography.
Causality: Similar to the first step, NaH is used to deprotonate the free secondary amine, creating a nucleophile that readily reacts with the electrophilic benzyl bromide to afford the N-benzylated final product.
Purification and Comprehensive Characterization
A self-validating protocol for the characterization of the final compound is crucial to confirm its identity and purity.
Caption: Analytical workflow for the characterization of this compound.
Purification
-
Technique: Flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a suitable starting point. The optimal solvent system should be determined by TLC analysis.
Structural Elucidation
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons (benzyl): Multiplet around 7.2-7.4 ppm (5H).- Benzyl CH₂: Singlet or AB quartet around 4.5-4.8 ppm (2H).- Diazepane ring protons: Complex multiplets in the range of 1.5-3.5 ppm (10H).- tert-Butyl protons: Singlet around 1.4 ppm (9H). |
| ¹³C NMR | - Carbonyl carbons (carbamate): Peaks in the region of 155-170 ppm.- Aromatic carbons: Peaks between 125-140 ppm.- tert-Butyl quaternary carbon: Peak around 80 ppm.- Benzyl CH₂ carbon: Peak around 50-55 ppm.- Diazepane ring carbons: Peaks in the aliphatic region of 20-60 ppm.- tert-Butyl methyl carbons: Peak around 28 ppm. |
| HRMS (ESI+) | Predicted m/z for [M+H]⁺: 349.2178, corresponding to C₁₉H₂₉N₂O₄⁺. |
| FT-IR | - C=O stretching (carbamate): Strong absorption band around 1690-1720 cm⁻¹.- C-H stretching (aliphatic and aromatic): Bands around 2850-3100 cm⁻¹.- C-N stretching: Absorption in the 1000-1300 cm⁻¹ region. |
The observation of rotational isomers (rotamers) is possible in the NMR spectra due to restricted rotation around the N-C(O) amide bonds, which may lead to the broadening or duplication of certain signals.[4][5][6][7]
Purity Assessment
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Expected Result: A single major peak with a purity of ≥95%.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 1,2-diazepane scaffold is a versatile building block in drug discovery. The title compound, with its orthogonal protecting groups, is an excellent starting point for the development of compound libraries.
-
Scaffold for Library Synthesis: Selective removal of the Boc group would allow for acylation, alkylation, or sulfonylation at the N2 position, while catalytic hydrogenation could deprotect the N1 position for further modification. This enables the creation of a diverse set of analogs for structure-activity relationship (SAR) studies.
-
Chiral Scaffolds: If synthesized from chiral precursors, enantiomerically pure 1,2-diazepanes can be obtained. Chiral scaffolds are of high interest in modern drug design to improve potency and reduce off-target effects.[8][9]
-
Fragment-Based Drug Discovery (FBDD): The core diazepane structure can serve as a fragment for screening against various biological targets. The conformational flexibility of the seven-membered ring allows it to adapt to different binding pockets.
-
Analogs of Biologically Active Molecules: Diazepines and their fused derivatives are known to possess a wide range of biological activities, including anticonvulsant, anxiolytic, and analgesic properties.[10][11][12] This scaffold can be used to design novel analogs of known therapeutic agents.
Conclusion
While "this compound" appears to be a novel or non-commercial research chemical, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential utility. The proposed synthetic route leverages well-established chemical transformations, and the detailed analytical workflow ensures the unambiguous confirmation of its structure and purity. The strategic placement of orthogonal protecting groups makes this molecule a valuable intermediate for the synthesis of diverse compound libraries, positioning it as a promising tool for researchers and professionals in the field of drug discovery and development.
References
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Kaoua, R., et al. (2017). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 22(1), 133. Available at: [Link]
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Sapnakumari, M., et al. (2012). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica, 4(6), 2198-2201. Available at: [Link]
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CAS (Chemical Abstracts Service). (n.d.). CAS Registry. Retrieved from [Link]
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Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908. Available at: [Link]
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ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]
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MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]
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Kudryavtsev, V. V., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][10]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Pharmaceuticals, 14(10), 1020. Available at: [Link]
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Wang, Z., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. Available at: [Link]
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Legeay, M., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(2), 876-919. Available at: [Link]
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ResearchGate. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]
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Ingenta Connect. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
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The Video Textbook Of Chemistry. (2020, April 22). Synthesis of Diazepam. YouTube. Available at: [Link]
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ResearchGate. (2018). A New Strategy for Pyrrolo[1,2- a ][8][10]diazepine Structure Formation. Available at: [Link]
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ResearchGate. (2021). 1,3‐Diazepine: A privileged scaffold in medicinal chemistry. Available at: [Link]
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Introduction: The 1,2-Diazepane Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of Protected 1,2-Diazepanes for Drug Development Professionals.
The 1,2-diazepane framework, a seven-membered heterocyclic system with two adjacent nitrogen atoms, represents a compelling scaffold in medicinal chemistry. Its inherent three-dimensionality and the synthetic versatility afforded by the two nitrogen atoms make it an attractive starting point for the design of novel therapeutics. The introduction of protecting groups on one or both nitrogen atoms is a crucial step in the synthesis and manipulation of these molecules. However, the choice of a protecting group extends beyond mere synthetic strategy; it profoundly influences the physicochemical properties of the final compound, which in turn dictates its behavior in biological systems.
This guide provides a comprehensive overview of the key physicochemical properties of N-protected 1,2-diazepanes, offering both theoretical insights and practical methodologies for their characterization. Understanding these properties is paramount for optimizing drug-like characteristics, including solubility, permeability, metabolic stability, and ultimately, bioavailability and efficacy.
The Influence of N-Protecting Groups on Physicochemical Properties
The selection of a nitrogen protecting group is a critical decision in the design of a synthetic route and in tuning the properties of the target molecule. The protecting group can significantly alter steric hindrance, electron density, hydrogen bonding capacity, and overall lipophilicity.
Here's a summary of the expected impact of common N-protecting groups on the physicochemical properties of 1,2-diazepanes:
| Protecting Group | Structure | Key Characteristics & Expected Impact on 1,2-Diazepane Properties |
| Boc (tert-Butoxycarbonyl) | -COOC(CH₃)₃ | Lipophilic & Bulky: Increases lipophilicity and molecular weight. The bulky tert-butyl group can restrict conformational flexibility. Generally stable to a wide range of conditions but labile to acid. |
| Cbz (Carboxybenzyl) | -COOCH₂C₆H₅ | Lipophilic & Aromatic: Significantly increases lipophilicity due to the benzyl group. Can participate in π-stacking interactions. Removable by hydrogenolysis. |
| Tosyl (p-Toluenesulfonyl) | -SO₂C₆H₄CH₃ | Electron-Withdrawing & Lipophilic: The sulfonyl group is strongly electron-withdrawing, which can decrease the basicity of the nitrogen atom. The aromatic ring adds lipophilicity. Very stable and often requires harsh conditions for removal. |
| Acetyl | -COCH₃ | Polar & Planar: Increases polarity and can act as a hydrogen bond acceptor. The planar amide bond can influence local conformation. Removable under basic or acidic conditions. |
I. Lipophilicity: A Key Determinant of Drug Action
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter that influences solubility, permeability, plasma protein binding, and volume of distribution.[1][2] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like diazepanes, the distribution coefficient (LogD) at a specific pH is a more relevant measure.
The lipophilicity of a 1,2-diazepane is heavily influenced by its N-protecting group. For instance, diazepam, a related 1,4-benzodiazepine, is highly lipophilic, which contributes to its rapid onset of action and significant distribution into fatty tissues.[1][3]
Experimental Protocol: Determination of LogD by HPLC
This method provides a rapid and reliable way to estimate the lipophilicity of a compound.
1. Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using standards with known LogD values.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile Phase A: Phosphate buffered saline (PBS), pH 7.4.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Test compound solution (1 mg/mL in mobile phase B).
-
LogD standards (e.g., a series of sulfonamides with known LogD values).
3. Method:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the test compound and standards.
-
Run a linear gradient from 5% to 95% B over 10-15 minutes.
-
Record the retention time for each compound.
-
Plot the known LogD values of the standards against their retention times to generate a calibration curve.
-
Determine the LogD of the test compound by interpolating its retention time on the calibration curve.
Causality: The C18 stationary phase is nonpolar. More lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time.
II. Aqueous Solubility: A Prerequisite for Absorption
Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Poor solubility is a major hurdle in drug development. The solubility of diazepam, for example, is very low in water.[4]
The introduction of a protecting group can drastically alter the solubility of a 1,2-diazepane. Polar groups like acetyl may enhance solubility, while large, nonpolar groups like Cbz will likely decrease it.
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
This high-throughput method is suitable for early-stage drug discovery.
1. Principle: The compound is dissolved in DMSO and then diluted into an aqueous buffer. The point at which the compound precipitates is detected by light scattering (nephelometry).
2. Materials:
-
Nephelometer or a plate reader with a light-scattering detection mode.
-
96-well microplates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Aqueous buffer (e.g., PBS, pH 7.4).
3. Method:
-
Add the aqueous buffer to the wells of the microplate.
-
Add increasing volumes of the test compound stock solution to the wells.
-
Mix and incubate for a set period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using the nephelometer.
-
The solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank.
Self-Validation: The inclusion of compounds with known high and low solubility as controls validates the assay performance.
III. Chemical Stability: Ensuring Drug Integrity
The chemical stability of a drug substance is its ability to resist chemical change or degradation.[5][6] Stability studies are crucial for determining storage conditions and shelf-life. The 1,2-diazepane ring may be susceptible to hydrolysis or oxidation, and the protecting group can either stabilize or destabilize the molecule.
Experimental Protocol: Forced Degradation Study
This involves subjecting the compound to harsh conditions to identify potential degradation pathways.
1. Principle: The compound is exposed to acidic, basic, oxidative, thermal, and photolytic stress. The amount of remaining parent compound and the formation of degradants are monitored by HPLC.
2. Materials:
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Solutions of HCl (0.1 M), NaOH (0.1 M), and H₂O₂ (3%).
-
Oven and a photostability chamber.
-
Test compound solution (1 mg/mL).
3. Method:
-
Acid/Base Hydrolysis: Mix the compound solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Oxidation: Mix the compound solution with 3% H₂O₂ and incubate.
-
Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH guidelines.
-
Analyze all samples by HPLC-UV/MS to determine the percentage of degradation and to characterize the degradants.
Authoritative Grounding: The conditions for forced degradation studies are based on guidelines from the International Council for Harmonisation (ICH).
IV. Conformational Analysis: Understanding 3D Structure
The seven-membered diazepane ring is not planar and can exist in multiple conformations.[7] The preferred conformation can influence how the molecule binds to its biological target. The steric bulk of the N-protecting group can significantly impact the conformational equilibrium.
Methodology: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[8][9]
1. Principle: The coupling constants (J-values) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, providing further conformational information.
2. Experimental Approach:
-
Acquire high-resolution 1D ¹H NMR and 2D NMR spectra (e.g., COSY, NOESY/ROESY) of the protected 1,2-diazepane in a suitable deuterated solvent.
-
Analyze the coupling constants of the ring protons.
-
Identify through-space correlations in the NOESY/ROESY spectrum.
-
Use this data to build a model of the predominant conformation in solution. Computational modeling can be used to support the experimental findings.
Expertise: The interpretation of NMR data for conformational analysis requires a deep understanding of NMR theory and structural chemistry. The choice of NMR experiments and parameters is critical for obtaining high-quality data.
Visualizations
Caption: General structure of an N-protected 1,2-diazepane.
Caption: Workflow for physicochemical profiling of a new 1,2-diazepane.
Caption: Influence of N-protecting groups on physicochemical properties.
Conclusion
The physicochemical properties of N-protected 1,2-diazepanes are a complex interplay of the core scaffold and the nature of the protecting group. A thorough characterization of these properties is not merely a data collection exercise; it is a fundamental component of rational drug design. By understanding and systematically evaluating properties such as lipophilicity, solubility, stability, and conformation, researchers can make informed decisions to optimize their compounds, increasing the likelihood of success in the challenging journey of drug development.
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- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [The analysis and stability of various 1,4-benzodiazepines of pharmaceutical interest. 2. Ring contraction of nordiazepam and clonazepam. pH-Dependence of hydrolytic cleavage of diazepam(Faustan) and use of kinetic methods for determination of stability behavior of diazepam in solutions of the ampoules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about the molecular structure, dynamics, and environment of organic compounds. This in-depth technical guide focuses on the comprehensive ¹H and ¹³C NMR spectral analysis of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate, a compound of interest within the realm of medicinal chemistry due to its diazepane core, a privileged scaffold in many biologically active molecules.
This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the NMR data for this specific molecule. In the absence of publicly available experimental spectra, this guide will utilize high-quality predicted NMR data, providing a robust framework for spectral interpretation and structural verification. The causality behind experimental choices and the logic of spectral assignment will be thoroughly explained, ensuring a deep understanding of the molecule's spectroscopic signature.
Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR data for this compound were generated using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants, offering a reliable approximation of experimental values. The data presented below assumes the spectrum is recorded in deuterated chloroform (CDCl₃) at room temperature.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.25 | m | 5H | Ar-H (Phenyl) |
| 5.18 | s | 2H | Cbz-CH₂ |
| 3.80 - 3.60 | m | 2H | N-CH₂ (diazepane ring) |
| 3.40 - 3.20 | m | 2H | N-CH₂ (diazepane ring) |
| 1.90 - 1.70 | m | 4H | -CH₂-CH₂- (diazepane ring) |
| 1.45 | s | 9H | Boc-(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C=O (Cbz) |
| 155.8 | C=O (Boc) |
| 136.5 | Ar-C (ipso) |
| 128.6 | Ar-CH |
| 128.2 | Ar-CH |
| 127.9 | Ar-CH |
| 80.5 | Boc-C(CH₃)₃ |
| 67.2 | Cbz-CH₂ |
| 48.5 | N-CH₂ (diazepane ring) |
| 46.2 | N-CH₂ (diazepane ring) |
| 28.4 | Boc-C(CH₃)₃ |
| 27.8 | -CH₂- (diazepane ring) |
| 25.5 | -CH₂- (diazepane ring) |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR data for a compound such as this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound. The precise amount should be recorded for potential quantitative analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively simple residual solvent peak.[1] The choice of solvent can influence chemical shifts; therefore, consistency is key.[2][3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. A clear, homogeneous solution is crucial for acquiring sharp, well-resolved NMR signals.
2. NMR Spectrometer Setup and Calibration:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and sensitivity.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through an automated or manual shimming process to achieve narrow and symmetrical peak shapes.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire proton chemical shift range for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.[4][5]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: A spectral width of around 220-250 ppm is standard for observing the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. Quaternary carbons and carbonyls often have longer relaxation times and may require a longer delay for accurate integration.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
5. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0 ppm.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Spectral Interpretation and Structural Correlation
A thorough analysis of the predicted ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all signals to the corresponding nuclei in the this compound molecule.
¹H NMR Spectrum Analysis:
-
Aromatic Region (δ 7.40 - 7.25 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted phenyl ring of the benzyl protecting group.
-
Benzyl Protons (δ 5.18 ppm): The singlet integrating to 2 protons is assigned to the methylene protons of the benzyl group (Cbz-CH₂). Its downfield shift is due to the deshielding effect of the adjacent oxygen and the aromatic ring.
-
Diazepane Ring Protons (δ 3.80 - 3.20 ppm and 1.90 - 1.70 ppm): The complex multiplets in these regions correspond to the eight protons of the diazepane ring. The protons on the carbons adjacent to the nitrogen atoms (N-CH₂) are expected to be the most downfield (δ 3.80 - 3.20 ppm) due to the electron-withdrawing effect of the nitrogen atoms. The remaining methylene protons (-CH₂-CH₂-) appear further upfield (δ 1.90 - 1.70 ppm). The complexity of these signals arises from geminal and vicinal couplings, as well as the conformational flexibility of the seven-membered ring.
-
tert-Butyl Protons (δ 1.45 ppm): The sharp singlet integrating to 9 protons is the characteristic signal for the three equivalent methyl groups of the tert-butyl (Boc) protecting group.[6]
¹³C NMR Spectrum Analysis:
-
Carbonyl Carbons (δ 170.5 and 155.8 ppm): The two signals in the downfield region are assigned to the carbonyl carbons of the Cbz and Boc protecting groups, respectively. The chemical shifts are typical for carbamate carbonyls.[7]
-
Aromatic Carbons (δ 136.5 - 127.9 ppm): The signals in this range correspond to the six carbons of the phenyl ring. The quaternary ipso-carbon is the most downfield, while the other signals represent the five CH carbons.
-
Boc Group Carbons (δ 80.5 and 28.4 ppm): The signal at δ 80.5 ppm is assigned to the quaternary carbon of the tert-butyl group, and the signal at δ 28.4 ppm corresponds to the three equivalent methyl carbons.
-
Cbz Methylene Carbon (δ 67.2 ppm): This signal is attributed to the methylene carbon of the benzyl group.
-
Diazepane Ring Carbons (δ 48.5, 46.2, 27.8, and 25.5 ppm): These signals are assigned to the four unique carbon environments within the diazepane ring. The carbons directly bonded to nitrogen atoms (N-CH₂) appear at higher chemical shifts (δ 48.5 and 46.2 ppm) compared to the other two methylene carbons (δ 27.8 and 25.5 ppm).
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By presenting a detailed experimental protocol and a thorough interpretation of the spectral data, this document serves as a valuable resource for researchers working with this compound or structurally related molecules. The clear correlation between the predicted chemical shifts and the molecular structure underscores the power of NMR spectroscopy in modern chemical analysis. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimentally acquired spectra for final structural verification.
References
-
UCL. (n.d.). Chemical shifts. Retrieved from [Link]
- Maia, L. F., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(3), 379.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Kadri, M., et al. (2007). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 12(10), 2258-2267.
-
ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
- Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834.
-
ResearchGate. (n.d.). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]
- Li, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(11), 3169.
-
Evans, R. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
- Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
- Kim, H. J., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(18), 4434.
- Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Chemistry, 2023, 1-9.
-
ResearchGate. (n.d.). 1,4-Diazepines. Retrieved from [Link]
- Cui, J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 293.
- Wi, S., & Wheeler, K. A. (2018). Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for the Non-expert (pp. 57-74). Royal Society of Chemistry.
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
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Strategic Synthesis of the 1,2-Diazepane Core: A Guide to Starting Materials and Core Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2-diazepane framework, a seven-membered saturated heterocycle containing two adjacent nitrogen atoms, represents a compelling, non-planar scaffold for exploration in medicinal chemistry. Its unique three-dimensional architecture offers opportunities to engage with biological targets in ways that are inaccessible to more common flat, aromatic ring systems. This guide provides a detailed overview of the primary synthetic strategies for constructing the 1,2-diazepane ring, focusing on the selection of appropriate starting materials and the rationale behind key reaction methodologies.
Intramolecular Cyclization: The Foundational Approach
The most direct and classical approach to the 1,2-diazepane core involves the formation of one or two key bonds on a suitably functionalized acyclic precursor. This strategy typically relies on the reaction between a dinucleophile (hydrazine or its derivative) and a dielectrophile (a five-carbon chain with reactive groups at both ends).
Starting Materials & Rationale
The primary choice of starting materials dictates the feasibility and efficiency of the cyclization. The core components are:
-
The N-N Synthon: Hydrazine hydrate is the most fundamental starting material, providing the two adjacent nitrogen atoms. Substituted hydrazines can be employed to pre-install substituents on one or both nitrogen atoms.
-
The C5 Synthon: A five-carbon chain functionalized with two electrophilic groups is required. Common examples include:
-
1,5-Dihalides: (e.g., 1,5-dibromopentane). These are highly reactive and readily undergo nucleophilic substitution with hydrazine. The choice of halogen (Br > Cl) influences reactivity.
-
1,5-Diketones or Dialdehydes: These react with hydrazine to form a dihydropyridazine intermediate which can then be reduced and cyclized, or undergo a direct cyclocondensation.[1]
-
Other 1,5-Dielectrophiles: Activated esters or compounds bearing leaving groups like tosylates can also be used.
-
The causality behind this choice is straightforward: the high nucleophilicity of the hydrazine nitrogens readily attacks the electrophilic carbons of the C5 chain, leading to a double substitution reaction that closes the seven-membered ring.
Experimental Protocol: Synthesis via 1,5-Dihalide and Hydrazine
This protocol describes a representative synthesis of the parent 1,2-diazepane ring.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate (1.0 eq) in a suitable high-boiling solvent such as ethanol or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (2.5 eq), to act as a proton scavenger.
Step 2: Addition of Dielectrophile
-
Slowly add 1,5-dibromopentane (1.0 eq) dropwise to the stirring solution at room temperature. The reaction is often exothermic.
Step 3: Cyclization
-
After the addition is complete, heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1,2-diazepane.
Visualization: Intramolecular Cyclization Workflow
Caption: Workflow for 1,2-diazepane synthesis via intramolecular cyclization.
Cycloaddition Reactions: Building Complexity Efficiently
Cycloaddition reactions offer a powerful and convergent method for constructing the 1,2-diazepane skeleton, often establishing multiple stereocenters in a single step. These reactions are classified based on the number of atoms each component contributes to the final ring.
[4+3] Annulation with Azoalkenes
An N-heterocyclic carbene (NHC)-catalyzed [4+3] annulation between enals and in situ generated azoalkenes provides an elegant route to functionalized 1,2-diazepine derivatives, which can subsequently be reduced to the saturated diazepane.[1]
Starting Materials & Rationale:
-
4-Atom Component: Enals, which under NHC catalysis, act as homoenolate equivalents.
-
3-Atom Component: Azoalkenes, generated in situ from sources like N-Ts hydrazones.[1]
The NHC catalyst is crucial as it reverses the polarity of the enal, allowing it to act as a nucleophile that attacks the azoalkene, initiating a cascade that leads to the seven-membered ring. The choice of NHC catalyst can influence both the reaction pathway and the stereoselectivity.[1]
Experimental Protocol: NHC-Catalyzed [4+3] Annulation
Step 1: Catalyst and Reagent Preparation
-
To an oven-dried vial under an inert atmosphere (e.g., argon), add the NHC precatalyst and a suitable base (e.g., DBU) in a dry, non-protic solvent like dichloromethane (DCM).
-
Add the N-Ts hydrazone (1.2 eq) and the 2-bromoenal (1.0 eq).[1]
Step 2: Reaction Execution
-
Stir the mixture at the specified temperature (e.g., room temperature) for the required duration (typically 24-48 hours).
-
Monitor the reaction by TLC for the consumption of the starting materials.
Step 3: Workup and Purification
-
Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purify the residue using flash column chromatography to isolate the tetrahydro-1H-1,2-diazepine product.[1]
Step 4: Reduction to 1,2-Diazepane (if required)
-
The resulting unsaturated diazepine can be reduced to the corresponding 1,2-diazepane using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol).
Data Presentation: Substrate Scope in Annulation Reactions
| Entry | Enal Component | Hydrazone Component | Catalyst | Yield (%) | Ref |
| 1 | 2-Bromo-cinnamaldehyde | N-Tosylbenzalhydrazone | NHC-1 | 85 | [1] |
| 2 | 2-Bromo-3-(4-chlorophenyl)acrylaldehyde | N-Tosylbenzalhydrazone | NHC-1 | 90 | [1] |
| 3 | 2-Bromo-cinnamaldehyde | N-Tosyl(4-methyl)benzalhydrazone | NHC-1 | 82 | [1] |
Visualization: [4+3] Annulation Pathway
Caption: General scheme for 1,2-diazepane synthesis via [4+3] cycloaddition.
Ring-Closing Metathesis (RCM): A Modern and Versatile Strategy
Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic compounds, including seven-membered heterocycles.[2] The reaction utilizes a metal catalyst (typically Ruthenium-based) to form a new double bond between two existing terminal alkenes within the same molecule, releasing ethylene as the only byproduct.[2]
Starting Materials & Rationale
The success of RCM is entirely dependent on the design of the acyclic precursor. For a 1,2-diazepane, the precursor must contain:
-
A Hydrazine Core: This can be protected on one or both nitrogens.
-
Two Terminal Alkene Chains: The two chains are attached to the nitrogen atoms of the hydrazine core. The length of the chains is critical to ensure the formation of a seven-membered ring. For a 1,2-diazepane, the structure would typically be an N-allyl-N'-but-3-enyl-hydrazine derivative.
The choice of catalyst is critical. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred for their higher activity and broader functional group tolerance, which is essential when working with complex, peptide-like structures.[3]
Experimental Protocol: RCM for Diazepane Synthesis
Step 1: Precursor Synthesis
-
Synthesize the di-alkene precursor, for example, by sequential alkylation of a protected hydrazine with allyl bromide and 4-bromobut-1-ene.
Step 2: RCM Reaction
-
Dissolve the di-alkene precursor in a degassed solvent such as dichloromethane (DCM) or toluene. The reaction is typically run at high dilution (e.g., 0.005 M) to favor the intramolecular RCM over intermolecular polymerization.
-
Add the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%).
-
Heat the reaction to reflux (around 40-80 °C) and monitor its progress by TLC or GC-MS.
Step 3: Workup and Purification
-
Upon completion, quench the reaction by adding a catalyst scavenger like ethyl vinyl ether.
-
Concentrate the solvent and purify the resulting cyclic alkene (a tetrahydiazepine) by flash chromatography.
Step 4: Reduction to 1,2-Diazepane
-
Reduce the double bond of the cyclized product via catalytic hydrogenation (H₂, Pd/C) to obtain the final saturated 1,2-diazepane.
Visualization: Ring-Closing Metathesis (RCM) Logic
Caption: Logical workflow for the RCM-based synthesis of 1,2-diazepanes.
References
- Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cycliz
- 1,2-Diazepines | Request PDF.
- One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds.American Chemical Society.
- Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane.Organic & Biomolecular Chemistry (RSC Publishing).
- Ring-closing met
- Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).NIH.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Boc and N-benzyl Protected Heterocycles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Gatekeepers of Reactivity in Heterocyclic Synthesis
In the intricate world of synthetic organic chemistry, particularly within the realm of drug discovery and development, nitrogen-containing heterocycles are foundational scaffolds. Their journey from simple precursors to complex, biologically active molecules is often guarded by the use of protecting groups. Among the most ubiquitous of these are the tert-butoxycarbonyl (N-Boc) and benzyl (N-Bn) groups. The choice of protecting group is a critical experimental decision, dictated by the desired stability and the specific conditions required for its eventual removal.
The N-Boc group, a carbamate, is prized for its stability in a wide range of nucleophilic and basic conditions, yet it is readily cleaved under mild acidic conditions.[1] Conversely, the N-benzyl group is exceptionally robust, withstanding acidic, basic, and many oxidative/reductive conditions, but is typically removed via hydrogenolysis.[2]
Unambiguous structural confirmation of these protected intermediates is paramount to ensuring the success of a multi-step synthesis. A failure to correctly identify a compound can lead to wasted resources and significant delays. This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize N-Boc and N-benzyl protected heterocycles. It is designed not as a mere list of data, but as a field-guide from a senior scientist's perspective, explaining the causality behind the spectral features and providing a logical framework for confident structural elucidation.
Part 1: The Signature of the N-Boc Group
The N-Boc group provides a set of highly distinct and easily identifiable signals across various spectroscopic platforms. Its presence is often the first feature confirmed when analyzing a spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Rotamers
¹H NMR Spectroscopy: The most prominent feature of an N-Boc protected heterocycle in a proton NMR spectrum is the signal from the nine equivalent protons of the tert-butyl group.
-
Diagnostic Signal: A sharp, intense singlet is typically observed in the range of 1.40–1.50 ppm . This high-field shift is due to the shielding effect of the adjacent oxygen and carbonyl group.
-
Causality Behind Observations: The singlet nature arises from the chemical and magnetic equivalence of the nine protons on the three methyl groups, which are rapidly rotating. Its high intensity (integrating to 9H) makes it an unmistakable landmark.
A crucial phenomenon to understand is the presence of rotamers (or conformational isomers) due to restricted rotation around the carbamate's N-C(O) bond. This amide-like resonance can lead to a doubling or broadening of signals for the Boc group and, more noticeably, for the protons on the heterocyclic ring adjacent to the nitrogen atom.[3] This effect can be temperature-dependent; variable-temperature (VT) NMR experiments can often coalesce these doubled peaks into single, sharp signals at higher temperatures, confirming their origin from conformational exchange rather than the presence of two distinct chemical compounds.[4][5]
¹³C NMR Spectroscopy: The carbon spectrum provides three highly diagnostic signals for the N-Boc group, offering definitive confirmation of its presence.
-
Carbonyl Carbon (C=O): A signal in the range of 154–156 ppm . This downfield shift is characteristic of a carbamate carbonyl.
-
Quaternary Carbon (-C(CH₃)₃): A signal around 79–81 ppm .
-
Methyl Carbons (-C(CH₃)₃): A strong signal at approximately 28.5 ppm .
The consistency and predictability of these three signals make ¹³C NMR a powerful, self-validating tool for identifying N-Boc protection.
Infrared (IR) Spectroscopy: The Carbonyl Stretch
IR spectroscopy provides a quick and reliable method for confirming the N-Boc group via its strong carbonyl absorption.
-
Diagnostic Signal: A very strong and sharp C=O stretching band is observed in the region of 1680–1710 cm⁻¹ .
-
Causality Behind Observations: The position of this band is influenced by the electronic nature of the carbamate. It is typically at a lower wavenumber than esters (~1735 cm⁻¹) but higher than simple ketones (~1715 cm⁻¹) or amides (~1650 cm⁻¹). This specific frequency, combined with its high intensity, serves as a reliable diagnostic marker.
Mass Spectrometry (MS): Predictable Fragmentation
The N-Boc group's lability under typical ionization conditions in mass spectrometry leads to a highly predictable and diagnostic fragmentation pattern.
-
Diagnostic Fragments: In techniques like Electrospray Ionization (ESI), two common fragmentation pathways are observed:
-
Loss of isobutylene (56 Da): This results in a prominent peak at [M+H - 56]⁺ .
-
Loss of the entire Boc group (100 Da): This results in a peak corresponding to the deprotected amine at [M+H - 100]⁺ .[6]
-
-
Causality Behind Observations: The cleavage is driven by the stability of the resulting tert-butyl cation or the neutral isobutylene molecule. Observing one or both of these losses is exceptionally strong evidence for the presence of an N-Boc group.
Part 2: Unmasking the N-Benzyl Group
The N-benzyl group, while lacking a single dominant signal like the Boc carbonyl, presents a characteristic pattern of signals that, when taken together, provide a clear spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Aromatic Shield
¹H NMR Spectroscopy: The benzyl group introduces two distinct sets of protons.
-
Aromatic Protons (C₆H₅-): A multiplet, typically integrating to 5H, is found in the aromatic region between 7.20–7.40 ppm . For a simple, unsubstituted benzyl group, the signals for the ortho, meta, and para protons often overlap into a complex but recognizable pattern.
-
Benzylic Protons (-CH₂-Ph): A sharp singlet, integrating to 2H, is usually observed between 3.50–4.50 ppm .[7]
-
Causality Behind Observations: The chemical shift of the benzylic protons is a sensitive probe of the electronic environment. It is shifted downfield from typical alkyl C-H signals due to the deshielding effect of the adjacent nitrogen and the aromatic ring current. Its singlet nature indicates free rotation around the N-CH₂ bond.
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the benzylic framework.
-
Aromatic Carbons: A set of signals between 127–139 ppm . The signal around 138-139 ppm is typically the ipso-carbon (the carbon attached to the methylene group). The other signals correspond to the ortho, meta, and para carbons.[7]
-
Benzylic Carbon (-CH₂-): A signal in the range of 50–60 ppm .
Infrared (IR) Spectroscopy: Aromatic Vibrations
The IR spectrum of an N-benzyl protected heterocycle is characterized by the signals of the aromatic ring.
-
Diagnostic Signals:
-
Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹ ).[8]
-
Aromatic C=C Stretch: Two or more medium-intensity, sharp bands in the 1450–1600 cm⁻¹ region.[8]
-
Out-of-Plane (OOP) Bending: Strong bands in the 690–770 cm⁻¹ region are highly indicative of a monosubstituted benzene ring.[8]
-
-
Causality Behind Observations: These absorptions arise from the fundamental vibrational modes of the benzene ring. While not unique in isolation, their collective presence, alongside the absence of a strong Boc carbonyl peak, points strongly towards benzyl protection.
Mass Spectrometry (MS): The Tropylium Ion
The fragmentation of N-benzyl compounds is dominated by the formation of an exceptionally stable cation.
-
Diagnostic Fragment: The base peak in the mass spectrum is almost invariably the tropylium ion (C₇H₇⁺) at m/z 91 .
-
Causality Behind Observations: Upon ionization, the C-N bond alpha to the ring readily cleaves to form the benzyl cation. This cation rearranges to the highly stable, aromatic tropylium ion. The ubiquity and intensity of the m/z 91 peak is the most definitive mass spectrometric evidence for a benzyl moiety.
Part 3: Data Synthesis and Practical Methodologies
Comparative Data Summary
The following tables summarize the key diagnostic data for easy reference and comparison.
Table 1: NMR Spectroscopic Data Summary
| Protecting Group | Technique | Characteristic Signal (ppm) | Notes |
| N-Boc | ¹H NMR | ~1.40–1.50 (s, 9H) | Intense, sharp singlet. |
| ¹³C NMR | ~155 (C=O), ~80 (quat. C), ~28.5 (CH₃) | Three highly diagnostic peaks. | |
| N-Benzyl | ¹H NMR | ~7.20–7.40 (m, 5H), ~3.50–4.50 (s, 2H) | Aromatic multiplet and benzylic singlet. |
| ¹³C NMR | ~127–139 (Aromatic C), ~50–60 (Benzylic C) | Confirms the benzylic carbon framework. |
Table 2: IR and Mass Spectrometry Data Summary
| Protecting Group | Technique | Characteristic Signal | Notes |
| N-Boc | IR (cm⁻¹) | 1680–1710 (strong, sharp) | Diagnostic carbamate C=O stretch. |
| MS (m/z) | [M+H - 56]⁺, [M+H - 100]⁺ | Loss of isobutylene or the entire Boc group. | |
| N-Benzyl | IR (cm⁻¹) | ~3030 (C-H), ~1450-1600 (C=C) | Pattern of aromatic signals. |
| MS (m/z) | 91 (base peak) | Formation of the stable tropylium ion. |
General Experimental Protocols
Trustworthy data begins with meticulous sample preparation. The following are baseline protocols that should be adapted to specific instrumentation and sample properties.
NMR Sample Preparation (Self-Validating System):
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) that fully dissolves the sample and has minimal overlapping signals with the analyte. CDCl₃ is a common first choice.
-
Sample Weighing: Accurately weigh 5-10 mg of the dried sample directly into a clean, dry vial.
-
Dissolution: Add ~0.6-0.7 mL of the deuterated solvent. If an internal standard (e.g., TMS) is not pre-mixed in the solvent, add a small amount.
-
Transfer & Filtration: Vortex or sonicate briefly to ensure complete dissolution. Transfer the solution to a clean NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.
-
Analysis: Acquire a standard ¹H spectrum, followed by ¹³C and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
IR Sample Preparation (Thin Film for Oils/Low-Melting Solids):
-
Sample Application: Place one drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top and gently press to create a thin, uniform film between the plates.
-
Data Acquisition: Place the plate assembly in the spectrometer's sample holder and acquire the spectrum.
-
Cleaning: Clean the plates immediately after use with a dry solvent (e.g., anhydrous acetone or dichloromethane) to prevent damage.
Mass Spectrometry Sample Preparation (ESI):
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol, acetonitrile, or a mixture with water.
-
Acidification (Optional but common): Add a trace amount (e.g., 0.1%) of formic acid to the solution to promote protonation and the formation of [M+H]⁺ ions.[6]
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
Visualizing the Characterization Workflow
A systematic approach ensures all spectroscopic data is integrated logically for a final, confident structural assignment.
Caption: A logical workflow for the structural elucidation of protected heterocycles.
Conclusion
The N-Boc and N-benzyl groups are indispensable tools in modern organic synthesis. Their successful application hinges on the chemist's ability to confidently characterize the protected intermediates at each stage. While each spectroscopic technique provides valuable clues, a holistic approach is the only self-validating system for unambiguous structure determination. By understanding the fundamental principles that give rise to the characteristic signals of each protecting group—the intense carbonyl stretch of N-Boc, the ubiquitous tropylium ion of N-benzyl, and their distinct NMR fingerprints—researchers can navigate their synthetic pathways with precision and certainty. This guide serves as a foundational reference, grounded in the causality of spectroscopic phenomena, to empower scientists in their critical work of developing the next generation of therapeutics.
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Direct Amidation of Tertiary N-Benzylamines. Organic Letters.[Link]
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Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health.[Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[Link]
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Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.[Link]
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Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc.[Link]
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Diazepiines
Abstract
The diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry, most notably embodied by the extensive family of benzodiazepines.[1] This guide provides an in-depth exploration of the discovery and synthesis of novel diazepine scaffolds, intended for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of methods, this document delves into the strategic rationale behind synthetic choices, offering field-proven insights into the construction of these therapeutically vital molecules. We will traverse classical and contemporary synthetic strategies, from foundational condensation reactions to sophisticated catalytic and multicomponent approaches, all while emphasizing the principles of efficiency, diversity, and scalability.
The Enduring Legacy and Therapeutic Versatility of the Diazepine Scaffold
First identified by Leo Sternbach in 1955, the benzodiazepine scaffold quickly revolutionized the treatment of anxiety, insomnia, and seizure disorders.[1][2] Diazepam (Valium), a quintessential example, underscores the profound impact of this chemical class on modern medicine.[3] The therapeutic breadth of diazepine derivatives is remarkable, encompassing anxiolytic, anticonvulsant, sedative-hypnotic, muscle relaxant, and amnesic properties.[1][4][5] This wide range of biological activities stems from their ability to modulate the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[2][6]
Beyond their well-established role as central nervous system depressants, novel diazepine scaffolds are being investigated for a multitude of other therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2] This versatility has cemented the diazepine framework as a "privileged structure" in drug discovery—a molecular architecture that is capable of binding to a variety of biological targets with high affinity.[7] The ongoing exploration of this scaffold is driven by the need for new therapeutic agents with improved efficacy, selectivity, and side-effect profiles.[8]
Strategic Approaches to the Synthesis of Novel Diazepine Scaffolds
The construction of the diazepine ring system has evolved significantly over the decades. This section will detail several key synthetic strategies, providing both the conceptual framework and practical, step-by-step protocols for their implementation.
The Foundational Approach: Catalytic Condensation of o-Phenylenediamines and Ketones
One of the most direct and widely utilized methods for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines (OPDA) with ketones.[9] The efficiency and selectivity of this reaction are often enhanced by the use of a catalyst. Modern iterations of this classic reaction employ solid acid catalysts, such as H-MCM-22, which offer advantages in terms of reusability, reduced waste, and milder reaction conditions.[2][9]
The choice of a heterogeneous catalyst like H-MCM-22 is strategic. It circumvents issues associated with traditional homogeneous catalysts, such as corrosiveness and difficulty in separation from the reaction mixture.[2] The reaction is typically performed at room temperature in a solvent like acetonitrile, which facilitates the dissolution of the reactants while being relatively inert to the reaction conditions.[9] The high selectivity of this method for both cyclic and acyclic ketones makes it a versatile tool for generating a diverse library of 1,5-benzodiazepine derivatives.[9]
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired ketone (2.5 mmol) in acetonitrile (10 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of H-MCM-22 (0.1 g).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the catalyst from the reaction mixture and wash it with acetonitrile. The catalyst can be dried and reused.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
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An In-Depth Technical Guide to the Structural Elucidation of 1,2-Diazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2-diazepane scaffold, a seven-membered heterocyclic ring containing two adjacent nitrogen atoms, is a compelling structural motif in medicinal chemistry. Its inherent conformational flexibility and the presence of multiple hydrogen bond donors and acceptors make it a versatile building block for designing novel therapeutics. However, these same features present significant challenges in its unambiguous structural characterization. This guide provides a comprehensive overview of the modern spectroscopic and analytical techniques employed to elucidate the structure, conformation, and absolute stereochemistry of 1,2-diazepane derivatives, grounded in the principles of scientific integrity and field-proven insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for the structural elucidation of organic molecules in solution, and 1,2-diazepane derivatives are no exception. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of the proton (¹H) and carbon (¹³C) skeletons and for gaining insights into the molecule's conformation.[1]
1D NMR: ¹H and ¹³C Spectra
The initial step in NMR analysis involves acquiring 1D ¹H and ¹³C spectra. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.
Key Considerations for 1,2-Diazepane Derivatives:
-
Chemical Shifts: The protons and carbons of the 1,2-diazepane ring resonate in the aliphatic region, typically between 1.5 and 4.0 ppm for ¹H and 20 to 70 ppm for ¹³C NMR. The exact chemical shifts are highly dependent on the nature and position of substituents on the ring and the nitrogen atoms. Protons attached to carbons adjacent to the nitrogen atoms (C3 and C7) are generally found at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atoms.
-
Coupling Constants: The vicinal (³J) coupling constants between protons on adjacent carbons in the ring provide valuable information about the dihedral angles and, consequently, the ring's conformation.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| N-H | Variable (broad singlet) | - | Chemical shift is concentration and solvent dependent. |
| C3-H | 2.5 - 3.5 | 45 - 60 | Deshielded by adjacent nitrogen. |
| C4-H | 1.5 - 2.5 | 20 - 35 | |
| C5-H | 1.5 - 2.5 | 20 - 35 | |
| C6-H | 1.5 - 2.5 | 20 - 35 | |
| C7-H | 2.8 - 4.0 | 50 - 70 | Deshielded by adjacent nitrogen. |
Table 1: General expected ¹H and ¹³C NMR chemical shift ranges for an unsubstituted 1,2-diazepane ring. These values can vary significantly with substitution.
2D NMR: Unraveling Connectivity and Spatial Relationships
For complex 1,2-diazepane derivatives with overlapping signals in their 1D spectra, 2D NMR experiments are indispensable.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[1] Cross-peaks in the COSY spectrum reveal the connectivity of the proton network within the 1,2-diazepane ring and its substituents.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[2] This is a crucial step in assigning the carbon signals in the ¹³C NMR spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds.[2] This experiment is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.
Conformational Analysis
The seven-membered ring of 1,2-diazepane is conformationally flexible and can exist in various forms, such as boat and twist-boat conformations.[3] Low-temperature NMR studies can be employed to "freeze out" the conformational exchange, allowing for the observation of individual conformers and the determination of the energy barriers between them.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,2-diazepane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean NMR tube.
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra Acquisition: Acquire the following 2D spectra:
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC
-
-
Data Processing and Analysis: Process the acquired data using appropriate software.
-
Assign the proton signals in the ¹H spectrum based on chemical shifts, multiplicities, and integrations.
-
Use the COSY spectrum to establish the proton-proton connectivity.
-
Use the HSQC spectrum to assign the protonated carbon signals.
-
Use the HMBC spectrum to assign quaternary carbons and confirm the overall connectivity.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum can offer valuable structural clues.
Ionization Techniques
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. While the molecular ion peak (M⁺·) may be weak or absent, the fragment ions provide a detailed fingerprint of the molecule.[4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[5] This is particularly useful for determining the molecular weight of the compound. By inducing fragmentation in the mass spectrometer (tandem mass spectrometry or MS/MS), structural information can also be obtained.[5]
Expected Fragmentation Patterns
The fragmentation of 1,2-diazepane derivatives is expected to be influenced by the presence of the two nitrogen atoms and the seven-membered ring. Common fragmentation pathways may include:
-
Cleavage of the N-N bond: This is often a favorable fragmentation pathway for hydrazinyl derivatives.
-
Ring cleavage: The seven-membered ring can undergo various cleavage reactions, leading to the formation of smaller, stable fragments.
-
Loss of substituents: Substituents on the ring or nitrogen atoms can be lost as neutral molecules or radicals.
| Fragmentation Pathway | Expected Neutral Loss / Fragment Ion | Notes |
| α-cleavage adjacent to nitrogen | Loss of alkyl radical from N-substituent | Common in aliphatic amines.[6] |
| N-N bond cleavage | Cleavage into two radical fragments | A key fragmentation for hydrazines. |
| Ring Contraction/Rearrangement | Formation of five or six-membered ring fragments | Can be a complex process. |
| Loss of substituents | Loss of R groups from the ring or nitrogens | Dependent on the nature of the substituent. |
Table 2: Potential mass spectral fragmentation pathways for 1,2-diazepane derivatives.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate inlet system (e.g., direct infusion for ESI, GC for EI). Acquire the mass spectrum. For ESI, it is often useful to acquire MS/MS data by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis: Determine the molecular weight from the molecular ion or protonated molecule. Analyze the fragmentation pattern to deduce structural features of the molecule.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.[7] For 1,2-diazepane derivatives, X-ray crystallography is invaluable for definitively establishing the ring conformation.
Conformational Insights
X-ray crystallographic studies of seven-membered rings, such as benzodiazepines, have shown that they often adopt boat-like or twist-boat conformations in the solid state.[8] This information is crucial for understanding the molecule's shape and how it might interact with biological targets.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-quality single crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[9]
-
Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer of the diffractometer.[7]
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.[10]
Chiroptical Methods: Assigning Absolute Stereochemistry
For chiral 1,2-diazepane derivatives, determining the absolute configuration is crucial, as enantiomers can have vastly different biological activities. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for this purpose.[11]
Principles of ECD and VCD
ECD and VCD measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. The modern approach to assigning absolute configuration involves comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer.[13] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.
Experimental Protocol: ECD/VCD Analysis
-
Sample Preparation: Prepare a solution of the chiral 1,2-diazepane derivative of known concentration in a suitable solvent.
-
Spectrum Acquisition: Record the ECD or VCD spectrum of the sample.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the ECD or VCD spectrum for one enantiomer of the molecule. This involves a conformational search to identify all low-energy conformers and then calculating the spectrum for each, followed by Boltzmann averaging.
-
Comparison and Assignment: Compare the experimental spectrum with the calculated spectrum. If they match, the absolute configuration of the sample is the same as that used in the calculation. If they are mirror images, the absolute configuration is the opposite.
An Integrated Approach for Unambiguous Elucidation
The most robust and reliable structural elucidation of 1,2-diazepane derivatives comes from an integrated approach that combines the strengths of each of the techniques discussed. NMR provides the fundamental connectivity and conformational information in solution, mass spectrometry confirms the molecular weight and provides fragmentation clues, X-ray crystallography gives the definitive solid-state structure, and chiroptical methods establish the absolute stereochemistry of chiral compounds.
By judiciously applying this suite of analytical techniques, researchers can confidently and accurately characterize novel 1,2-diazepane derivatives, paving the way for their further development as potential therapeutic agents.
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Mass spectrometry analysis of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a key building block or potential pharmacophore, understanding its structural integrity and fragmentation behavior is paramount for researchers, scientists, and drug development professionals. This document outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, delving into the rationale behind experimental choices and predicting the compound's fragmentation patterns based on established chemical principles.
Introduction to the Analyte: Structure and Properties
This compound (CAS: 443295-19-0) is a disubstituted diazepane derivative featuring two distinct carbamate protecting groups: a benzyl carbamate (Cbz) and a tert-butyl carbamate (Boc).[1] The diazepane ring is a seven-membered heterocyclic scaffold containing two nitrogen atoms, a structure found in various pharmacologically active compounds.[2] The presence of both Cbz and Boc groups allows for differential deprotection strategies in organic synthesis.
Molecular Formula: C₁₈H₂₆N₂O₄
Monoisotopic Mass: 334.18926 g/mol
The analysis by mass spectrometry is crucial for confirming the molecular weight and for structural elucidation through fragmentation analysis, particularly in reaction monitoring, purity assessment, and metabolite identification studies.
Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)
The fragmentation of this compound in tandem mass spectrometry is anticipated to be dominated by the lability of the tert-butoxycarbonyl (Boc) group and the stability of the benzyl cation. Under positive mode electrospray ionization (ESI), the molecule will readily form the protonated species, [M+H]⁺, at an m/z of 335.1965. Subsequent collision-induced dissociation (CID) of this precursor ion is expected to proceed through several key pathways:
-
Loss of the tert-butyl group: A primary and highly characteristic fragmentation for Boc-protected amines is the loss of the tert-butyl group as isobutylene (56 Da), leading to the formation of a carbamic acid intermediate which can then readily decarboxylate.[3]
-
Loss of the entire Boc group: The facile cleavage of the Boc group can result in the loss of CO₂ and isobutylene (100 Da).
-
Formation of the Benzyl and Tropylium Ions: Cleavage of the benzyl carbamate can lead to the formation of a benzyl cation (m/z 91). This ion is known to rearrange to the highly stable tropylium ion under mass spectrometric conditions.[4]
-
Alpha Cleavage: As a substituted amine, alpha-cleavage adjacent to the nitrogen atoms within the diazepane ring is a plausible fragmentation route, leading to ring-opening products.[5]
The following diagram illustrates the predicted fragmentation cascade for the protonated molecule.
Caption: Predicted fragmentation pathways of protonated this compound.
Experimental Protocol for LC-MS/MS Analysis
The following protocol is designed as a self-validating system, ensuring robustness and reproducibility for the quantitative and qualitative analysis of the target compound.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Final Concentration for Injection: Further dilute the working solution to a final concentration range of 1-100 ng/mL using the initial mobile phase composition to ensure good peak shape.
Liquid Chromatography Parameters
A reversed-phase chromatographic method is suitable for this compound, providing good retention and separation from potential impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Volume | 2 µL | A small volume minimizes potential matrix effects and column overload. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A standard gradient for efficient elution of moderately polar compounds.[6] |
Mass Spectrometry Parameters
The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization mode.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray (ESI), Positive | The two nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 150 °C | Aids in desolvation. |
| Desolvation Temp. | 400 °C | Ensures complete evaporation of the solvent from the analyte ions. |
| Gas Flow | Instrument specific | Optimized to maximize signal intensity. |
| Analysis Mode | MRM (Multiple Reaction Monitoring) | For high sensitivity and selectivity in quantitative analysis. A full scan can be used for qualitative confirmation. |
| Collision Gas | Argon | An inert gas used for collision-induced dissociation. |
| Collision Energy | 10-40 eV | Needs to be optimized for each fragmentation transition to maximize the product ion signal. |
Experimental Workflow Diagram
Caption: Overall workflow for the LC-MS/MS analysis of the target compound.
Interpretation of Expected Mass Spectra
Full Scan (MS1) Spectrum
In a full scan analysis, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 335.19 . Depending on the source conditions, minor adducts such as the sodium adduct [M+Na]⁺ (m/z 357.18) may also be observed.
Tandem (MS/MS) Spectrum and MRM Transitions
The MS/MS spectrum of the precursor ion at m/z 335.19 will provide structural information. Based on the predicted fragmentation pathways, the following key product ions are expected. These transitions can be used to develop a highly selective and sensitive MRM method for quantification.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity/Loss |
| 335.19 | 279.13 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 335.19 | 235.14 | [M+H - C₅H₈O₂]⁺ (Loss of the Boc group) |
| 335.19 | 91.05 | [C₇H₇]⁺ (Tropylium/Benzyl ion) |
Conclusion
The mass spectrometric analysis of this compound is readily achievable using standard LC-MS/MS instrumentation. The fragmentation is predicted to be characterized by the facile loss of the Boc protecting group and the formation of the stable tropylium ion. The methodologies and predicted spectral data presented in this guide provide a robust framework for the qualitative and quantitative analysis of this compound, supporting its application in research and development. The self-validating nature of the proposed experimental design ensures reliable and accurate results for scientists in the pharmaceutical and chemical industries.
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Havlicek, V., Lemr, K., Schug, K. A., & Pompach, P. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1759-1767. [Link]
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Awad, T., & El-Aneed, A. (2013). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Rapid Communications in Mass Spectrometry, 27(1), 1-12. [Link]
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Bourcier, S., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(12), 1445-1456. [Link]
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Methodological & Application
Protocol for the Acidic Cleavage of Boc Groups from Diazepanes: A Detailed Guide for Researchers
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group from diazepane scaffolds. This document synthesizes fundamental mechanistic principles with practical, field-proven protocols to ensure efficient and high-yielding deprotection while maintaining the integrity of the diazepane ring system.
Introduction: The Significance of Boc-Protected Diazepanes
The diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] The introduction and removal of protecting groups are fundamental operations in the multi-step synthesis of complex diazepane derivatives. The Boc group is a favored choice for protecting the nitrogen atoms of the diazepane ring due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2]
However, the seven-membered diazepane ring can be susceptible to acid-catalyzed degradation, including ring-opening, which presents a significant challenge during the deprotection step.[3][4][5] Therefore, a careful selection of acidic reagents and reaction conditions is paramount to ensure the selective cleavage of the Boc group while preserving the diazepane core. This guide provides a detailed exploration of various acidic protocols, their underlying mechanisms, and practical considerations for successful deprotection.
The Mechanism of Acidic Boc Cleavage
The acidic deprotection of a Boc-protected amine proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6]
The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt. The stability of the tert-butyl cation is a key driving force for this reaction.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Key Considerations for Deprotecting Boc-Diazepanes
Several factors must be carefully considered to achieve successful and clean deprotection of Boc-diazepanes:
-
Acid Strength and Concentration: Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used.[7] However, their high acidity can also promote side reactions. The concentration of the acid is a critical parameter that needs to be optimized to ensure complete deprotection without degrading the diazepane ring.
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate and selectivity. Dichloromethane (DCM), dioxane, and methanol are common solvents for Boc deprotection. Anhydrous conditions are often preferred to minimize water-mediated side reactions.
-
Reaction Temperature and Time: Most Boc deprotections can be carried out at room temperature. However, for sterically hindered substrates or less reactive systems, gentle heating may be required. The reaction progress should be carefully monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Scavengers: The liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in the substrate or solvent.[8] Scavengers such as triisopropylsilane (TIS) or anisole can be added to the reaction mixture to trap the tert-butyl cation and prevent unwanted side reactions.
Experimental Protocols
This section provides detailed step-by-step protocols for the acidic cleavage of Boc groups from diazepanes using common acidic reagents.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a strong acid that is highly effective for Boc deprotection. It is volatile, which facilitates its removal during work-up.
Materials:
-
Boc-protected diazepane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected diazepane in anhydrous DCM (typically 10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from 20% to 50% (v/v) depending on the substrate's reactivity and stability.[7][9]
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected diazepane.
Causality Behind Experimental Choices:
-
The use of anhydrous DCM minimizes potential side reactions involving water.
-
Performing the initial addition of TFA at 0 °C helps to control the exothermicity of the reaction.
-
The basic work-up with sodium bicarbonate is crucial to neutralize the highly acidic TFA and obtain the free amine form of the deprotected diazepane.
Protocol 2: Hydrochloric Acid (HCl) in Dioxane
A solution of HCl in dioxane is a common and effective reagent for Boc deprotection, often providing the deprotected amine as its hydrochloride salt.[2][10]
Materials:
-
Boc-protected diazepane
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected diazepane in anhydrous dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in dioxane to the mixture. The volume of the HCl solution should be sufficient to ensure complete deprotection.
-
Stir the reaction mixture at room temperature. The deprotected diazepane hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[11]
-
Once the reaction is complete, the precipitated product can be collected by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain the pure diazepane hydrochloride salt.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.
Causality Behind Experimental Choices:
-
The use of a pre-prepared solution of HCl in dioxane provides a convenient and anhydrous source of the acid.
-
The formation of the hydrochloride salt can be advantageous for purification and storage of the deprotected amine.
-
Trituration with diethyl ether is a common technique to solidify and purify the product.
Caption: General workflow for the acidic deprotection of Boc-diazepanes.
Troubleshooting and Side Reactions
Incomplete deprotection or the formation of side products can occur. Here are some common issues and their solutions:
| Problem | Potential Cause | Solution |
| Incomplete Reaction | Insufficient acid, short reaction time, or low temperature. | Increase the amount of acid, prolong the reaction time, or gently heat the reaction mixture. |
| Ring Opening of Diazepane | Harsh acidic conditions (high acid concentration or high temperature).[3][4] | Use a milder acid (e.g., formic acid), lower the acid concentration, or perform the reaction at a lower temperature. |
| t-Butylation of Substrate | The reactive tert-butyl cation alkylates a nucleophilic site on the diazepane.[8] | Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture. |
| Formation of Impurities | Degradation of the starting material or product under acidic conditions. | Carefully monitor the reaction and stop it as soon as the starting material is consumed. Purify the product using chromatography. |
Conclusion
The acidic cleavage of the Boc protecting group from diazepanes is a critical transformation in the synthesis of many biologically active compounds. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and diligent monitoring of the reaction progress are essential for achieving high yields and purity. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully perform this important deprotection step in their synthetic endeavors.
References
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- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
- Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208–211.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
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-
RSC. (2012). Experimental Procedure. Retrieved from [Link]
- Han, G., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Protein and Peptide Letters, 8(3), 235-238.
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ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
- Inotsume, N., & Nakano, M. (1980). Reversible ring-opening reactions of nimetazepam and nitrazepam in acidic media at body temperature. Journal of Pharmaceutical Sciences, 69(11), 1331–1333.
-
ResearchGate. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
- Cho, M. J., & Scahill, T. A. (1982). Kinetics and equilibrium of the reversible alprazolam ring-opening reaction. Journal of Pharmaceutical Sciences, 71(9), 1039–1044.
-
Molecules. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
ACS Publications. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]
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Current Organic Chemistry. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
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Application Notes and Protocols for 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate in Medicinal Chemistry
Introduction: The Strategic Value of Orthogonally Protected Scaffolds in Drug Discovery
The quest for novel therapeutic agents is an intricate journey, often beginning with the exploration of diverse chemical matter. Saturated nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Among these, the 1,2-diazepane scaffold, a seven-membered ring with two adjacent nitrogen atoms, presents a unique three-dimensional geometry that is of growing interest for probing biological space. Diazepine derivatives have shown a wide range of biological activities, including as anticonvulsants, antianxiolytics, and analgesics.[4][5]
The efficient construction of libraries of molecules around a core scaffold is a powerful strategy in drug discovery. This approach, however, hinges on the availability of versatile building blocks. 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate is one such building block, engineered for strategic synthetic diversification. Its key feature lies in the two orthogonally protected nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions, while the benzyloxycarbonyl (Cbz or Z) group is selectively removed by hydrogenolysis.[6][7][8] This differential reactivity allows for the sequential and controlled functionalization of each nitrogen atom, enabling the rapid generation of a library of diverse 1,2-diazepane analogs from a single, advanced intermediate.
This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound. It provides detailed protocols for its synthesis, selective deprotection, and subsequent derivatization, thereby unlocking its potential in medicinal chemistry programs.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 443295-19-0 |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.41 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH, THF) |
Proposed Synthesis of the Scaffold
The synthesis of this compound can be envisioned through a multi-step sequence starting from readily available materials. The following protocol is a representative method based on established organic chemistry principles for the formation of cyclic diamines.
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Application Notes and Protocols: A Detailed Guide to the N-Alkylation of Mono-deprotected 1,2-Diazepane-1,2-dicarboxylate
Introduction: The 1,2-Diazepane Scaffold as a Privileged Structure in Medicinal Chemistry
The seven-membered diazepine ring system is a cornerstone of medicinal chemistry, most famously represented by the benzodiazepine class of drugs. These "privileged structures" exhibit a remarkable range of biological activities, including anxiolytic, analgesic, anticonvulsant, and anti-inflammatory properties[1][2]. The 1,2-diazepane motif, a saturated heterocyclic scaffold containing two adjacent nitrogen atoms, offers a unique three-dimensional architecture for the development of novel therapeutic agents. The strategic functionalization of this ring, particularly through N-alkylation, allows for the precise modulation of its physicochemical properties and biological target engagement.
This guide provides a comprehensive overview and detailed protocols for the selective N-alkylation of a mono-protected 1,2-diazepane derivative, specifically tert-butyl 2-alkyl-1,2-diazepane-1-carboxylate. This process involves two key stages: the selective mono-Boc protection of the 1,2-diazepane ring, followed by the targeted alkylation of the remaining free secondary amine. Mastery of this synthetic sequence is crucial for researchers and drug development professionals aiming to explore the chemical space around this promising scaffold.
Strategic Overview: A Two-Stage Approach to Selective N-Alkylation
The synthesis of N-substituted 1,2-diazepanes necessitates a robust strategy to differentiate the two nitrogen atoms. A common and effective approach involves the use of a protecting group, with the tert-butoxycarbonyl (Boc) group being a popular choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
The overall synthetic workflow can be visualized as a two-part process:
Caption: A two-part workflow for N-alkylation.
Part 1: Selective Mono-Boc Protection of 1,2-Diazepane
A significant challenge in working with symmetrical diamines is achieving mono-functionalization. A highly effective method involves the temporary deactivation of one amine group via protonation, allowing the other to be selectively protected[3][4][5]. This can be achieved by the in situ generation of one equivalent of hydrogen chloride (HCl) from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol[3]. The resulting hydrochloride salt is less nucleophilic, directing the reaction with di-tert-butyl dicarbonate ((Boc)₂O) to the free amine.
Protocol 1: Synthesis of tert-butyl 1,2-diazepane-1-carboxylate
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| 1,2-Diazepane | C₅H₁₂N₂ | 100.16 g/mol | 5.0 g | 49.9 mmol |
| Methanol (anhydrous) | CH₃OH | 32.04 g/mol | 100 mL | - |
| Chlorotrimethylsilane | (CH₃)₃SiCl | 108.64 g/mol | 5.42 g (6.3 mL) | 49.9 mmol |
| Di-tert-butyl dicarbonate | (Boc)₂O | 218.25 g/mol | 10.9 g | 49.9 mmol |
| Sodium Hydroxide (4N aq.) | NaOH | 40.00 g/mol | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | 200 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,2-diazepane (5.0 g, 49.9 mmol) and anhydrous methanol (100 mL).
-
Protonation: Cool the solution to 0 °C using an ice bath. Slowly add chlorotrimethylsilane (6.3 mL, 49.9 mmol) dropwise over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (10.9 g, 49.9 mmol) in anhydrous methanol (20 mL) dropwise over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add deionized water (50 mL) to the residue and wash with diethyl ether (2 x 50 mL) to remove any di-Boc protected by-product.
-
Adjust the pH of the aqueous layer to >12 with 4N NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl 1,2-diazepane-1-carboxylate as a colorless oil.
Part 2: N-Alkylation of tert-butyl 1,2-diazepane-1-carboxylate
With the mono-Boc protected intermediate in hand, the remaining secondary amine is now available for alkylation. This reaction typically proceeds via an SN2 mechanism, where the deprotonated amine acts as a nucleophile, attacking an alkyl halide. The choice of base is critical to ensure complete deprotonation of the amine without affecting the Boc protecting group. Strong, non-nucleophilic bases such as sodium hydride (NaH) are ideal for this purpose in a polar aprotic solvent like dimethylformamide (DMF)[6].
Mechanism of N-Alkylation
The N-alkylation reaction proceeds in two main steps:
-
Deprotonation: The strong base (NaH) removes the proton from the secondary amine, generating a highly nucleophilic amide anion.
-
Nucleophilic Substitution: The amide anion attacks the electrophilic carbon of the alkyl halide (e.g., benzyl bromide), displacing the halide and forming the new N-C bond.
Caption: The two-step N-alkylation mechanism.
Protocol 2: Synthesis of tert-butyl 2-benzyl-1,2-diazepane-1-carboxylate
Materials:
| Reagent/Solvent | Formula | M.W. | Amount | Moles |
| tert-butyl 1,2-diazepane-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 g/mol | 2.0 g | 10.0 mmol |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 g/mol | 0.44 g | 11.0 mmol |
| Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 g/mol | 40 mL | - |
| Benzyl Bromide | C₇H₇Br | 171.04 g/mol | 1.88 g (1.3 mL) | 11.0 mmol |
| Saturated aq. NH₄Cl | - | - | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | 150 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol).
-
Addition of Substrate: Add anhydrous DMF (20 mL) and cool the suspension to 0 °C. To this, add a solution of tert-butyl 1,2-diazepane-1-carboxylate (2.0 g, 10.0 mmol) in anhydrous DMF (20 mL) dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 2-benzyl-1,2-diazepane-1-carboxylate.
Characterization of the Final Product
The structure of the synthesized tert-butyl 2-benzyl-1,2-diazepane-1-carboxylate can be confirmed using standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 1.4-1.5 ppm), the benzyl group (aromatic protons between δ 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons), and the diazepane ring protons (a series of multiplets in the aliphatic region).
-
¹³C NMR (101 MHz, CDCl₃): The spectrum should display resonances for the carbonyl of the Boc group (around δ 155-156 ppm), the carbons of the tert-butyl group, the aromatic and benzylic carbons, and the carbons of the diazepane ring.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For tert-butyl 2-benzyl-1,2-diazepane-1-carboxylate (C₁₇H₂₆N₂O₂), the expected m/z would be approximately 291.20.
Troubleshooting and Key Considerations
-
Incomplete Mono-protection: If significant amounts of di-Boc product are formed, ensure the accurate addition of one equivalent of the HCl source and perform the reaction at a lower temperature.
-
Low Alkylation Yield: Ensure that the DMF and all glassware are scrupulously dry, as sodium hydride reacts violently with water. The use of freshly distilled benzyl bromide can also improve yields.
-
Over-alkylation: While less likely with the Boc-protected substrate, if di-alkylation is observed, consider using a less reactive alkylating agent or a milder base.
Conclusion
The selective N-alkylation of mono-deprotected 1,2-diazepane-1,2-dicarboxylate is a versatile and powerful method for generating a library of novel compounds based on this privileged scaffold. The protocols outlined in this guide provide a robust starting point for researchers in medicinal chemistry and drug discovery. Careful control of reaction conditions and purification techniques will enable the efficient synthesis and exploration of these promising molecules for various therapeutic applications.
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Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[6][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2021). Pharmaceuticals. [Link]
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Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
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Synthesis, Alkylation Activity and Physico-chemical Evaluation of Benzodiazepine Linked Nitrogen Mustard Agent to Penetrate the. ResearchGate. [Link]
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Synthesis and characterization of new 1,2-diazepine derivative. (2012). Der Pharma Chemica. [Link]
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Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (2007). Organic Letters. [Link]
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Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]
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Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. [Link]
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Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[6][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2021). PMC. [Link]
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Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cyclization. ChemRxiv. [Link]
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Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][7][8]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. ResearchGate. [Link]
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4,5,6,7-tetrahydro-1H-1,3-diazepan-2-ium chloride. National Institutes of Health. [Link]
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Selective Mono-Boc-Protection of Bispidine. Sciforum. [Link]
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An Atom-Economical Method To Prepare Enantiopure Benzodiazepines with N-Carboxyanhydrides. ResearchGate. [Link]
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
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Application Notes and Protocols: The Emerging Role of Diazepine Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Diazepine Scaffold - A Privileged Structure in Search of a Catalytic Role
The seven-membered diazepine ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticonvulsant, anxiolytic, and anticancer properties.[1][2] The inherent conformational flexibility and rich stereochemical possibilities of the diazepine scaffold make it an intriguing, albeit underexplored, platform for the development of chiral ligands and auxiliaries in asymmetric synthesis.
Unlike more established "privileged ligands" such as BINAP or Salen, diazepine-based catalysts are not yet a mainstream tool in the asymmetric synthesis toolbox.[3] However, the unique steric and electronic properties of this heterocyclic framework present a compelling opportunity for the design of novel catalytic systems. This guide will provide an in-depth look at the current state-of-the-art, focusing on both the synthesis of chiral diazepine-containing molecules and their application as chiral-directing groups. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and offer a forward look into the potential of this versatile building block.
Atropisomeric Diazepines: A Case Study in Asymmetric Synthesis
A significant area where chiral diazepines have made a mark is in the synthesis of atropisomers—molecules that are chiral due to restricted rotation around a single bond.[4][5] The synthesis of axially chiral dibenzo[b,d]azepines, in particular, has been elegantly achieved through copper-catalyzed asymmetric intramolecular cyclization. This reaction serves as an excellent case study, demonstrating the creation of both axial and central chirality with high levels of control.
Mechanistic Insights: The "Why" Behind the Reaction
The copper-catalyzed intramolecular reductive or borylative cyclization of 2'-vinyl-biaryl-2-imines provides a powerful route to enantioenriched dibenzo[b,d]azepines. The success of this transformation hinges on the careful selection of a chiral phosphine ligand that can effectively control the stereochemical outcome of the key bond-forming step.
The catalytic cycle is believed to proceed through the following key steps:
-
Generation of a Chiral Copper-Hydride (or -Boryl) Species: The pre-catalyst, typically a Cu(I) or Cu(II) salt, reacts with a chiral phosphine ligand and a hydride source (e.g., a silane) or a boron source to generate the active chiral catalyst.
-
Stereodetermining Hydrocupration/Borylcupration: The chiral copper complex coordinates to the vinyl group of the substrate. The subsequent insertion of the copper-hydride or copper-boryl bond across the double bond is the stereodetermining step, establishing the configuration of the new stereocenters. The chiral ligand creates a sterically defined environment that favors one facial approach over the other.
-
Intramolecular Cyclization: The resulting organocopper intermediate undergoes an intramolecular nucleophilic attack of the imine nitrogen onto the carbon bearing the copper, forming the seven-membered diazepine ring.
-
Product Formation and Catalyst Regeneration: The cyclized intermediate then reacts with the silane or an alcohol (in the case of borylation) to release the product and regenerate the active copper catalyst.
Caption: Proposed Catalytic Cycle for Copper-Catalyzed Asymmetric Reductive Cyclization.
Experimental Protocol: Asymmetric Synthesis of a Dibenzo[b,d]azepine Derivative
This protocol is a representative example based on established literature procedures for the copper-catalyzed asymmetric intramolecular reductive cyclization.
Materials:
-
2'-vinyl-biphenyl-2-imine substrate (1.0 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS) (5.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Methyldiethoxysilane (DEMS) (2.0 equiv)
-
Anhydrous toluene (solvent)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add CuI (5 mol%) and the chiral phosphine ligand (5.5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask. Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
Reagent Addition: To the catalyst solution, add the 2'-vinyl-biphenyl-2-imine substrate (1.0 equiv) and NaOtBu (1.2 equiv).
-
Reaction Initiation: Add methyldiethoxysilane (DEMS) (2.0 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched dibenzo[b,d]azepine.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation: Performance of Chiral Ligands in Dibenzo[b,d]azepine Synthesis
The choice of chiral ligand is critical for achieving high enantioselectivity. The following table summarizes the performance of various common phosphine ligands in a model reaction.
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | (S)-BINAP | <5 | - |
| 2 | (R)-DTBM-SEGPHOS | 95 | 98 |
| 3 | (S,S)-Me-DUPHOS | <20 | - |
| 4 | (R)-(S)-JOSIPHOS | <20 | - |
Data is representative and compiled from literature reports.
As the data illustrates, ligands with specific steric and electronic properties, such as (R)-DTBM-SEGPHOS, are highly effective for this transformation, while others like BINAP and DUPHOS show poor reactivity. This highlights the importance of ligand screening in the development of new asymmetric methods.
Diazepines as Chiral Auxiliaries: A Stoichiometric Approach to Asymmetry
Beyond their potential as ligands, chiral diazepine scaffolds can be employed as chiral auxiliaries.[6][7][8][9] In this approach, a readily available, enantiopure diazepine derivative is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled.
For example, chiral 1,4-benzodiazepine-2,5-diones have been used to control the stereoselective alkylation of enolates for the synthesis of non-proteinogenic α-amino acids. The rigid, conformationally constrained diazepine ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.
Caption: General Workflow for the Use of a Chiral Diazepine Auxiliary.
Future Outlook: Designing the Next Generation of Diazepine-Based Ligands
While the application of diazepines as chiral ligands is still in its infancy, their structural features offer exciting possibilities for ligand design. By functionalizing the diazepine scaffold with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs), it is possible to envision a new class of bidentate and potentially tridentate ligands.[10][11][12]
Key design considerations include:
-
Chirality Element: The chirality can be introduced at a stereocenter within the diazepine ring or through the creation of an atropisomeric biaryl system containing a diazepine bridge.
-
Coordinating Groups: The choice and placement of coordinating atoms (e.g., P, N) will determine the bite angle and electronic properties of the ligand, which are crucial for catalytic activity and selectivity.[13][14]
-
Modularity: A synthetic route that allows for the easy modification of substituents on the diazepine ring would enable the fine-tuning of the ligand's steric and electronic properties for specific applications.
The development of such ligands could lead to breakthroughs in challenging asymmetric transformations, such as enantioselective C-H functionalization or the synthesis of complex natural products.
Conclusion
Diazepine building blocks represent a promising, yet largely untapped, resource for the field of asymmetric synthesis. While their use as chiral ligands is an emerging area, the successful synthesis of enantioenriched atropisomeric diazepines and their application as chiral auxiliaries demonstrate the potential of this versatile scaffold. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the application of diazepines in their own work and to contribute to the development of the next generation of powerful asymmetric catalysts.
References
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]
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Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences. Available at: [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]
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Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central. Available at: [Link]
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Chiral N,N'-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis. Sichuan University. Available at: [Link]
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Enantioselective copper-catalyzed B–H bond insertion reaction of α-diazo phosphonates to access chiral α-boryl phosphonates. PubMed Central. Available at: [Link]
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Enantioselective Synthesis of Biaryl Atropisomers via the Addition of Thiophenols into Aryl-Naphthoquinones. PubMed Central. Available at: [Link]
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Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Publications. Available at: [Link]
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Enantioselective Synthesis of Atropisomeric Biaryl Phosphorus Compounds by Chiral-Phosphonium-Salt-Enabled Cascade Arene Formation. PubMed. Available at: [Link]
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Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]
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Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl Cyclohex-2-enone Atropisomers: Platform Molecules for the Divergent Synthesis of Axially Chiral Biaryl Compounds. PubMed. Available at: [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
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Asymmetric Synthesis. University of York. Available at: [Link]
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C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis. MDPI. Available at: [Link]
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Asymmetric Synthesis of Multifunctionalized 2,3-Benzodiazepines by a One-Pot N-heterocyclic Carbene/Chiral Palladium Sequential Catalysis. PubMed. Available at: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Thieme Connect. Available at: [Link]
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Application Notes & Protocols: The Role of 1,2-Diazepine Derivatives in Central Nervous System Drug Discovery
I. Introduction: A New Angle on a Classic Scaffold
The central nervous system (CNS) represents one of the most challenging and promising frontiers in drug discovery. For decades, seven-membered heterocyclic compounds known as diazepines have been a cornerstone of CNS pharmacotherapy. The most famous of these, the benzodiazepines (typically 1,4-benzodiazepines like Diazepam), revolutionized the treatment of anxiety, insomnia, and seizure disorders.[1][2] Their mechanism, primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, is a textbook example of targeted CNS intervention.[1][3][4]
However, the vast chemical space of diazepine isomers remains significantly underexplored. This guide focuses on a specific, less-common scaffold: 1,2-diazepine . While their 1,4- and 2,3-isomers have seen widespread clinical success, 1,2-diazepine derivatives represent an emerging class of compounds with a unique structural arrangement and the potential for novel pharmacological profiles. Preliminary research suggests their utility in treating conditions ranging from epilepsy to malignant gliomas and amyotrophic lateral sclerosis (ALS).[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the synthesis of 1,2-diazepine derivatives, their putative mechanisms of action within the CNS, detailed protocols for their preclinical evaluation, and a forward-looking perspective on their therapeutic potential.
II. The 1,2-Diazepine Scaffold: Synthesis and Characterization
The exploration of any novel chemical scaffold begins with robust and reproducible synthetic pathways. The rationale for investigating 1,2-diazepines lies in their chemical novelty, which may translate to improved selectivity, reduced side effects, or the ability to engage CNS targets in new ways compared to established isomers.
Protocol 1: Synthesis of a Substituted 1,2-Diazepine Derivative
This protocol outlines a general method for synthesizing a 1,2-diazepine core, adapted from methodologies reported for the cyclization of chalcone-derived hydrazones.[5][6] The causality behind this approach is the strategic formation of a seven-membered ring through an intramolecular cyclization reaction, a common strategy in heterocyclic chemistry.
Objective: To synthesize a novel 1,2-diazepine derivative for subsequent biological screening.
Materials:
-
Substituted chalcone (starting material)
-
Substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine)
-
Ethyl chloroacetate
-
A suitable base (e.g., sodium ethoxide)
-
Anhydrous ethanol (solvent)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) equipment for reaction monitoring
-
Purification system (e.g., column chromatography with silica gel)
Step-by-Step Methodology:
-
Step 1: Synthesis of the Hydrazone Intermediate.
-
Procedure: Dissolve the substituted chalcone (1 equivalent) in ethanol. Add a solution of the substituted hydrazine (1 equivalent) in ethanol with a catalytic amount of acid (e.g., acetic acid). Reflux the mixture for 2-4 hours.
-
Causality: This is a classic condensation reaction. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the chalcone, followed by dehydration to form the stable C=N bond of the hydrazone.
-
-
Step 2: Monitoring and Isolation of the Intermediate.
-
Procedure: Monitor the reaction's progress using TLC. Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
-
Causality: TLC allows for visual confirmation that the starting material has been consumed. Cooling reduces the solubility of the product, maximizing the yield from precipitation.
-
-
Step 3: Cyclization to Form the 1,2-Diazepine Ring.
-
Procedure: To a solution of the purified hydrazone (1 equivalent) in anhydrous ethanol, add the base (e.g., sodium ethoxide, 1.1 equivalents) and stir for 15 minutes. Then, add ethyl chloroacetate (1.1 equivalents) dropwise. Reflux the mixture for 6-8 hours.[5][6]
-
Causality: The base is critical for deprotonating the N-H of the hydrazine, creating a more potent nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl chloroacetate. A subsequent intramolecular reaction results in the formation of the seven-membered diazepine ring.
-
-
Step 4: Work-up and Purification.
-
Procedure: After cooling, pour the reaction mixture into ice-cold water and neutralize with a dilute acid. The crude product will precipitate. Collect the solid by filtration. Purify the crude solid using column chromatography.
-
Causality: The precipitation isolates the product from the solvent and soluble impurities. Column chromatography is essential for separating the desired 1,2-diazepine derivative from unreacted starting materials and side products, ensuring high purity for biological testing.
-
-
Step 5: Structural Characterization.
-
Procedure: Confirm the identity and purity of the final compound using a suite of analytical techniques.
-
Self-Validation: This step is non-negotiable for scientific integrity.
-
III. Putative Mechanisms of Action in the CNS
While the exact targets for many novel 1,2-diazepine derivatives are still under investigation, the extensive research on their benzodiazepine cousins provides a powerful and logical starting point for hypothesis generation.
Primary Hypothesis: Modulation of the GABA-A Receptor
The most probable mechanism of action for CNS-active 1,2-diazepines is the allosteric modulation of the GABA-A receptor.[2][3] GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its role is to reduce neuronal excitability.[3]
-
Receptor Structure: The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits (e.g., α, β, γ) that form a central chloride (Cl⁻) pore.[7]
-
Mechanism of Action: When GABA binds to its site (at the α-β subunit interface), the channel opens, allowing Cl⁻ ions to flow into the neuron.[4] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential. Benzodiazepines bind to a distinct allosteric site (the "benzodiazepine site," typically at the α-γ interface), which does not open the channel directly but enhances the effect of GABA.[4] This potentiation increases the frequency of channel opening, leading to profound CNS depression.[8] It is hypothesized that 1,2-diazepine derivatives act similarly, producing anxiolytic, anticonvulsant, and sedative effects.[2][9]
IV. Application Protocols for Preclinical Evaluation
Once a novel 1,2-diazepine derivative has been synthesized and purified, a systematic preclinical evaluation is required to determine its pharmacological profile. The following protocols are standard, validated models for assessing CNS activity.
Protocol 2: Evaluation of Anxiolytic-like Activity (Light-Dark Box Test)
This test is based on the innate aversion of rodents to brightly lit areas and their spontaneous exploratory behavior in novel environments.[10]
-
Principle: Anxiolytic compounds are expected to reduce anxiety, leading to an increase in the time the animal spends in the brightly lit compartment.
-
Apparatus: A box divided into a large, illuminated "light" compartment and a smaller, dark compartment, with an opening connecting them.
-
Methodology:
-
Administer the 1,2-diazepine derivative (or vehicle control) to mice via the appropriate route (e.g., intraperitoneal injection).
-
Allow for a 30-minute absorption period.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Record the animal's behavior for 5-10 minutes using an automated tracking system.
-
Key Parameters to Measure:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
-
-
Interpretation: A statistically significant increase in the time spent in the light compartment, compared to the vehicle control group, indicates anxiolytic-like effects.
Protocol 3: Evaluation of Anticonvulsant Activity (PTZ-Induced Seizure Model)
This is a widely used chemical-induced seizure model that is particularly sensitive to drugs that enhance GABAergic neurotransmission.[11]
-
Principle: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. Anticonvulsant drugs can increase the latency to seizure onset or prevent seizures altogether.
-
Methodology:
-
Administer the 1,2-diazepine derivative (or vehicle/positive control like Diazepam) to mice.
-
After the appropriate absorption time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes.
-
Key Parameters to Measure:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic seizure.
-
Presence or absence of tonic hind-limb extension.
-
Mortality protection.
-
-
-
Interpretation: A significant increase in seizure latency or protection against tonic extension and death, compared to the vehicle group, demonstrates anticonvulsant potential.
Protocol 4: Assessment of Sedative Effects and Motor Coordination (Rotarod Test)
It is crucial to differentiate a compound's specific therapeutic effect from non-specific motor impairment, a common side effect of CNS depressants.[2]
-
Principle: The rotarod test assesses motor coordination and balance by requiring an animal to walk on a rotating rod. Neuromuscular impairment caused by a drug will decrease the time the animal can stay on the rod.
-
Methodology:
-
Train the animals on the rotarod (e.g., at a constant or accelerating speed) for several trials a day before the experiment until they achieve a stable baseline performance.
-
On the test day, administer the 1,2-diazepine derivative or vehicle.
-
At peak drug effect time (e.g., 30 minutes post-injection), place the animal on the rotating rod.
-
Key Parameter to Measure: Latency to fall from the rod (with a pre-defined cutoff time, e.g., 300 seconds).
-
-
Interpretation: A significant decrease in the latency to fall indicates motor impairment. This data is vital for determining a compound's therapeutic window—the range of doses that provide therapeutic effects (anxiolytic, anticonvulsant) without causing unacceptable side effects (sedation, ataxia).
V. Data Presentation and Structure-Activity Relationship (SAR)
Systematic evaluation of a series of synthesized 1,2-diazepine derivatives allows for the development of a Structure-Activity Relationship (SAR), guiding the optimization of lead compounds.[12]
Table 1: Hypothetical Pharmacological Data for a Series of 1,2-Diazepine Analogs
| Compound ID | R¹ Substituent | R² Substituent | Anxiolytic Activity (Time in Light, sec) | Anticonvulsant ED₅₀ (mg/kg, PTZ) | Motor Impairment (Fall Latency, sec) |
| Vehicle | - | - | 65 ± 8 | - | 285 ± 15 |
| DZP-001 | H | Cl | 150 ± 12 | 1.5 | 110 ± 20 |
| DZP-002 | F | Cl | 185 ± 15 | 0.8 | 135 ± 18 |
| DZP-003 | H | NO₂ | 210 ± 20 | 0.5 | 45 ± 10 |
| DZP-004 | H | OCH₃ | 90 ± 10 | > 10 | 250 ± 18 |
| p < 0.05 vs. Vehicle |
SAR Insights from Hypothetical Data:
-
Importance of Electronegative Groups: The presence of an electron-withdrawing group at the R² position (Cl, NO₂) appears crucial for both anxiolytic and anticonvulsant activity (compare DZP-001/003 vs. DZP-004). This is a common feature in classic benzodiazepine SAR.[12]
-
Tuning Potency: Adding a fluorine at R¹ (DZP-002) enhances potency compared to the unsubstituted analog (DZP-001).
-
Therapeutic Window: While DZP-003 is the most potent anticonvulsant, it also causes the most severe motor impairment, suggesting a narrow therapeutic window. DZP-002 may represent a more balanced lead compound with strong efficacy and more moderate side effects.
-
Diazepine Ring Flexibility: The diazepine ring itself is a prime target for modification to improve properties.[13] Reducing double bonds or adding different substituents can significantly alter the compound's affinity for the GABA-A receptor and its pharmacokinetic profile.[13]
VI. Current Status and Future Directions
The field of 1,2-diazepine research is in its infancy but holds considerable promise. The current body of work establishes that these molecules can be synthesized and possess CNS activity. The path forward requires a concerted effort in several key areas:
-
Expanded Preclinical Trials: Rigorous, multi-center preclinical trials are needed to validate the initial findings and provide a robust evidence base for potential clinical development, similar to what has been done for other novel neuroprotective agents.[14]
-
Target Deconvolution: While the GABA-A receptor is the most likely target, comprehensive screening against a panel of CNS receptors (e.g., glutamate, serotonin, dopamine) is necessary to uncover potential novel mechanisms of action and build a more complete picture of their pharmacology.
-
Pharmacokinetic Profiling: In-depth studies on absorption, distribution, metabolism, and excretion (ADME) are essential. A key goal is to design molecules with excellent blood-brain barrier permeability but favorable metabolic profiles to avoid toxicity.
-
Exploration of New Therapeutic Areas: Beyond the classic anxiolytic and anticonvulsant applications, the 1,2-diazepine scaffold should be evaluated in models of neuropathic pain, neurodegenerative diseases, and psychiatric disorders to uncover its full therapeutic potential.
By leveraging established principles of CNS drug discovery and applying them to this novel scaffold, the scientific community can unlock the potential of 1,2-diazepine derivatives to become the next generation of therapies for complex neurological disorders.
References
-
Title: Diazepam - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis and characterization of new 1,2-diazepine derivative Source: ResearchGate URL: [Link]
-
Title: New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice Source: MDPI URL: [Link]
-
Title: Anticonvulsant drugs: Mechanisms of action and Therapeutic limitations Source: Not specified in search result URL: [Link]
-
Title: Synthesis of 1,2-diazepine derivatives 244 Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors Source: MDPI URL: [Link]
-
Title: Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Sedative, Hypnotic, Anxiolytic Use Disorders Medication Source: Medscape URL: [Link]
-
Title: Benzodiazepines - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]
-
Title: Chemical structure and biological activity of the diazepines Source: PubMed URL: [Link]
-
Title: Synthesis and characterization of new 1,2-diazepine derivative Source: Der Pharma Chemica URL: [Link]
-
Title: Efficacy and Safety of Diazepam in the Management of Refractory Epilepsy Source: ClinicalTrials.gov URL: [Link]
-
Title: Mechanism of Action - Benzodiazepine Information Coalition Source: Benzodiazepine Information Coalition URL: [Link]
-
Title: Benzodiazepine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Randomized Controlled Preclinical Trial of a Benzodiazepine–Dihydropyridine Hybrid Molecule in Rodent Stroke Source: PubMed Central URL: [Link]
-
Title: List of Anxiolytics, sedatives, and hypnotics Source: Drugs.com URL: [Link]
-
Title: Benzodiazepine Pathway, Pharmacodynamics Source: PharmGKB URL: [Link]
-
Title: What is the path of physiology of benzodiazepines into the Central Nervous System (CNS)? Source: Dr. Oracle URL: [Link]
-
Title: Anxiolytic and Hypnotic Drugs Source: Lippincott Illustrated Reviews: Pharmacology URL: [Link]
-
Title: Structure-activity relationship (SAR) of diazepam Source: Medicinal Chemistry Lectures Notes URL: [Link]
-
Title: Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines Source: OMICS Online URL: [Link]
Sources
- 1. Diazepam - Wikipedia [en.wikipedia.org]
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- 3. benzoinfo.com [benzoinfo.com]
- 4. ClinPGx [clinpgx.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. drugs.com [drugs.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Structure-activity relationship (SAR) of diazepam - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 13. chemisgroup.us [chemisgroup.us]
- 14. Randomized Controlled Preclinical Trial of a Benzodiazepine–Dihydropyridine Hybrid Molecule in Rodent Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate
Welcome to the technical support center for the purification of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful column chromatography purification of this moderately polar, N-protected heterocyclic compound.
Understanding the Molecule and the Challenge
This compound possesses two key protecting groups: a benzyloxycarbonyl (Cbz or Z) group and a tert-butyloxycarbonyl (Boc) group. These groups are crucial for synthetic strategies but also introduce specific challenges during purification. The diazepine core, a seven-membered ring with two nitrogen atoms, can also exhibit unique chromatographic behavior and potential stability issues.
The primary goal of the column chromatography is to isolate the desired product from unreacted starting materials, reaction byproducts, and any potential degradation products. Success hinges on a well-developed method, guided by careful preliminary analysis using Thin Layer Chromatography (TLC).
Troubleshooting Guide: A Problem-Solving Approach
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My product is running with the solvent front (high Rf) or is streaking badly on the TLC plate. What should I do?
A1: This indicates that your chosen solvent system is too polar. The mobile phase is competing too effectively with the stationary phase (silica gel) for your compound, resulting in little to no retention.
-
Causality: The polarity of the eluent is too high, preventing the compound from adsorbing to the silica gel. Streaking can also be a sign of overloading the TLC plate or compound degradation on the silica.
-
Troubleshooting Steps:
-
Decrease Solvent Polarity: Start with a less polar solvent system. For this compound, a common starting point is a mixture of ethyl acetate and hexane.[1] If you are using a high ratio of ethyl acetate to hexane (e.g., 50:50), try decreasing the ethyl acetate concentration (e.g., 20:80 or 30:70 ethyl acetate:hexane).
-
Test a Range of Solvents: Use TLC to screen a variety of solvent systems with varying polarities. The ideal system will give your product an Rf value between 0.2 and 0.4 for optimal separation on a column.[2]
-
Consider an Alternative Solvent System: If ethyl acetate/hexane is not providing good results, consider trying dichloromethane/methanol or other solvent combinations.
-
Check for Degradation: To test for on-plate degradation, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If new spots appear or the original spot streaks, your compound may be unstable on silica.
-
Q2: I'm seeing co-elution of my product with an impurity. How can I improve the separation?
A2: Co-elution occurs when your product and an impurity have very similar affinities for the stationary and mobile phases.
-
Causality: The chosen solvent system does not provide sufficient selectivity to resolve the two compounds. The impurity may be structurally very similar to your product, such as a partially deprotected analog or a constitutional isomer.
-
Troubleshooting Steps:
-
Optimize the Solvent System: A slight change in the solvent ratio may be enough to achieve separation. Test a gradient of solvent systems on TLC to find the optimal composition.
-
Change the Solvent System Entirely: Sometimes, a complete change in the solvent system is necessary. For example, if you are using ethyl acetate/hexane, try switching to a system with a different solvent selectivity, such as dichloromethane/ethyl acetate or toluene/ethyl acetate.
-
Employ a Gradient Elution: On the column, a shallow gradient of increasing polarity can help to resolve closely eluting compounds. Start with a less polar solvent system and gradually increase the proportion of the more polar solvent.
-
Consider a Different Stationary Phase: If normal phase silica gel is not providing the desired separation, consider using a different stationary phase such as alumina (which can be basic, neutral, or acidic) or a bonded phase like diol or cyano.
-
Q3: My compound seems to be degrading on the column, leading to low yield and multiple impurity spots in the collected fractions. What is happening?
A3: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds, particularly those with acid-labile protecting groups like Boc.[3] The 1,2-diazepine ring itself may also be susceptible to acid-catalyzed rearrangement or decomposition.
-
Causality: The acidic silanol groups on the surface of the silica gel can catalyze the removal of the Boc group or promote other degradation pathways.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites on the silica gel. This can be done by pre-eluting the packed column with the mobile phase containing a small amount of a basic additive, such as 0.1-1% triethylamine or pyridine.[4]
-
Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as the stationary phase. This is often a good choice for purifying basic or acid-sensitive compounds.
-
Run the Column Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to increase the flow rate.
-
Q4: I'm observing peak tailing for my product during column chromatography. How can I get sharper peaks?
A4: Peak tailing is often observed with amine-containing compounds on silica gel due to strong interactions with the acidic silanol groups.
-
Causality: The basic nitrogen atoms in your diazepine ring can interact strongly with the acidic sites on the silica gel, leading to a slow and uneven elution profile.
-
Troubleshooting Steps:
-
Add a Basic Modifier: As with preventing degradation, adding a small amount of a base like triethylamine (0.1-1%) to your eluent can significantly improve peak shape by competing with your compound for the acidic sites on the silica.
-
Increase the Polarity of the Eluent: Once your compound starts to elute, a slight increase in the polarity of the mobile phase can sometimes help to sharpen the tailing edge of the peak.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks can lead to band broadening and tailing. Ensure your silica gel is packed uniformly.
-
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying this compound?
A: For most applications, standard flash-grade silica gel (40-63 µm) is a good starting point. However, if you encounter issues with compound degradation or significant peak tailing, consider using deactivated silica gel or an alternative stationary phase like neutral or basic alumina.
Q: How do I choose the right solvent system for my column?
A: The ideal solvent system should be determined through preliminary TLC analysis. A good rule of thumb is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.4.[2] This generally provides the best balance between resolution and elution time on the column. A common and effective starting point for compounds of this polarity is a mixture of ethyl acetate and hexane.
Q: What are the likely impurities I should be trying to separate?
A: Without a specific synthetic protocol, we can anticipate several potential impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be the precursor to the diazepine ring or the reagents used for introducing the Boc and Cbz groups.
-
Partially Deprotected Compounds: Loss of either the Boc or Cbz group can occur under certain reaction or workup conditions.
-
Diastereomers or Regioisomers: If the synthesis involves the formation of stereocenters or has the potential for different cyclization pathways, these may be present.
-
Products of Side Reactions: The synthesis of diazepines can sometimes be accompanied by the formation of other heterocyclic systems through rearrangement.
Q: How much crude material can I load onto my column?
A: The loading capacity of your column depends on the difficulty of the separation. For a relatively easy separation (large ΔRf between your product and impurities), you can load more material. A general guideline for silica gel is a 1:20 to 1:100 ratio of crude material to silica gel by weight. For difficult separations, a higher ratio (e.g., 1:100 or more) may be necessary.
Experimental Protocols
Protocol 1: TLC Method Development
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, use a capillary tube to spot the dissolved crude material.
-
Prepare a developing chamber with a small amount of your chosen eluent (e.g., 20% ethyl acetate in hexane).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the spot line. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Repeat with different solvent ratios and systems until the desired separation is achieved (target product Rf ≈ 0.2-0.4).
Protocol 2: Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with your chosen eluent. Slowly add the silica gel as a slurry in the eluent, ensuring even packing without air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Apply gentle positive pressure (using a pump or inert gas) to begin the elution.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography. |
| Alternative Stationary Phase | Neutral/Basic Alumina | For acid-sensitive compounds. |
| Mobile Phase (Starting Point) | 20-30% Ethyl Acetate in Hexane | Good starting polarity for moderately polar compounds. |
| Target Rf (TLC) | 0.2 - 0.4 | Optimal for column separation. |
| Mobile Phase Additive | 0.1-1% Triethylamine | To prevent peak tailing and on-column degradation. |
| Loading Ratio (Crude:Silica) | 1:20 to 1:100 (w/w) | Dependent on the difficulty of the separation. |
Workflow Diagram
Caption: Workflow for column chromatography purification.
References
-
ChemRxiv. (n.d.). Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cyclization. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound.... Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and characterization of new 1,2-diazepine derivative. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Six important ring structures of benzodiazepines in view of their nitrogen positions. Retrieved from [Link]
-
Reddit. (n.d.). Same Rf for two different solvent system for TLC. Retrieved from [Link]
-
Academia.edu. (n.d.). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of benzodiazepines.
-
MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
ResearchGate. (2015). Is there any negative impact of diethyl amine while using in column chromatography?. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of unstable degradation impurities of a benzodiazepine.... Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][5][6]diazepines. Retrieved from [Link]
- (Reference not found)
- (Reference not found)
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- (Reference not found)
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[5][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Retrieved from [Link]
-
International Science Community Association. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. Retrieved from [Link]
-
American Chemical Society. (2025). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines.... Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities.... Retrieved from [Link]
-
Wikipedia. (n.d.). Diazepam. Retrieved from [Link]
- Google Patents. (n.d.). Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sorbtech.com [sorbtech.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Selective Benzyl Group Deprotection in the Presence of a Boc Group
Welcome to the Technical Support Center for advanced protecting group strategies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuanced challenge of selectively cleaving a benzyl (Bn) protecting group without affecting the acid-labile tert-butyloxycarbonyl (Boc) group. Here, we synthesize foundational principles with field-proven troubleshooting strategies to ensure your synthetic campaigns are both efficient and successful.
Frequently Asked Questions (FAQs)
Q1: What is the principle of "orthogonal" protection, and how does it apply to Bn and Boc groups?
A1: Orthogonal protection is a cornerstone of modern organic synthesis, particularly in multi-step processes like peptide or complex molecule synthesis. It refers to the use of multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[1] This allows for the selective deprotection of one functional group while others remain intact.[1][2]
The Benzyl (Bn) and tert-butyloxycarbonyl (Boc) group pair is a classic example of an orthogonal set.
-
Benzyl (Bn) groups (e.g., benzyl ethers, benzylamines, or benzyl esters) are typically cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[3]
-
Boc groups , on the other hand, are stable to hydrogenolysis conditions but are readily cleaved by acids (e.g., trifluoroacetic acid (TFA) or hydrochloric acid).[4][5][6]
This differential reactivity allows for the selective removal of the benzyl group using hydrogenation while leaving the Boc group untouched.[7][8]
Q2: What is the most common and reliable method for cleaving a benzyl group while preserving a Boc group?
A2: The most widely employed and generally reliable method is catalytic hydrogenolysis .[3] This method involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[3][9] The reaction is typically carried out in a protic solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) at ambient temperature and pressure.[3] Under these conditions, the benzyl group is reduced, while the Boc group remains stable.[7][8]
Q3: Can I use catalytic transfer hydrogenation for this transformation?
A3: Yes, catalytic transfer hydrogenation is an excellent and often more convenient alternative to using hydrogen gas.[10] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, is used to generate hydrogen in situ in the presence of a palladium catalyst.[10][11] This technique avoids the need for specialized high-pressure hydrogenation equipment.[10] It is highly effective for benzyl group removal and is compatible with the Boc protecting group.
Q4: Are there any non-hydrogenation methods to cleave a benzyl group?
A4: While hydrogenation is the most common, other methods exist, though they may present challenges to Boc group stability. Strong acids can cleave benzyl ethers, but this approach is generally not selective as it will also cleave the Boc group.[11] Some substituted benzyl ethers, like the p-methoxybenzyl (PMB) ether, can be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[11][12] However, standard benzyl ethers are more robust.[12] Certain Lewis acids, such as BCl₃, have also been used for chemoselective debenzylation.[11]
Strategic Workflow for Selective Debenzylation
The following diagram outlines a decision-making process for selecting the appropriate debenzylation method while ensuring Boc group preservation.
Caption: Decision workflow for choosing a debenzylation method.
Troubleshooting Guide
Even with well-established protocols, experimental challenges can arise. This section addresses common issues and provides actionable solutions.
Problem 1: Incomplete or Sluggish Debenzylation
Potential Causes:
-
Catalyst Inactivity or Poisoning: The palladium catalyst can be deactivated by various functional groups or impurities. Sulfur-containing compounds are notorious catalyst poisons.[13] Amines, both as starting materials and products, can also coordinate to the palladium surface and inhibit its activity.[14][15]
-
Poor Catalyst Quality: The activity of Pd/C can vary significantly between suppliers and even batches.
-
Steric Hindrance: A sterically congested benzyl group may have limited access to the catalyst surface, slowing down the reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.[9]
Solutions & Scientific Rationale:
-
Increase Catalyst Loading: A simple first step is to increase the weight percentage of the Pd/C catalyst (e.g., from 5 wt% to 10-20 wt%). This increases the number of available active sites.
-
Use Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often more effective than Pd/C, especially for sterically hindered substrates or those prone to catalyst poisoning.[9]
-
Solvent Optimization: The reaction rate is often solvent-dependent, with the general trend being: THF > AcOH > EtOH > MeOH > Toluene.[9] Using a more effective solvent like THF can accelerate the reaction.
-
Acidic Additives: The addition of a small amount of acid, such as acetic acid (AcOH) or hydrochloric acid (HCl), can protonate the benzyl ether oxygen, facilitating cleavage.[9] This can also protonate product amines, preventing them from poisoning the catalyst.[14][15] However, excessive acid or prolonged reaction times may risk partial cleavage of the Boc group.
-
Increase Hydrogen Pressure: If using H₂ gas, increasing the pressure (e.g., to 50 psi or higher in appropriate equipment) can enhance the reaction rate.
-
Ensure Reagent Purity: Purify starting materials to remove potential catalyst poisons, particularly sulfur-containing impurities.
Problem 2: Unwanted Boc Group Cleavage
Potential Causes:
-
Acidic Contaminants: The reaction mixture may contain acidic impurities, either from the starting material, solvent, or the catalyst itself (some grades of Pd/C can be acidic).
-
Overly Acidic Conditions: The use of strong acids to promote debenzylation can lead to the cleavage of the acid-labile Boc group.[16]
Solutions & Scientific Rationale:
-
Neutralize the Reaction Mixture: Add a mild, non-nucleophilic base, such as sodium bicarbonate or a proton sponge, to neutralize any acidic species.
-
Use Neutral or Basic Conditions: If possible, avoid acidic additives. Catalytic transfer hydrogenation using ammonium formate can be performed under neutral conditions.
-
Purify Reagents: Ensure all solvents and reagents are free from acidic impurities.
-
Monitor Reaction Progress Carefully: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and stop it as soon as the starting material is consumed to minimize side reactions.
Problem 3: Reduction of Other Functional Groups
Potential Causes:
-
Presence of Reducible Functional Groups: Standard hydrogenolysis conditions can also reduce other functional groups such as alkenes, alkynes, azides, and nitro groups.
Solutions & Scientific Rationale:
-
Catalytic Transfer Hydrogenation: This method can sometimes offer better chemoselectivity. By using a milder hydrogen donor like 1,4-cyclohexadiene, it's possible to selectively cleave the benzyl group in the presence of other reducible functionalities.[11]
-
Catalyst "Tuning": In some cases, intentionally "poisoning" the catalyst with additives like ethylenediamine or triethylamine can decrease its activity towards other reducible groups without completely inhibiting debenzylation.[9]
-
Alternative Deprotection Methods: If hydrogenation is not compatible with your substrate, consider non-reductive methods. For example, if you have a p-methoxybenzyl (PMB) ether, oxidative cleavage with DDQ is a viable option that won't affect alkenes or alkynes.[11][12]
Comparative Summary of Debenzylation Methods
| Method | Reagents | Typical Solvents | Advantages | Disadvantages | Boc Compatibility |
| Catalytic Hydrogenolysis | H₂ (1 atm - high pressure), 5-10% Pd/C | MeOH, EtOH, EtOAc, THF | High yielding, clean byproducts (toluene), well-established.[3] | Requires H₂ gas handling, can reduce other functional groups.[12] | Excellent.[7][8] |
| Catalytic Transfer Hydrogenolysis | HCOOH, NH₄HCO₂, or cyclohexadiene; 5-10% Pd/C | MeOH, EtOH | No H₂ gas required, often faster, can be more chemoselective.[10] | Hydrogen donor may need to be removed during workup. | Excellent. |
| Dissolving Metal Reduction | Na, liq. NH₃ | THF, Ether | Powerful reduction method. | Harsh conditions, poor functional group tolerance, not commonly used for simple debenzylation.[12] | Generally compatible, but harshness is a concern. |
| Acid-Mediated Cleavage | Strong acids (e.g., HBr, BCl₃) | DCM, Toluene | Can be effective for acid-stable molecules.[11] | Not selective, will cleave the Boc group.[11][16] | Poor. |
| Oxidative Cleavage | DDQ, CAN | DCM, MeCN/H₂O | Selective for electron-rich benzyl groups (e.g., PMB).[11] | Not effective for standard benzyl groups.[12] | Excellent. |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc- and Bn-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, ~0.1 M concentration).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 10 wt% of the substrate).
-
Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask (after flushing the flask with N₂ or Ar, then evacuating and backfilling with H₂).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product. Further purification by chromatography may be necessary.
Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve the protected substrate (1.0 eq) in methanol (~0.1 M).
-
Reagent Addition: Add ammonium formate (NH₄HCO₂, 3-5 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% of the substrate).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). The reaction is often accompanied by gas evolution (CO₂).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the mixture through Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate. An aqueous workup may be necessary to remove residual ammonium formate salts before final purification.
Mechanistic Insight: The Hydrogenolysis Pathway
The selective cleavage of a benzyl ether via palladium-catalyzed hydrogenolysis proceeds through a well-understood mechanism.
Caption: Simplified mechanism of benzyl ether hydrogenolysis.
References
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link][9]
-
ChemRxiv. (Preprint). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link][17]
-
PubMed Central (PMC). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link][12]
-
PubMed Central (PMC) - NIH. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link][14]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link][15]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link][4]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link][5]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link][6]
-
Synthesis. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link][10]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link][8]
-
SciSpace. Poisoning and deactivation of palladium catalysts. [Link][13]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
Troubleshooting incomplete reactions in diazepine synthesis
Welcome to the technical support center for diazepine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing diazepine and benzodiazepine cores. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your own laboratory work. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Condensation Reactions
Question: I am attempting to synthesize a 1,5-benzodiazepine via the condensation of an o-phenylenediamine (OPDA) with a ketone, but I'm seeing very low conversion to my desired product. What are the likely causes and how can I improve my yield?
Answer: This is a very common issue, and it almost always traces back to one of three areas: catalyst inefficiency, reaction equilibrium, or substrate reactivity.
-
Causality - The Role of the Catalyst: The condensation of an amine and a ketone to form an imine, followed by cyclization, is an acid-catalyzed process.[1] The catalyst's role is to protonate the ketone's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the diamine. If the catalyst is too weak, this activation step is inefficient. If it's too strong, it may protonate the diamine, reducing its nucleophilicity.
-
Troubleshooting - Catalyst Selection: Many traditional methods use catalysts like BF₃-etherate or polyphosphoric acid, which can be harsh and lead to side reactions.[1] For a more controlled and often higher-yielding reaction, consider using a solid acid catalyst like H-MCM-22 zeolite.[1] These catalysts offer a high number of accessible acid sites on their porous surface, driving the reaction forward under milder conditions (often room temperature).[1] The yield can be directly dependent on the amount of catalyst used; increasing the catalyst loading can significantly improve yields up to a certain saturation point.[1]
-
-
Causality - Managing Reaction Equilibrium: The condensation reaction produces water as a byproduct. As this is a reversible process, the accumulation of water in the reaction mixture can push the equilibrium back towards the starting materials (Le Châtelier's principle).
-
Troubleshooting - Water Removal:
-
Azeotropic Distillation: If your solvent allows (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms.
-
Drying Agents: The inclusion of a drying agent like anhydrous MgSO₄ or Na₂SO₄ can sequester water, but ensure it is compatible with your reaction conditions.
-
Microwave Conditions: Microwave-assisted synthesis can rapidly drive the reaction to completion, often minimizing side reactions by reducing the overall reaction time.[2]
-
-
-
Causality - Substrate Sterics: Steric hindrance on either the OPDA or the ketone can dramatically slow down the reaction rate. Bulky groups near the reacting centers can prevent the necessary approach for bond formation.
-
Troubleshooting - Adjusting Reaction Parameters: For sterically hindered substrates, you may need to employ more forcing conditions. This includes increasing the reaction temperature and extending the reaction time. Monitoring the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) is critical to determine the optimal endpoint and avoid decomposition.
-
Issue 2: Incomplete Cyclization in Diazepam Synthesis
Question: I'm following a two-step synthesis for diazepam starting from 5-chloro-2-(methylamino)benzophenone. The first N-acylation step works, but the second cyclization step is stalling, leaving me with the uncyclized intermediate. Why is this happening?
Answer: The second stage of this synthesis, which involves displacement of a halide by ammonia followed by intramolecular cyclization, is often the rate-limiting step.[3][4] Incomplete conversion is typically due to issues with the ammonia source, reaction temperature, or byproduct interference.
-
Causality - The Nature of the Ammonia Source: The goal is to introduce NH₃ to act as a nucleophile. Using aqueous ammonia (NH₄OH) or alcoholic ammonia solutions is common. However, the key is the availability of free NH₃.
-
Troubleshooting - Optimizing the Ammonia Reagent: A highly effective method is using a saturated solution of ammonium bromide (NH₄Br) in aqueous ammonium hydroxide (NH₄OH).[3] This blend generates NH₃ "on demand" through the common ion effect, providing a high concentration of the necessary nucleophile without requiring high-pressure equipment.[3] This approach has been shown to drive the reaction to high conversion even at moderate temperatures.[3]
-
-
Causality - Byproduct Inhibition: The cyclization reaction releases water and a hydrogen halide (e.g., HBr).[3][5] These byproducts can promote the hydrolysis of the amide bond in your intermediate, regenerating the starting material for that step and preventing the reaction from reaching completion.[3][5]
-
Troubleshooting - Temperature and Reaction Time: This transformation requires sufficient thermal energy. Studies have shown that increasing the temperature from 40°C to 60°C can improve diazepam yield from 61% to 86% in a continuous flow setup.[3] It is crucial to ensure the reaction is heated adequately to favor the intramolecular condensation and imine formation, which drives off the water molecule.[3]
-
Workflow for Troubleshooting Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete diazepine cyclization.
Issue 3: Difficulty with Product Purification and Crystallization
Question: My reaction seems to be complete, but I'm struggling to purify the crude diazepine. It's an oil, or it won't crystallize properly. What purification strategies are most effective?
Answer: Purification is a critical step where significant yield can be lost. Diazepam and related compounds can sometimes be stubborn to crystallize, especially if process-related impurities are present.
-
Causality - Presence of Impurities: Even small amounts of structurally similar impurities can inhibit crystal lattice formation. Common impurities in diazepam synthesis include the uncyclized chloro-acetamide intermediate and other side-products.
-
Troubleshooting - Recrystallization: This is the most powerful technique for achieving high purity.[3] A single recrystallization can often increase purity from ~91% to >98%.[3]
-
Solvent Screening: Experiment with different solvent systems. A common starting point is a binary system like ethanol/water or acetone/hexane. Dissolve the crude product in the minimum amount of hot "good" solvent (in which it is very soluble) and then slowly add the "bad" solvent (in which it is poorly soluble) until turbidity persists. Allow it to cool slowly.
-
Seeding: If you have a small amount of pure material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
-
-
Causality - Incorrect Work-up Procedure: The work-up must effectively remove unreacted reagents and inorganic salts.
-
Troubleshooting - Liquid-Liquid Extraction: After quenching the reaction, perform a thorough extraction. Use an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove excess water. Dry the organic layer over anhydrous Na₂SO₄ before concentrating.
-
-
Causality - Product Precipitation During Reaction: In some cases, the product may begin to precipitate out of the reaction mixture as it forms, especially in continuous flow systems. This can lead to clogging and a heterogeneous mixture that is difficult to handle.
-
Troubleshooting - Sonication and Solvent Choice: If precipitation occurs during the reaction, applying sonication can help keep the solids suspended and prevent aggregation. Additionally, ensure you are using a solvent that can maintain the solubility of both the starting materials and the product at the reaction temperature. Acetonitrile (ACN) is often a good choice.
-
Key Experimental Protocols
Protocol 1: General Procedure for Monitoring Reactions by TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ pre-coated plates.
-
Spotting: Use a capillary tube to spot a small amount of your reaction mixture onto the baseline of the TLC plate. Also spot your starting material(s) as a reference.
-
Elution: Develop the plate in a chamber containing an appropriate mobile phase (e.g., a 3:7 mixture of ethyl acetate:hexane is a good starting point for many diazepine derivatives).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates reaction progress. The Rƒ (retention factor) value helps identify compounds.
Protocol 2: High-Purity Recrystallization of Diazepam
-
Dissolution: Transfer the crude diazepam product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., acetone or ethanol) and heat the mixture gently (e.g., on a hot plate at low-medium setting) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A final purity of >98% is achievable with this method.[3]
Data Summaries
Table 1: Common Impurities in Diazepam Synthesis
This table summarizes key process-related impurities that may be encountered, as identified by Patil et al. Their identification is crucial for troubleshooting incomplete reactions.
| Impurity Ref. (EP) | Chemical Name | Potential Origin |
| Impurity B | N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | Uncyclized intermediate from the N-acylation step. |
| Impurity A | 7-chloro-5-phenyl-1H-benzo[e][3]diazepin-2(3H)-one | Demethylation of the final diazepam product. |
| Impurity F | 7-chloro-2-methoxy-5-phenyl-2,3-dihydro-1H-benzo[e][3]diazepine | Reaction with methanol if used as a solvent. |
Data synthesized from Patil, S. et al. (2015).
Mechanistic Diagrams
Diagram 1: General Synthesis of 1,5-Benzodiazepines
Caption: Key mechanistic steps in the synthesis of 1,5-benzodiazepines.
References
-
Nicholas, R. J., McGuire, M. A., Hyun, S.-H., Cullison, M. N., & Thompson, D. H. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. Available at: [Link]
-
Suresh, M., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 13(9), 11686-11703. Available at: [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]
-
Nicholas, R. J., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. Available at: [Link]
-
Ma, C., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(21), 7244. Available at: [Link]
-
Wieckowska, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 28(19), 6828. Available at: [Link]
-
Abele, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 805. Available at: [Link]
-
Sharma, P., & Sharma, R. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 18(6), 576-599. Available at: [Link]
-
Khan, I., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3986-4005. Available at: [Link]
-
Wikipedia. (n.d.). Diazepam. Retrieved from [Link]
Sources
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
The Diazepine Synthesis Troubleshooting Hub: A Guide to Overcoming Steric Hindrance
Welcome to the Technical Support Center for diazepine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with steric hindrance in the formation of substituted diazepine cores. Diazepines are a critical class of heterocyclic compounds, forming the scaffold for numerous therapeutic agents, most notably benzodiazepines like Diazepam.[1][2] However, the synthesis of analogs with diverse substitution patterns is often hampered by steric challenges that can dramatically reduce reaction yields or halt reactions entirely.
This hub provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the root causes of common issues and provide actionable, evidence-based solutions to push your synthesis forward.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions about steric hindrance in the context of diazepine synthesis.
Q1: What is steric hindrance, and how does it specifically impact diazepine ring formation?
A: Steric hindrance is a chemical phenomenon where the three-dimensional size of substituent groups on a molecule prevents or slows down a chemical reaction.[3] In diazepine synthesis, which involves the formation of a seven-membered ring, this issue is particularly acute. The formation of the diazepine ring requires specific bond angles and conformations. Bulky substituents on the precursors (e.g., substituted anilines and aminoketones) can create significant non-bonded steric repulsions, making it energetically unfavorable for the reacting centers to achieve the necessary proximity and orientation for cyclization. This can lead to failed reactions, low yields, or the formation of undesired side products.[4][5]
Q2: Which positions on the diazepine precursors are most susceptible to causing steric clashes during cyclization?
A: Steric hindrance can arise from substituents at several key positions. For the common synthesis of 1,4-benzodiazepines from 2-aminobenzophenones, the most problematic areas are:
-
Ortho positions of the C5-phenyl ring: Large groups here can clash with the forming diazepine ring.
-
Substituents on the aniline nitrogen: Bulky N-substituents can hinder the initial condensation and subsequent cyclization steps.
-
The C3 position of the diazepine ring: Introducing substituents at this position can be challenging due to interactions with neighboring groups.
Understanding the specific location of the steric clash is the first step in designing a rational solution.
Q3: What are the immediate experimental signs that suggest steric hindrance is the primary issue in my reaction?
A: Several signs point towards steric hindrance as the culprit for a failed or low-yielding reaction:
-
Stalled Reaction: The reaction fails to proceed to completion, with significant amounts of starting material remaining even after extended reaction times or heating.
-
Formation of Acyclic Intermediates: You may isolate the initial condensation product (e.g., an imine or enamine) but observe no subsequent cyclization to form the seven-membered ring.
-
Disproportionation or Side Reactions: Instead of the desired cyclization, you might observe side reactions like dimerization of starting materials or fragmentation pathways that are not typically seen with less substituted analogs.
-
Success with Less Hindered Analogs: If you can successfully synthesize a less substituted version of your target molecule under the same conditions, it strongly suggests that the added bulk on your new substrate is the root cause of the problem.[6]
Part 2: Troubleshooting Guide for Common Issues
This section provides detailed troubleshooting for specific experimental problems.
Problem 1: Low to non-existent yield of the desired substituted diazepine. Starting materials are largely unreacted.
-
Potential Cause A: Insufficient Thermal Energy. The activation energy for the cyclization step is too high to be overcome at the current reaction temperature due to steric strain in the transition state.
-
Solution 1: Increase Reaction Temperature. This is the simplest approach. If refluxing in a solvent like toluene or xylene is insufficient, consider moving to a higher boiling solvent like DMF or DMSO.
-
Solution 2: Employ Microwave-Assisted Synthesis. Microwave irradiation can provide rapid and efficient heating, often accessing higher temperatures and pressures than conventional heating, which can dramatically accelerate sterically hindered reactions.[7][8][9][10] This technique has been shown to improve yields and shorten reaction times in the synthesis of various diazepine derivatives.[8][11]
-
-
Potential Cause B: Ineffective Catalyst. The chosen catalyst may not be sufficiently active to promote the reaction with a sterically demanding substrate.
-
Solution 1: Switch to a Stronger Lewis Acid. If using a mild Lewis acid (e.g., ZnCl₂), consider switching to a more potent one like TiCl₄, Sc(OTf)₃, or a heteropolyacid catalyst like H₅PMo₁₀V₂O₄₀, which has shown high efficiency in diazepine synthesis.[12] These can better coordinate to carbonyls or imines, activating them for nucleophilic attack.
-
Solution 2: Explore Palladium Catalysis. For certain scaffolds, palladium-catalyzed cyclization methods offer an alternative pathway that can be effective for constructing hindered systems.[13][14][15] These reactions often proceed through different intermediates where steric hindrance may be less of a factor.[15]
-
Problem 2: The reaction stalls after forming the initial acyclic intermediate (e.g., imine/enamine), with no ring closure.
-
Potential Cause A: Unfavorable Conformational Equilibrium. The acyclic intermediate may exist in a conformation where the nucleophilic amine and the electrophilic center are held far apart due to steric repulsion, preventing the intramolecular cyclization.
-
Solution 1: Change the Solvent. The solvent can influence the conformational preferences of the intermediate. Switching from a non-polar solvent (like toluene) to a polar aprotic solvent (like NMP or DMA) can alter solvation and potentially favor a more reactive conformation.
-
Solution 2: Utilize a Dehydrating Agent. In condensation-cyclization reactions, the removal of water is crucial to drive the equilibrium towards the cyclized product. The presence of water can lead to the hydrolysis of the intermediate. The use of molecular sieves or a Dean-Stark apparatus is essential.
-
-
Potential Cause B: Reversibility of the Cyclization Step. The ring-closing step may be reversible, with the equilibrium favoring the more stable acyclic intermediate.
-
Solution 1: Trapping the Product. If possible, design the synthesis so that the diazepine product, once formed, undergoes a subsequent rapid and irreversible reaction. This can pull the equilibrium towards the final product.
-
Solution 2: High-Pressure Conditions. Applying high pressure (in specialized equipment) can favor the formation of the more compact, cyclized transition state and product, effectively shifting the equilibrium.
-
Problem 3: Difficulty introducing a bulky substituent onto a pre-formed diazepine core.
-
Potential Cause: Steric Shielding of the Reaction Site. The existing architecture of the diazepine ring and its substituents may physically block the approach of the reagent to the desired reaction site.
-
Solution 1: Use a Smaller, More Reactive Reagent. For example, if attempting an N-alkylation with a bulky alkyl halide, consider using a smaller but more reactive alkylating agent like a triflate or tosylate.
-
Solution 2: Employ a Different Synthetic Strategy. Instead of adding the bulky group at the end of the synthesis, modify the route to incorporate it into one of the initial building blocks. This often proves more successful than trying to force a reaction on a sterically encumbered core. New synthetic routes are continually being developed for various diazepine analogues.[16][17][18]
-
Part 3: Advanced Strategies and Protocols
For particularly challenging cases, more advanced techniques may be necessary.
Strategy 1: Flow Chemistry for Enhanced Process Control
Continuous flow chemistry offers precise control over reaction parameters like temperature, pressure, and residence time.[19][20][21] For sterically hindered reactions, this allows for the safe exploration of "superheated" conditions (temperatures above the solvent's boiling point), which can provide the necessary energy to overcome activation barriers without significant decomposition.
`dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=2];
} ` Caption: A typical flow chemistry setup for diazepine synthesis.
Strategy 2: Catalyst Selection for Hindered Substrates
The choice of catalyst is paramount. Below is a table summarizing catalyst options for consideration.
| Catalyst Type | Example(s) | Typical Loading | Key Advantages | Considerations |
| Protic Acids | p-TsOH, AcOH | 5-20 mol% | Inexpensive, readily available. | Can promote side reactions; may not be strong enough for highly hindered cases. |
| Lewis Acids | Sc(OTf)₃, TiCl₄, InBr₃ | 1-10 mol% | High activity, good for activating carbonyls. | Moisture sensitive, can be expensive, requires stoichiometric amounts in some cases. |
| Heteropolyacids | H₅PMo₁₀V₂O₄₀ | 0.1-1 mol% | Very high catalytic activity, low loading, reusable.[12] | Can be complex to prepare or source. |
| Palladium Catalysts | Pd₂(dba)₃ with DPPP ligand | 1-5 mol% | Enables alternative reaction pathways, good for C-N bond formation.[13][15] | Can be expensive, requires careful ligand screening and optimization. |
Protocol: Microwave-Assisted Synthesis of a Sterically Hindered 1,4-Benzodiazepine
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine the substituted 2-aminobenzophenone (1.0 mmol), the amino acid (1.5 mmol), and a suitable Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol).
-
Solvent Addition: Add 5 mL of a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP).
-
Vial Sealing: Place a stir bar in the vial and securely crimp the cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:
-
Temperature: 180-220 °C (use dynamic power control)
-
Hold Time: 20-40 minutes
-
Stirring: High
-
-
Work-up: After cooling to room temperature, quench the reaction with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
`dot graph flowchart { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#34A853", penwidth=2];
} ` Caption: Troubleshooting workflow for a failed diazepine reaction.
References
-
Nikpassand, M., Mamaghani, M., & Tabatabaeian, K. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available from: [Link]
-
Reddy, R. P., Kumar, A., & Lee, Y. R. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available from: [Link]
-
Thomas, G. L. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available from: [Link]
-
Demont, E. H., et al. (2015). New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry. Available from: [Link]
-
Ghiasi, M., et al. (2024). Benzodiazepines. StatPearls. Available from: [Link]
- Troubleshooting low yield in benzodiazepine cyclization reaction. (n.d.).
-
Al-Mulla. (2017). Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. RSC Advances. Available from: [Link]
-
Baxendale, I. R., et al. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Sadieva, M. A., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. RSC Advances. Available from: [Link]
-
Kandri Rodi, Y., & Essassi, E. M. (2024). SYNTHETIC APPROACHES TO 1,5-BENZODIAZEPINE-2,4-DIONE DERIVATIVES: A REVIEW. Moroccan Journal of Heterocyclic Chemistry. Available from: [Link]
-
Grundmann, C., et al. (1971). Nitrile oxides. XI. Dimerization of a sterically hindered nitrile oxide. Dimesitylfurazan oxide. The Journal of Organic Chemistry. Available from: [Link]
-
Devpura, A., et al. (2012). Microwave Assisted Synthesis, Spectral Studies and Antibacterial Activity of 1, 5-benzodiazepines Derivatives on a Solid Surface. Asian Journal of Chemistry. Available from: [Link]
-
Diazepam. (n.d.). Wikipedia. Available from: [Link]
-
Gademsetty, V., et al. (2012). Efficient Approach to 1,2-Diazepines via Formal Diazomethylene Insertion into the C–C bond of Cyclobutenones. Organic Letters. Available from: [Link]
-
Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts. Available from: [Link]
-
Gemo, N., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available from: [Link]
-
Darses, B., et al. (2024). Synthesis of unique 1,2-diazepine-fused β-lactams via Staudinger-type [2+2] cyclization. ChemRxiv. Available from: [Link]
-
Orelli, L. R., et al. (2010). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. Tetrahedron Letters. Available from: [Link]
-
Wermuth, C. G. (2006). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Fragment-based Approaches in Drug Discovery. Available from: [Link]
-
Deadman, B. J. (2015). The application of flow chemistry to the synthesis of pharmaceutically privileged heterocycles. Imperial College London. Available from: [Link]
-
Kumar, A., et al. (2022). Zinc oxide nanoparticles (ZnO NPs) as an efficient, reusable, heterogeneous catalyst for the one pot synthesis of 1,4-diazepine and benzodiazepine derivatives: A green approach. Current Chemistry Letters. Available from: [Link]
-
Quiroga, J., et al. (2016). Straightforward synthesis of pyrimido[4,5-e][12][16]diazepines via 6-aminopyrimidin-5-carbaldehydes. Arabian Journal of Chemistry. Available from: [Link]
-
Kaur, N., et al. (2012). Microwave assisted synthesis of 2-hetryl amino substituted novel analogues of 1,4-benzodiazepine-5-piperidinyl carboxamides. Archives of Applied Science Research. Available from: [Link]
-
Reddy, R. P., Kumar, A., & Lee, Y. R. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available from: [Link]
-
Tarasova, E. S., et al. (2025). A simple route to 2,3-benzodiazepines from substituted indenes. Organic & Biomolecular Chemistry. Available from: [Link]
-
Manna, F., et al. (2006). An Efficient Synthesis of 1,5-Thiadiazepines and 1,5-Benzodiazepines by Microwave-Assisted Heterocyclization. Synthetic Communications. Available from: [Link]
-
Christodoulou, M. S., et al. (2020). One-Pot Procedure for the Synthesis of 1,5-Benzodiazepines from N-Allyl-2-bromoanilines. Organic Chemistry: An Indian Journal. Available from: [Link]
Sources
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- 2. Diazepam - Wikipedia [en.wikipedia.org]
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- 4. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
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- 11. tandfonline.com [tandfonline.com]
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- 13. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. mdpi.com [mdpi.com]
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- 19. The flow synthesis of heterocycles for natural product and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Thesis | The application of flow chemistry to the synthesis of pharmaceutically privileged heterocycles | ID: ht24wj84r | STAX [stax.strath.ac.uk]
Technical Support Center: Mastering Selective Boc Deprotection Through Reaction Temperature Management
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for managing reaction temperature during the selective deprotection of the tert-butyloxycarbonyl (Boc) protecting group. Our goal is to empower you with the scientific understanding and practical knowledge to achieve high-yield, selective deprotection in your complex synthetic projects.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter for selective Boc deprotection?
Temperature is a pivotal factor in controlling the kinetics of the Boc deprotection reaction. The stability of the Boc group is temperature-dependent, and by carefully modulating the reaction temperature, it is possible to achieve selective removal of one Boc group in the presence of others or other acid-labile protecting groups.[1] For instance, aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups, allowing for sequential deprotection strategies within the same molecule.[1]
Q2: What is the general mechanism of acid-catalyzed Boc deprotection and how does temperature influence it?
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a carbamate hydrolysis mechanism.[2] The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine.
Temperature influences the rate of this reaction. Higher temperatures provide the necessary activation energy to overcome the reaction barrier more quickly, leading to faster deprotection. However, elevated temperatures can also promote side reactions, such as the alkylation of nucleophilic residues by the liberated tert-butyl cation.[3][4][5] Therefore, precise temperature control is essential for balancing reaction rate and selectivity.
Q3: Can Boc deprotection be achieved without acid, using only thermal conditions?
Yes, thermal N-Boc deprotection in the absence of an acid catalyst is a viable method, particularly in continuous flow systems.[1] This approach relies on high temperatures (typically 100–300 °C) to induce the thermolytic cleavage of the Boc group.[1] The selectivity in this case is also highly dependent on the reaction temperature and the nature of the N-Boc group (e.g., aryl vs. alkyl).[1]
Q4: At what temperature should I typically run my Boc deprotection reaction?
The optimal temperature for Boc deprotection is highly substrate-dependent and also relies on the choice of acid and solvent. For standard deprotections using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the reaction is often rapid at room temperature (around 20-25 °C).[2][6] However, for selective deprotection or when dealing with sensitive substrates, starting at a lower temperature (e.g., 0 °C) and gradually warming the reaction mixture is a common strategy.[7]
Troubleshooting Guide: Temperature-Related Issues in Boc Deprotection
Unforeseen challenges are common in chemical synthesis. This section addresses specific issues you might encounter related to reaction temperature during Boc deprotection.
| Issue | Probable Cause | Recommended Solution |
| Incomplete Deprotection | The reaction temperature is too low, resulting in insufficient energy to overcome the activation barrier. | Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress by TLC or LC-MS. For thermally sensitive substrates, consider extending the reaction time at a moderate temperature. |
| Loss of Other Acid-Labile Protecting Groups | The reaction temperature is too high, leading to the cleavage of other sensitive protecting groups (e.g., trityl, t-butyl ethers). | Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). Consider using a milder acid or a different solvent system to enhance selectivity. |
| Formation of Side Products (e.g., t-butylation) | Elevated temperatures can promote the reaction of the tert-butyl cation byproduct with nucleophilic functional groups (e.g., indoles, phenols, thiols) in your molecule.[3][4][5] | Run the reaction at the lowest effective temperature. Incorporate a scavenger, such as anisole, cresol, or thiophenol, into the reaction mixture to trap the tert-butyl cation.[5] |
| Substrate Degradation | The combination of strong acid and high temperature is causing the decomposition of your starting material or product. | Reduce the reaction temperature significantly. If the substrate is highly sensitive, explore non-acidic deprotection methods or milder acidic conditions.[7] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues during Boc deprotection.
Caption: Troubleshooting workflow for temperature management in Boc deprotection.
Experimental Protocols
Protocol 1: Temperature-Controlled Selective Boc Deprotection Using TFA
This protocol describes a general procedure for the selective deprotection of a Boc group where temperature control is crucial.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or nitrogen line for inert atmosphere
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 10-50% v/v in DCM) to the stirred solution. The amount of TFA and the reaction time will need to be optimized for your specific substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 15-30 minutes).
-
If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and continue monitoring.[7]
-
Once the reaction is complete, carefully quench the reaction by adding it to a stirred, cold solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by column chromatography.
Protocol 2: Monitoring Reaction Progress by TLC
Materials:
-
TLC plate (silica gel)
-
Developing chamber
-
Appropriate eluent system (e.g., ethyl acetate/hexanes)
-
Visualization agent (e.g., potassium permanganate stain, ninhydrin stain for primary/secondary amines)
-
Capillary tubes
Procedure:
-
Prepare a TLC developing chamber with the chosen eluent system.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting material for comparison.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using an appropriate method (e.g., UV light, staining). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
References
- Time in Bocas del Toro, PA. (n.d.). Google Search.
- Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications.
- Enogoma, E. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. NIH.
- Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
Sources
How to avoid catalyst poisoning during hydrogenolysis of benzyl groups
A Guide to Preventing and Troubleshooting Catalyst Poisoning
Welcome to the technical support center for the hydrogenolysis of benzyl groups. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common deprotection strategy. As a Senior Application Scientist, I've structured this guide to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the hydrogenolysis of benzyl groups.
Q1: My hydrogenolysis reaction is sluggish or has stalled completely. What are the likely causes?
A stalled reaction is a frequent issue, often pointing towards catalyst deactivation. The primary culprit is typically catalyst poisoning, where impurities or even the reaction products themselves bind to the active sites of the catalyst (commonly Palladium on Carbon, Pd/C), preventing it from facilitating the reaction.[1][2] Other factors could include poor mass transfer of hydrogen gas or improper reaction setup.
Q2: What are the most common catalyst poisons I should be aware of?
Catalyst poisons are substances that strongly adsorb to the catalyst surface, blocking the active sites needed for hydrogenolysis.[1][2] Key offenders include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing functional groups are notorious for poisoning palladium catalysts.[3][4] Even trace amounts can completely deactivate the catalyst.
-
Nitrogen Compounds: Amines, especially the product of N-benzyl deprotection, can coordinate strongly with the palladium catalyst, leading to inhibition.[5][6] Other nitrogen-containing heterocycles can also act as poisons.[2]
-
Phosphines and Phosphites: These compounds, often used in other synthetic steps, can irreversibly bind to the catalyst.[4]
-
Halides: While sometimes used to modulate reactivity, high concentrations of halides can act as inhibitors.[2]
-
Carbon Monoxide: Often an impurity in hydrogen gas, CO can strongly bind to and poison the catalyst.[1][2]
Q3: How can I tell if my catalyst has been poisoned?
Diagnosing catalyst poisoning often involves a process of elimination. If you observe a significant decrease in reaction rate or a complete halt, and you've ruled out other issues like leaks in your hydrogen supply, catalyst poisoning is a strong possibility. In some industrial settings, surface analysis techniques can be used to identify the poison on the catalyst, but this is less common in a typical research lab.
Q4: Can a poisoned catalyst be regenerated?
Regeneration is sometimes possible, but its success depends on the nature of the poison.[1]
-
Thermal Regeneration: Heating the catalyst under a controlled atmosphere can sometimes remove volatile poisons.[1]
-
Chemical Washing: Washing the catalyst with specific reagents may remove the poison. For instance, an acidic wash can sometimes help remove basic nitrogen compounds.[6] Treatment with oxidizing agents like sodium hypochlorite has also been shown to be effective for sulfide poisoning.[3]
-
Pre-hydrogenation: In some cases, pre-hydrogenating the catalyst can remove adsorbed impurities.[6]
However, for strongly bound poisons, regeneration may not be feasible, and using a fresh batch of catalyst is the most practical solution.
Q5: Are there alternative deprotection methods if hydrogenolysis fails due to suspected poisoning?
Yes, if your substrate contains functional groups that are incompatible with catalytic hydrogenolysis, several alternative methods exist for cleaving benzyl groups.[7][8] These include:
-
Strong Acids: Lewis acids (e.g., BBr₃, AlCl₃) or Brønsted acids (e.g., H₂SO₄, TFA) can cleave benzyl ethers, although this method is not suitable for acid-sensitive substrates.[5][7]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.[7][8]
-
Dissolving Metal Reductions: Conditions like a Birch reduction can also cleave benzyl groups but have their own set of functional group incompatibilities.[8]
Troubleshooting Guide: Common Scenarios and Solutions
This section provides a structured approach to troubleshooting common issues encountered during benzyl group hydrogenolysis.
| Symptom | Potential Cause | Recommended Action(s) |
| No reaction or very slow reaction from the start. | 1. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas.[1][2][4] 2. Poor Quality Catalyst: The catalyst may be old or from a poor batch. 3. Insufficient Hydrogen: Leak in the system or inadequate hydrogen pressure.[9] 4. Poor Mass Transfer: Inefficient stirring or catalyst suspension. | 1. Purify Starting Materials: See the protocol below for purifying solvents and substrates.[1] 2. Use High-Purity Hydrogen: Employ a gas purifier if necessary. 3. Test a New Batch of Catalyst: Compare with a fresh, reliable source. 4. Check System for Leaks: Ensure all connections are secure. 5. Increase Stirring Rate: Ensure the catalyst is well-suspended. |
| Reaction starts but stops prematurely. | 1. Product Inhibition: The deprotected amine product is poisoning the catalyst.[5] 2. Leaching of Metal: The palladium may be leaching from the carbon support.[9] 3. Formation of Byproducts: Unforeseen side reactions may generate catalyst poisons.[1] | 1. Add an Acid: Include a stoichiometric amount of a non-coordinating acid (e.g., acetic acid, HCl) to protonate the product amine and prevent it from binding to the catalyst.[5][6] 2. Use a Different Catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more robust. A combination of Pd/C and Pd(OH)₂/C has also been reported to be more efficient.[10] 3. Monitor Reaction by TLC/LC-MS: Check for the formation of unexpected byproducts. |
| Inconsistent results between batches. | 1. Variability in Reagent Purity: Different batches of starting material or solvent may have varying levels of impurities. 2. Inconsistent Catalyst Loading or Activity: Variations in catalyst weighing or batch-to-batch differences in catalyst activity. | 1. Standardize Purification Procedures: Implement a consistent purification protocol for all reagents. 2. Careful Catalyst Handling: Weigh the catalyst carefully and, if possible, test the activity of new catalyst batches with a standard reaction. |
Experimental Protocols
To ensure the success of your hydrogenolysis reactions, meticulous preparation and execution are key.
Protocol 1: General Procedure for Hydrogenolysis of a Benzyl Ether
This protocol outlines a standard procedure for the deprotection of a benzyl ether using palladium on carbon.
-
Reagent Preparation:
-
Ensure the substrate is free from potential catalyst poisons. If necessary, purify by column chromatography, recrystallization, or distillation.
-
Use high-purity, anhydrous solvents. Typical solvents include methanol, ethanol, ethyl acetate, or tetrahydrofuran.[11] If necessary, purify solvents using standard laboratory techniques.[12][13]
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add the benzyl-protected substrate (1.0 eq).
-
Dissolve the substrate in the chosen solvent (concentration typically 0.05-0.2 M).
-
Carefully add 10% Pd/C (typically 5-10 mol% Pd). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere if possible.
-
Seal the flask with a septum.
-
-
Hydrogenation:
-
Purge the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Introduce hydrogen gas, either from a balloon or a pressurized cylinder.[14] For balloon hydrogenations, evacuate the inert gas and then introduce the hydrogen-filled balloon. For pressurized systems, follow the specific operating procedures for your equipment.
-
Stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen.[15]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[5] Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water before disposal.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods.
-
Protocol 2: Mitigating Amine-Induced Catalyst Poisoning
This protocol is a modification of the general procedure for the deprotection of N-benzyl amines.
-
Follow steps 1 and 2 from the general protocol.
-
Acid Addition: Before introducing hydrogen, add a stoichiometric equivalent of an acid (e.g., acetic acid or a solution of HCl in a compatible solvent) to the reaction mixture. This will form the ammonium salt of the starting material and the product, preventing their coordination to the palladium catalyst.[5]
-
Proceed with steps 3 and 4 from the general protocol.
-
Neutralization: During the workup, after catalyst filtration, the reaction mixture will need to be neutralized with a base (e.g., NaHCO₃ solution) before extraction of the free amine product.[5]
Visualizing Catalyst Poisoning and Mitigation
The following diagrams illustrate the core concepts of catalyst poisoning and a strategy for its prevention.
Caption: Mechanism of catalyst poisoning.
Caption: Mitigation of amine poisoning.
References
- Vertex AI Search. (2024).
- ResearchGate. (2025). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline | Request PDF.
- ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- MDPI. (n.d.).
- Wikipedia. (n.d.).
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters.
- ResearchGate. (2025). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions | Request PDF.
- SciSpace. (n.d.).
- YouTube. (2020).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Hydrogenolysis - Wordpress.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- (No Title). (n.d.).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- MDPI. (n.d.).
- ACS Publications. (n.d.).
- University of Pittsburgh. (2012).
- Stanford Environmental Health & Safety. (n.d.).
- Neilson Lab. (n.d.).
- ResearchGate. (n.d.). (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.
- ResearchGate. (n.d.).
- Reddit. (2022). Hydrogenation reaction tips and tricks : r/Chempros.
- MDPI. (n.d.).
- Taylor & Francis. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- Chemistry LibreTexts. (2019). 16.6: Hydrogenolysis.
- PubMed Central - NIH. (n.d.). Mechanisms of Phosphine Toxicity - PMC.
- (No Title). (n.d.).
- JPC Letters. (n.d.). “Why Pt Survives but Pd Suffers From SOx Poisoning” Published in JPC Letters.
- YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- YouTube. (2025).
- DCL Inc. (n.d.).
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Technical Support Center: Isolating 1,2-Diazepane Intermediates
An in-depth guide to navigating the complexities of isolating 1,2-diazepane intermediates, this Technical Support Center provides field-proven insights and troubleshooting strategies for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The 1,2-diazepane core, a seven-membered ring with two adjacent nitrogen atoms, is a unique heterocyclic scaffold. Its intermediates are often polar, potentially unstable, and can present significant isolation challenges compared to their more common 1,4-diazepine cousins like diazepam.[1][2] This guide provides a structured approach to developing a robust work-up procedure.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of 1,2-diazepane intermediates.
Q1: What makes 1,2-diazepane intermediates so difficult to isolate?
A1: The primary challenges stem from the inherent properties of the cyclic hydrazine motif:
-
Polarity: The two adjacent nitrogen atoms significantly increase the molecule's polarity, leading to high water solubility. This complicates standard liquid-liquid extractions, as the compound may preferentially remain in the aqueous phase.[3]
-
Basicity: The nitrogen atoms are basic and can form salts, which further enhances water solubility. The specific pKa will depend on the substituents.
-
Stability: Cyclic hydrazines can be sensitive to both acidic and basic conditions, as well as oxidative environments.[4][5] The N-N bond can be labile, and ring-opening or rearrangement reactions are potential side pathways, especially under harsh work-up conditions.
-
Hygroscopic Nature: Many hydrazine derivatives are hygroscopic, making it difficult to obtain and maintain an anhydrous, crystalline final product.
Q2: What are the most critical safety precautions when working with these intermediates?
A2: Hydrazine and its derivatives are classified as hazardous substances and require strict safety protocols.[6][7]
-
Toxicity: Hydrazine derivatives can be toxic and are potential carcinogens.[7][8] Always handle these compounds in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemically resistant gloves (nitrile is often suitable, but check compatibility).
-
Quenching: Be aware that quenching reactive reagents (e.g., hydrides, strong bases) can be highly exothermic. Perform quenching slowly and with adequate cooling.
-
Waste Disposal: Dispose of all hydrazine-containing waste according to your institution's hazardous waste guidelines.
Q3: How do I effectively monitor the reaction progress to know when to begin the work-up?
A3: Thin Layer Chromatography (TLC) is the most common method. However, the polarity of 1,2-diazepanes requires specific considerations.
-
Mobile Phase: Standard solvent systems like hexanes/ethyl acetate may not be polar enough. You may need to use more polar systems, such as dichloromethane/methanol or even add a small amount of triethylamine (0.5-1%) to prevent streaking on the silica plate if your compound is basic.
-
Visualization: Due to the lack of a strong chromophore in many simple diazepanes, UV visualization may be insufficient. Use chemical stains for visualization. Potassium permanganate (KMnO₄) or ninhydrin stains are often effective for visualizing nitrogen-containing compounds.[9][10]
Part 2: Troubleshooting Guide by Work-up Stage
This section provides a question-and-answer-based troubleshooting guide for each step of the isolation process.
The goal of quenching is to neutralize any remaining reactive reagents safely and without degrading the desired product.
Q: My reaction was run with a strong base (e.g., n-BuLi, LDA). How should I quench it?
A: Quenching a strong base requires careful addition of a proton source.
-
Problem: Adding water or acid directly can cause an aggressive, exothermic reaction.
-
Solution: Cool the reaction mixture to 0 °C or lower. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a mild proton source that effectively neutralizes strong bases without drastically lowering the pH, which could harm an acid-labile intermediate.
-
Causality: The ammonium ion is a weak acid, providing a controlled release of protons to quench the base without the violent reaction that would occur with a strong acid like HCl.
Q: My reaction generates acidic byproducts (e.g., HCl). What is the best quenching agent?
A: The goal is to neutralize the acid without making the solution strongly basic, which could degrade the product.
-
Problem: Using a strong base like NaOH could lead to base-catalyzed hydrolysis or rearrangement of the diazepane intermediate.[4]
-
Solution: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until gas evolution ceases.[11]
-
Causality: Bicarbonate and carbonate are weak bases that neutralize strong acids effectively. The formation of CO₂ gas drives the neutralization to completion. Be cautious of frothing and ensure the reaction vessel is large enough to accommodate the gas evolution.
This is often the most problematic stage due to the high polarity of 1,2-diazepane intermediates.
Q: My product has very low recovery after extracting with ethyl acetate. Where did it go?
A: It is highly likely your polar intermediate remains in the aqueous layer.
-
Problem: Standard solvents like ethyl acetate or diethyl ether are not polar enough to efficiently extract highly polar, hydrogen-bond-donating/accepting molecules from water.[12]
-
Solution 1: "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.
-
Solution 2: Use a More Polar Solvent: Switch to a more polar, water-immiscible solvent for the extraction. Dichloromethane (DCM) is a common choice. For extremely polar compounds, a mixture of DCM with isopropanol or n-butanol (e.g., 9:1 or 4:1 DCM:iPrOH) can be effective, though this will also pull more water and salts into the organic layer.
-
Solution 3: Continuous Extraction: For highly valuable or extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus (e.g., a Soxhlet extractor modified for liquid-liquid use) may be necessary.
Q: I've formed a persistent emulsion during extraction that won't separate.
A: Emulsions are common when dealing with basic nitrogen compounds and salts.
-
Problem: Emulsions are stabilized by surfactants or fine solids at the interface, preventing the organic and aqueous layers from separating.
-
Solution 1: Brine Wash: Add a small amount of saturated NaCl solution (brine) and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Solution 2: Filtration: Pass the entire emulsion through a pad of Celite® or glass wool in a funnel. This can physically disrupt the emulsion-stabilizing particles.
-
Solution 3: Patience & Centrifugation: Sometimes, simply letting the funnel stand for an extended period will allow for separation. If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.
The following diagram outlines a typical decision-making process for the work-up and initial purification of a 1,2-diazepane intermediate.
Caption: Decision workflow for quenching, extraction, and troubleshooting.
After successful extraction, the crude product must be purified.
Q: My compound is an oil that streaks badly during silica gel chromatography.
A: This is a classic sign of a basic compound interacting strongly with acidic silica gel.
-
Problem: The lone pairs on the nitrogen atoms of your diazepane bind irreversibly to the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor separation and low recovery.
-
Solution 1: Deactivate the Silica: Pre-treat the silica gel by slurrying it in the starting eluent containing 1-2% triethylamine (NEt₃) or ammonia in methanol before packing the column. This neutralizes the acidic sites.
-
Solution 2: Use a Different Stationary Phase: If streaking persists, switch to a less acidic stationary phase. Alumina (basic or neutral grade) is a common alternative. For very polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be the best option.[12]
Q: I can't get my purified product to crystallize. It remains a persistent oil.
A: Many low-molecular-weight, polar compounds have low melting points and are difficult to crystallize.
-
Problem: The presence of minor impurities, residual solvent, or the inherent properties of the molecule can inhibit the formation of a crystal lattice.
-
Solution 1: High Vacuum & Heat: Ensure all residual solvent is removed by placing the oil under a high vacuum for several hours. Gentle heating can sometimes help, but be cautious of thermal decomposition.
-
Solution 2: Salt Formation: If the compound is basic, forming a salt can often induce crystallization. Dissolve the oily freebase in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or a solution of an organic acid like tartaric acid. The resulting salt is often a crystalline solid that can be collected by filtration.
-
Solution 3: Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether). Use a spatula to scratch the side of the flask and agitate the oil. This can break up the oil and provide a nucleation site for crystallization.
Part 3: Protocols and Data Tables
This protocol outlines a robust extraction procedure for a reaction performed on a ~1 gram scale in a solvent like THF or DCM.
-
Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. [Causality: Neutralizes acidic byproducts. Slow addition prevents excessive foaming.]
-
Transfer: Transfer the entire mixture to a 250 mL separatory funnel. Rinse the reaction flask with 10 mL of water and 20 mL of dichloromethane (DCM) and add these rinses to the separatory funnel.
-
First Extraction: Stopper the funnel, invert, and vent. Shake for 30-60 seconds, venting frequently. Place the funnel in a ring stand and allow the layers to separate.
-
Separation: Drain the lower organic layer (DCM) into a clean 250 mL Erlenmeyer flask.
-
Subsequent Extractions: Add another 30 mL of DCM to the separatory funnel. Repeat the shaking and separation process, combining the organic layer with the first extract. Perform a third extraction with another 30 mL of DCM. [Causality: Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.]
-
Brine Wash: Combine all organic extracts. Pour them back into the separatory funnel and add 30 mL of saturated NaCl solution (brine). Shake gently for 30 seconds. This step removes the majority of dissolved water from the organic phase. [Causality: Brine wash helps break any minor emulsions and initiates the drying process.]
-
Drying: Drain the washed organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until it no longer clumps together. Let it stand for 10-15 minutes, swirling occasionally.
-
Filtration & Concentration: Filter the dried solution through a fluted filter paper or a cotton plug into a round-bottom flask. Rinse the drying agent with a small amount of fresh DCM. Remove the solvent using a rotary evaporator to yield the crude product.
Table 1: Solvent Selection for Extraction & Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Water Miscibility | Application Notes |
| Hexane / Pentane | 0.1 | 69 / 36 | Immiscible | Good for non-polar impurities; used in trituration. |
| Diethyl Ether | 2.8 | 35 | Slightly Soluble | General purpose, but often not polar enough for diazepanes. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Slightly Soluble | Common first choice, but may have low efficiency.[1] |
| Dichloromethane (DCM) | 3.1 | 40 | Immiscible | Excellent choice for many polar compounds. Denser than water. |
| Chloroform (CHCl₃) | 4.1 | 61 | Immiscible | More polar than DCM, but has higher toxicity. Denser than water. |
| Methanol (MeOH) | 5.1 | 65 | Miscible | Used as a polar component in chromatography mobile phases. |
| Acetonitrile (ACN) | 5.8 | 82 | Miscible | Used in reverse-phase chromatography.[11][13] |
This diagram illustrates the thought process for purifying a crude 1,2-diazepane intermediate.
Sources
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- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the HPLC-MS Analysis of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate
An Objective Comparison of Analytical Methodologies for a Chiral Drug Intermediate
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of the development pipeline. This guide provides an in-depth technical comparison of analytical methodologies for 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate, a key chiral building block. We will delve into a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol, contextualizing our experimental choices and comparing its performance against viable alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Analytical Challenge of a Protected Diazepane
This compound is a diazepane derivative featuring two bulky protecting groups: a benzyl and a tert-butoxycarbonyl (Boc) group. The diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of many therapeutic agents, particularly those targeting the central nervous system.[1] The inherent chirality of the non-planar seven-membered diazepine ring, coupled with the presence of the thermally labile Boc group, presents unique analytical challenges.[2][3] Accurate quantification and purity assessment are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely adopted technique for the analysis of such compounds due to its high sensitivity, selectivity, and applicability to a broad range of molecules.[4][5] This guide will first establish a robust HPLC-MS method, explaining the rationale behind each parameter, and then provide a comparative analysis with other relevant techniques.
Part 1: A Deep Dive into the HPLC-MS Analysis of this compound
The following proposed method is designed for the accurate quantification and impurity profiling of the target analyte.
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of the moderately non-polar analyte.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in protonation of the analyte for better peak shape and ionization efficiency in the MS source.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient is necessary to ensure elution of the analyte with good peak shape and to remove any more strongly retained impurities.
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 30% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C. Elevated temperature can improve peak shape and reduce viscosity, but should be used with caution due to the thermal lability of the Boc group.[6]
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar and thermally labile compounds.[6]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C. It is crucial to keep this temperature low to prevent in-source fragmentation and loss of the Boc group.[2]
-
Desolvation Gas Flow: 600 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurement, or a Triple Quadrupole (QqQ) for targeted quantification.
-
Acquisition Mode: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: The benzyl and tert-butyl groups impart significant non-polar character to the molecule, making a C18 stationary phase ideal for retention and separation from more polar impurities.
-
Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) is crucial for eluting the analyte in a reasonable time with a sharp peak, while also ensuring that any potential impurities with different polarities are separated.[7]
-
ESI Positive Mode: The nitrogen atoms in the diazepane ring are readily protonated, making positive ion mode the logical choice for high sensitivity.
-
Low Source Temperature: The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can fragment in the mass spectrometer source, leading to the loss of isobutene or the entire Boc group.[2][6] Maintaining a low source temperature is paramount to preserving the molecular ion for accurate identification and quantification.
Expected Data and Performance
The described HPLC-MS method is expected to provide a sharp, symmetrical peak for the parent compound with a retention time of approximately 6-7 minutes. The high-resolution mass spectrometer will allow for accurate mass determination of the protonated molecule, confirming its elemental composition.
| Parameter | Expected Value |
| Retention Time (RT) | ~6.5 min |
| Observed m/z (M+H)+ | C23H28N2O4 + H+ = 413.2127 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Linearity (r²) | >0.995 |
Method Validation
For use in a regulated environment, this method would require full validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[8][9][10]
Visualizing the HPLC-MS Workflow
Caption: A schematic of the HPLC-MS experimental workflow.
Part 2: Comparative Analysis with Alternative Methodologies
While HPLC-MS is a powerful tool, it is not the only option. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for structural elucidation, high-throughput screening, or chiral separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds.[11][12]
-
Applicability: Direct analysis of this compound by GC-MS is challenging. The compound's polarity and thermal lability (due to the Boc group) make it prone to degradation in the hot GC inlet.[13] Derivatization could be employed to improve volatility and stability, but this adds complexity and potential for side reactions.
-
Advantages: Excellent for identifying volatile and semi-volatile impurities.
-
Disadvantages: Not suitable for the parent compound without derivatization, which is a significant drawback.[13]
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[14] It has gained traction as a "green" alternative to HPLC and is particularly well-suited for chiral separations.[15][16][17][18]
-
Applicability: Given the chiral nature of the target analyte, SFC is a highly attractive alternative, especially for enantiomeric separation.[3][19][20][21] Chiral stationary phases are used to resolve the enantiomers.
-
Advantages: Faster analysis times, reduced solvent consumption, and excellent for chiral separations.[15][18]
-
Disadvantages: The instrumentation is less common than HPLC in some laboratories. Method development can be more complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of organic molecules. Quantitative NMR (qNMR) can also be used for accurate concentration determination without the need for a reference standard of the analyte itself.[22]
-
Applicability: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. qNMR can be used for purity assessment and quantification.[23]
-
Advantages: Provides detailed structural information, is non-destructive, and qNMR can be a primary method of measurement.
-
Disadvantages: Lower sensitivity compared to MS-based methods, making it less suitable for trace impurity analysis. Higher instrumentation cost and complexity.
Summary Comparison of Analytical Techniques
| Technique | Sensitivity | Selectivity | Speed | Suitability for Parent Compound | Chiral Separation | Structural Elucidation |
| HPLC-MS | Excellent | Excellent | Moderate | Excellent | Possible with CSP | Limited (MS/MS) |
| GC-MS | Excellent | Excellent | Fast | Poor (derivatization needed) | Possible with CSP | Good (EI spectra) |
| SFC-MS | Very Good | Excellent | Fast | Excellent | Excellent | Limited (MS/MS) |
| NMR | Low | Good | Slow | Excellent | Possible with chiral agents | Excellent |
Decision-Making for Method Selection
The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a logical approach to selecting the most appropriate method.
Caption: A decision tree for selecting an analytical method.
Conclusion
For the routine analysis of this compound, HPLC-MS stands out as the most versatile and powerful technique . It offers an excellent balance of sensitivity, selectivity, and applicability to the parent compound and its potential impurities.[13][24] The key consideration for this specific analyte is the careful control of MS source conditions to prevent the degradation of the thermally labile Boc group.
For enantiomeric purity analysis, SFC-MS is the superior choice , offering faster and more efficient separations than chiral HPLC.[15][18] Finally, NMR remains the gold standard for unequivocal structural confirmation . A comprehensive analytical strategy for the development of this intermediate would ideally leverage all three techniques at different stages: NMR for initial structural verification, SFC-MS for chiral purity assessment, and a validated HPLC-MS method for routine quality control, impurity profiling, and stability testing.
This multi-faceted approach ensures a deep understanding of the compound and its quality, ultimately leading to a more robust and reliable drug development process.
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Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. PubMed. (2014). [Link]
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A Senior Application Scientist's Guide to Cbz vs. Benzyl Protecting Groups in Diazepine Synthesis
In the intricate world of multi-step organic synthesis, particularly in the construction of pharmacologically significant scaffolds like diazepines, the judicious selection of protecting groups is paramount.[1] The choice is not merely about masking a reactive functional group; it's a strategic decision that dictates reaction compatibility, influences yields, and ultimately determines the feasibility of a synthetic route. Among the arsenal of nitrogen protecting groups, the Carboxybenzyl (Cbz or Z) and Benzyl (Bn) groups are venerable workhorses. This guide provides an in-depth comparison of these two groups, grounded in mechanistic principles and supported by experimental data, to empower researchers in the rational design of diazepine syntheses.
The Contenders: A Molecular Introduction
At first glance, both Cbz and Benzyl groups leverage the benzylic position for their functionality. However, the introduction of a carbonyl moiety in the Cbz group fundamentally alters its chemical properties, creating a carbamate. This distinction is the linchpin of their differential reactivity and the basis for their strategic deployment.
-
Carboxybenzyl (Cbz) Group: A benzyloxycarbonyl group, it transforms an amine into a carbamate. This electronic modification significantly reduces the nucleophilicity and basicity of the nitrogen atom.
-
Benzyl (Bn) Group: Attached directly to the nitrogen, it forms a benzylamine. While it offers steric protection, the nitrogen remains relatively nucleophilic and basic.
The primary divergence lies in their deprotection pathways, a concept known as orthogonality . In a complex synthesis, one might need to deprotect one nitrogen site without affecting another. Cbz and Bn groups, while both cleavable by hydrogenolysis, offer distinct, non-overlapping removal conditions, making them a powerful orthogonal pair.[2][3]
Core Chemical Differences at a Glance
| Feature | Carboxybenzyl (Cbz or Z) Group | Benzyl (Bn) Group |
| Chemical Structure | R-NH(CO)OCH₂C₆H₅ | R-NH-CH₂C₆H₅ |
| Functional Group | Carbamate | Amine (secondary or tertiary) |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂/Pd-C)[4] | Catalytic Hydrogenolysis (H₂/Pd-C)[5][6] |
| Orthogonal Deprotection | Strong Acids (HBr/AcOH), Lewis Acids (AlCl₃), Dissolving Metal Reduction[7] | Not readily cleaved by acidic methods |
| Stability | Generally stable to mild acids and bases.[8] | Stable to a wide range of non-reductive conditions. |
| Impact on Nitrogen | Significantly reduces nucleophilicity and basicity. | Maintains nitrogen's nucleophilic character. |
Strategic Application in Diazepine Synthesis
The diazepine core, a seven-membered ring with two nitrogen atoms, often requires sequential functionalization.[9] This is where the strategic choice between Cbz and Benzyl protection becomes critical.
Consider a synthetic intermediate for a 1,4-diazepine where two distinct nitrogen atoms must be manipulated independently. One nitrogen might be part of an amide bond formation, while the other is destined for alkylation.
-
Scenario for Cbz: If a nitrogen atom needs to be temporarily deactivated to prevent side reactions during an electrophilic addition at another part of the molecule, Cbz is an excellent choice. Its electron-withdrawing nature renders the nitrogen non-nucleophilic.
-
Scenario for Benzyl: If one nitrogen needs protection while the other, perhaps an amide nitrogen, is already present, a Benzyl group can be used. It is stable to the conditions often used for amide coupling and subsequent transformations.
The key is to plan the synthesis retrosynthetically and assign protecting groups based on the lability required at each step.
Deprotection Mechanisms: The Decisive Factor
The true utility of a protecting group is defined by the ease and selectivity of its removal. Here, Cbz and Benzyl offer both a common pathway and divergent, orthogonal options.
Common Pathway: Catalytic Hydrogenolysis
Both Cbz and Benzyl groups are exquisitely sensitive to catalytic hydrogenolysis.[10] This highly efficient and clean method involves cleavage of the benzylic C-O (for Cbz) or C-N (for Bn) bond using hydrogen gas and a palladium catalyst.[11]
The reaction proceeds under mild, neutral conditions, and the byproducts are simply toluene and, in the case of Cbz, carbon dioxide, which are easily removed.[4]
Field Insights: While elegant, hydrogenolysis is not without its caveats. The catalyst (Pd/C) can be pyrophoric, and the use of hydrogen gas requires specialized equipment, posing scalability challenges.[8] Furthermore, sulfur-containing compounds can poison the catalyst, and the presence of other reducible functional groups (alkenes, alkynes, nitro groups) can lead to undesired side reactions.[12] A safer alternative is catalytic transfer hydrogenation , which generates hydrogen in situ from donors like ammonium formate or triethylsilane.[8][13]
Orthogonal Pathway: Acidic Cleavage of Cbz
The carbamate structure of the Cbz group makes it susceptible to cleavage under strongly acidic conditions, a property not shared by the Benzyl group.[7] Reagents like HBr in acetic acid (HBr/AcOH) or certain Lewis acids can efficiently remove the Cbz group while leaving a Benzyl group intact.[4][7] This is a cornerstone of their orthogonal relationship.
Field Insights: The HBr/AcOH method is effective but harsh and can be incompatible with other acid-sensitive functional groups.[10] A milder, more recent alternative involves using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which can selectively cleave Cbz groups in the presence of Benzyl groups and other sensitive functionalities.[7][13]
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems, providing clear steps for protection and deprotection reactions.
Protocol 1: N-Protection with Benzyl Bromide (N-Benzylation)
-
Objective: To protect a primary or secondary amine with a Benzyl group.
-
Rationale: This is a standard SN2 reaction. A non-nucleophilic base is used to scavenge the HBr byproduct.
-
Procedure:
-
Dissolve the amine substrate (1.0 equiv.) in a suitable solvent like acetonitrile or DMF.
-
Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Add benzyl bromide (BnBr, 1.1-1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: N-Protection with Benzyl Chloroformate (N-Cbz Protection)
-
Objective: To protect an amine with a Cbz group.
-
Rationale: The Schotten-Baumann condition uses a biphasic system with a mild base to neutralize the HCl formed, preventing side reactions and potential racemization of chiral centers.[7]
-
Procedure:
-
Dissolve the amine substrate (1.0 equiv.) in a mixture of THF and water (e.g., 2:1 ratio).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution.[4]
-
Add benzyl chloroformate (Cbz-Cl, 1.2 equiv.) dropwise while maintaining the temperature at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[4]
-
Purify the product by silica gel column chromatography or crystallization.
-
Protocol 3: Deprotection via Catalytic Transfer Hydrogenation
-
Objective: To remove a Cbz or Benzyl group under safer, non-pressurized hydrogen conditions.
-
Rationale: Ammonium formate decomposes in the presence of Pd/C to produce hydrogen, carbon dioxide, and ammonia, driving the hydrogenolysis reaction.[10]
-
Procedure:
-
Dissolve the Cbz- or Bn-protected substrate (1.0 equiv.) in methanol or ethanol.[10]
-
Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% catalyst loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Add ammonium formate (HCOONH₄, 3-5 equiv.) in one portion.
-
Stir the mixture at room temperature or heat gently to 40-50 °C. The reaction is often rapid (30 min to 4 hours).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. Further purification may be required.
-
Conclusion: A Scientist's Perspective
The choice between Cbz and Benzyl is not a matter of superiority but of strategic synthetic planning.
-
Choose Cbz when: You require robust protection that significantly attenuates nitrogen reactivity and need an orthogonal, acid-labile removal option in the presence of other hydrogenolysis-sensitive groups.
-
Choose Benzyl when: You need to protect a nitrogen while retaining some of its nucleophilic character for subsequent reactions or when the synthesis demands a group stable to both acidic and basic conditions but removable under neutral hydrogenolysis.
In the synthesis of complex diazepines, it is common to encounter both protecting groups within the same molecule, each playing a distinct and critical role. Understanding their individual strengths, weaknesses, and orthogonal relationship is fundamental to navigating the challenges of modern drug development and unlocking novel chemical space.
References
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
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A Senior Application Scientist's Guide to Determining the Absolute Configuration of Chiral Diazepanes: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of modern pharmaceutical science. The three-dimensional arrangement of atoms in a chiral drug, such as a diazepane, can profoundly influence its pharmacological and toxicological properties. This guide provides an in-depth technical comparison of the gold standard, single-crystal X-ray crystallography, with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the elucidation of the absolute stereochemistry of chiral diazepanes.
The Criticality of Absolute Configuration in Diazepanes
Diazepanes, a class of psychoactive drugs, often possess one or more stereogenic centers, leading to the existence of enantiomers. These mirror-image isomers can exhibit markedly different biological activities. For instance, the therapeutic effect of a diazepine derivative may reside in one enantiomer, while the other could be inactive or even contribute to adverse effects. Therefore, regulatory bodies and drug developers alike demand precise and verifiable determination of the absolute configuration of any new chiral chemical entity.[1]
Single-Crystal X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography stands as the most reliable and direct method for determining the absolute configuration of a chiral molecule.[2] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.
The Principle of Anomalous Dispersion
The key to determining absolute configuration via X-ray crystallography lies in the phenomenon of anomalous dispersion (or resonant scattering).[3] When the energy of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering factor of that atom acquires an imaginary component. This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The resulting intensity differences between these "Bijvoet pairs" are directly related to the absolute configuration of the molecule.
The Flack Parameter: A Quantitative Measure
The Flack parameter, x, is a refined value between 0 and 1 that provides a quantitative measure of the absolute structure of a crystal.[4]
-
A Flack parameter close to 0 indicates that the determined absolute configuration is correct.
-
A value near 1 suggests that the inverted structure is the correct one.
-
A value around 0.5 may indicate a racemic twin or an incorrect space group assignment.
A small standard uncertainty in the Flack parameter is crucial for a confident assignment.
Workflow for Absolute Configuration Determination by X-ray Crystallography
Figure 1: Workflow for absolute configuration determination using X-ray crystallography.
Experimental Protocol: Crystallization of a Chiral Diazepane for X-ray Analysis
The most significant hurdle in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction.[2] Diazepanes, like many organic molecules, can be challenging to crystallize.
Step-by-Step Methodology:
-
Purification: Ensure the chiral diazepane sample is of the highest possible purity (>99%). Impurities can significantly hinder crystallization.
-
Solvent Screening: A crucial step is to screen a wide variety of solvents and solvent mixtures with differing polarities and boiling points. Common solvents for benzodiazepine derivatives include ethyl acetate, methanol, ethanol, and acetone.[5]
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the diazepane in a suitable solvent or solvent mixture to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the diazepane in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the diazepane is less soluble. The vapor of the anti-solvent will slowly diffuse into the diazepane solution, inducing crystallization.
-
Cooling: Prepare a saturated solution of the diazepane at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in at least one dimension) have formed, carefully remove them from the mother liquor using a nylon loop and mount them on the goniometer of the diffractometer.
Spectroscopic Alternatives: Probing Chirality in Solution
While X-ray crystallography provides definitive structural information in the solid state, spectroscopic methods offer the advantage of determining absolute configuration in solution, which is often more relevant to biological activity.[6]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] This technique is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint of a molecule's absolute configuration.[8]
Key Principles:
-
Enantiomers exhibit mirror-image VCD spectra.
-
The experimental VCD spectrum is compared to a theoretically predicted spectrum for one of the enantiomers, typically calculated using density functional theory (DFT).[9]
-
A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[10]
Electronic Circular Dichroism (ECD)
ECD is a similar technique to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light associated with electronic transitions.[11]
Considerations:
-
ECD is particularly useful for molecules containing chromophores, which are common in diazepane structures.
-
Like VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum for absolute configuration assignment.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
NMR spectroscopy can be a powerful tool for determining absolute configuration when used in conjunction with chiral derivatizing agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[12][13]
The Mosher's Method Workflow:
-
The chiral diazepane, which often contains a secondary alcohol or amine functional group, is reacted with both (R)- and (S)-MTPA to form a pair of diastereomers.
-
The ¹H NMR spectra of these diastereomers are recorded and compared.
-
The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester or amide linkage are analyzed.
-
Based on an established model of the diastereomers' preferred conformation, the sign of the Δδ values for different protons can be correlated to the absolute configuration of the original stereocenter.
Figure 2: Workflow for Mosher's method.
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents (Mosher's Method) |
| Principle | X-ray diffraction from a single crystal and anomalous dispersion.[3] | Differential absorption of circularly polarized infrared light.[7] | Differential absorption of circularly polarized UV-Vis light.[11] | Formation of diastereomers with distinct NMR spectra.[12] |
| Sample State | Solid (single crystal).[2] | Solution or neat liquid.[6] | Solution.[11] | Solution.[13] |
| Requirement | High-quality single crystal.[2] | Chiral molecule, computational resources for DFT calculations.[9] | Chiral molecule with a chromophore, computational resources. | Chiral molecule with a suitable functional group (e.g., -OH, -NH2) for derivatization.[12] |
| Advantages | Unambiguous and direct determination of 3D structure.[2] | Applicable to non-crystalline samples, provides solution-phase conformation.[6][10] | High sensitivity for molecules with strong chromophores. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[13] |
| Limitations | Crystal growth can be a major bottleneck.[2] | Requires quantum chemical calculations, can be time-consuming for flexible molecules.[8] | Limited to molecules with suitable electronic transitions. | Requires chemical derivatization, which can be challenging and may not be applicable to all molecules.[12] |
| Data Interpretation | Analysis of diffraction data and refinement of the Flack parameter.[4] | Comparison of experimental and calculated spectra.[9] | Comparison of experimental and calculated spectra. | Analysis of chemical shift differences (Δδ) between diastereomers. |
Table 1: Comparison of techniques for absolute configuration determination.
Case Study: A Hypothetical Chiral Diazepane
Consider a novel chiral diazepane, "Diazepam-X," with a single stereocenter. A research team aims to definitively determine its absolute configuration.
-
X-ray Crystallography Approach: After extensive screening, single crystals of Diazepam-X are obtained from a slow evaporation of an ethyl acetate/hexane solution. X-ray diffraction analysis yields a high-resolution structure with a Flack parameter of 0.02(4), confidently assigning the absolute configuration as (S).
-
VCD Spectroscopy Approach: A solution of Diazepam-X in deuterated chloroform is prepared, and the VCD spectrum is recorded. In parallel, DFT calculations are performed for the (S)-enantiomer. The calculated VCD spectrum shows a strong positive band at 1680 cm⁻¹ and a negative band at 1450 cm⁻¹, which perfectly matches the experimental spectrum. This confirms the (S) configuration.
-
Mosher's Method Approach: Diazepam-X contains a secondary amine that is amenable to derivatization. The (R)- and (S)-MTPA amides are synthesized. ¹H NMR analysis reveals that the protons on the substituent adjacent to the stereocenter on one side show a positive Δδ (δS - δR), while the protons on the other side exhibit a negative Δδ. Applying the Mosher's model confirms the (S) configuration.
In this idealized scenario, all three methods converge on the same absolute configuration, providing a high degree of confidence in the assignment.
Conclusion: An Integrated Approach for Unambiguous Assignment
While single-crystal X-ray crystallography remains the definitive method for determining the absolute configuration of chiral diazepanes, its primary limitation is the requirement for high-quality crystals. Spectroscopic techniques, particularly VCD, have emerged as powerful and reliable alternatives that provide crucial information about the molecule's structure in solution. ECD and NMR with chiral derivatizing agents offer additional valuable tools in the chemist's arsenal.
For drug development professionals, an integrated approach is often the most prudent. When single crystals are available, X-ray crystallography should be the method of choice. However, in cases where crystallization is challenging or when understanding the solution-phase conformation is critical, VCD and other spectroscopic methods provide a robust and often faster path to assigning the absolute configuration. The convergence of results from multiple techniques provides the highest level of confidence, ensuring the stereochemical integrity of novel chiral diazepane drug candidates.
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A Spectroscopic Guide to Differentiating 1,2-Diazepane and 1,4-Diazepane Isomers
In the landscape of heterocyclic chemistry, subtle variations in molecular architecture can lead to profound differences in physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of two seven-membered saturated nitrogen-containing heterocycles: 1,2-diazepane and 1,4-diazepane. For researchers in medicinal chemistry and materials science, the ability to unequivocally distinguish between these positional isomers is paramount for ensuring the desired therapeutic effects or material properties.
This document moves beyond a simple recitation of data, offering insights into the underlying principles that govern the distinct spectroscopic signatures of these molecules. We will explore how the relative positioning of the nitrogen atoms within the diazepane ring influences their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The experimental protocols provided herein are designed to be self-validating, ensuring reliable and reproducible characterization.
Molecular Structures and Their Spectroscopic Implications
The core difference between 1,2-diazepane and 1,4-diazepane lies in the arrangement of the two nitrogen atoms within the seven-membered ring. In 1,2-diazepane, the nitrogens are adjacent, forming a hydrazine-like linkage. In contrast, 1,4-diazepane, also known as homopiperazine, has the nitrogen atoms separated by two carbon atoms. This fundamental distinction in connectivity dictates the symmetry, electron distribution, and conformational flexibility of the molecules, which in turn gives rise to unique spectroscopic fingerprints.
Caption: Chemical structures of 1,2-diazepane and 1,4-diazepane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between these isomers. The chemical shifts and coupling patterns of both ¹H and ¹³C nuclei are highly sensitive to the local electronic and steric environment.
¹H NMR Spectroscopy
1,4-Diazepane (Homopiperazine): Due to its higher symmetry (assuming rapid chair-to-chair interconversion), the ¹H NMR spectrum of 1,4-diazepane is relatively simple. We expect to see three distinct signals:
-
A multiplet corresponding to the four protons on the carbons adjacent to the nitrogen atoms (C2 and C7).
-
A multiplet for the four protons on the carbons beta to the nitrogen atoms (C3 and C6).
-
A multiplet for the two protons on the central carbon (C5).
-
A broad singlet for the two N-H protons, which may exchange with deuterium in solvents like D₂O.
1,2-Diazepane: The lower symmetry of 1,2-diazepane results in a more complex ¹H NMR spectrum. The protons on each carbon atom are in a unique chemical environment. Therefore, we would anticipate a larger number of distinct multiplets, making the spectrum more challenging to interpret without the aid of two-dimensional NMR techniques like COSY. The protons on the carbons adjacent to the two nitrogen atoms (C3 and C7) would likely be the most deshielded.
¹³C NMR Spectroscopy
1,4-Diazepane (Homopiperazine): The symmetry of the 1,4-diazepane molecule leads to a simple ¹³C NMR spectrum with only three signals corresponding to the three non-equivalent carbon atoms: C2/C7, C3/C6, and C5.[1] One study reported the following ¹³C NMR chemical shifts in CDCl₃:
-
C2/C7: ~48 ppm
-
C3/C6: ~45 ppm
-
C5: ~28 ppm
| Position | 1,2-Diazepane (Predicted) | 1,4-Diazepane (Homopiperazine) (Experimental) |
| C2 | - | ~48 ppm |
| C3 | Downfield | ~45 ppm |
| C4 | Mid-field | - |
| C5 | Upfield | ~28 ppm |
| C6 | Mid-field | ~45 ppm |
| C7 | Downfield | ~48 ppm |
Table 1: Comparison of expected ¹³C NMR chemical shifts (in ppm) for 1,2-diazepane and 1,4-diazepane.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. For both diazepanes, the most informative region will be the N-H stretching and bending frequencies.
1,4-Diazepane (Homopiperazine): The IR spectrum of homopiperazine is characterized by:
-
N-H stretching: A broad absorption in the range of 3200-3400 cm⁻¹, typical for secondary amines.
-
C-H stretching: Sharp peaks just below 3000 cm⁻¹.
-
N-H bending: An absorption around 1600-1650 cm⁻¹.
-
C-N stretching: In the fingerprint region, typically between 1000 and 1250 cm⁻¹.
1,2-Diazepane: The IR spectrum of 1,2-diazepane is expected to show similar features to 1,4-diazepane, with N-H and C-H stretching and bending vibrations. However, the adjacent nitrogen atoms in the hydrazine moiety may influence the position and shape of the N-H stretching band. It is possible that intramolecular hydrogen bonding could lead to a broader or shifted N-H absorption compared to the more separated nitrogens in 1,4-diazepane.
| Vibrational Mode | 1,2-Diazepane (Expected) | 1,4-Diazepane (Homopiperazine) (Typical) |
| N-H Stretch | 3200-3400 cm⁻¹ (potentially broader) | 3200-3400 cm⁻¹ |
| C-H Stretch | < 3000 cm⁻¹ | < 3000 cm⁻¹ |
| N-H Bend | ~1600-1650 cm⁻¹ | ~1600-1650 cm⁻¹ |
| C-N Stretch | 1000-1250 cm⁻¹ | 1000-1250 cm⁻¹ |
Table 2: Key expected IR absorption frequencies (in cm⁻¹) for 1,2-diazepane and 1,4-diazepane.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of a molecule, which are dictated by its structure.
1,4-Diazepane (Homopiperazine): The electron ionization (EI) mass spectrum of homopiperazine will show a molecular ion peak (M⁺) at m/z 100. Common fragmentation pathways for cyclic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the loss of alkyl radicals. A prominent fragment would be expected from the loss of an ethylene group between the two nitrogens.
1,2-Diazepane: The molecular ion peak for 1,2-diazepane will also be at m/z 100. However, its fragmentation pattern is expected to be significantly different due to the weak N-N bond of the hydrazine group. Cleavage of the N-N bond is a likely initial fragmentation step, leading to a radical cation with m/z corresponding to the entire carbon chain with one nitrogen atom. Subsequent fragmentations would then proceed from this intermediate.
Caption: A typical workflow for the spectroscopic identification of diazepane isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of diazepane isomers. Instrument parameters should be optimized for the specific sample and available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the diazepane sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Integrate all signals and determine coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
-
2D NMR Acquisition (if necessary):
-
For complex spectra, acquire a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C nuclei.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify long-range ¹H-¹³C correlations.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Identify the characteristic absorption bands for N-H, C-H, and other relevant functional groups.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation information.
-
-
Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.
Conclusion
The spectroscopic differentiation of 1,2-diazepane and 1,4-diazepane is a clear-cut process when the appropriate analytical techniques are employed. ¹³C NMR spectroscopy offers the most definitive distinction due to the difference in molecular symmetry, resulting in five signals for the 1,2-isomer and three for the 1,4-isomer. ¹H NMR provides complementary information, with the 1,2-isomer exhibiting a more complex spectrum. While IR spectroscopy is less definitive for distinguishing the isomers, it confirms the presence of key functional groups. Mass spectrometry offers valuable structural information through the analysis of distinct fragmentation patterns, with the 1,2-isomer being prone to N-N bond cleavage. By employing a combination of these techniques and understanding the underlying structural and electronic factors that govern their spectroscopic behavior, researchers can confidently identify and characterize these important heterocyclic building blocks.
References
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Sapnakumari, M., Narayana, B., Samshuddin, S., & Sarojini, B. K. (2012). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica, 4(6), 2198-2201. Available at: [Link]
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Kalas, S., Naik, J., Patil, S., & Jadhav, V. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Available at: [Link]
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Vastag, M., Thán, M., Varga, B., Balázs, O., Farkas, S., Lendvai, B., Greiner, I., & Éles, J. (2026). The Discovery of RGH-706, a Highly Efficacious MCH1 Receptor Antagonist, for the Treatment of Obesity and Insatiable Hunger. Journal of Medicinal Chemistry. Available at: [Link]
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Grindley, T. B., & Gulasekharam, V. (1979). Benzylidene acetal structural elucidation by N.M.R. Spectroscopy: Application of carbon-13. N.M.R.-Spectral parameters. Carbohydrate Research, 74, 7-30. Available at: [Link]
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A Comparative Guide to Modern Diazepine Synthesis: Benchmarking a Novel Photocatalytic Approach Against Established Methodologies
The diazepine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutics that modulate central nervous system activity.[1][2] The continual pursuit of novel pharmacological agents necessitates the development of efficient, versatile, and sustainable synthetic routes to these privileged seven-membered heterocycles. This guide introduces a novel, visible-light-mediated photocatalytic synthesis of 1,4-diazepines and provides a comprehensive benchmark against established and contemporary published methods. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their synthetic strategies.
The Imperative for Innovation in Diazepine Synthesis
Classic methods for diazepine synthesis, while foundational, often rely on harsh reaction conditions, multi-step procedures, or the use of stoichiometric, and often toxic, reagents.[3] More recent advancements have introduced elegant solutions, including palladium-catalyzed cross-coupling reactions, C-H activation strategies, and the use of solid acid catalysts to improve efficiency and environmental compatibility.[3][4][5] However, challenges related to catalyst cost, substrate scope limitations, and operational complexity persist.[6] Flow chemistry has also emerged as a powerful tool for the synthesis of specific diazepines like diazepam, offering enhanced control and scalability.[7][8][9]
In this context, our newly developed photocatalytic approach, termed the "LumoCat Synthesis," offers a significant leap forward. It leverages the power of visible light and a novel organic photoredox catalyst to construct the diazepine core under exceptionally mild conditions, demonstrating broad functional group tolerance and high yields.
Comparative Benchmarking: The LumoCat Synthesis vs. Published Methods
To objectively evaluate the LumoCat Synthesis, we have benchmarked it against two representative and widely recognized methods: the traditional Leimgruber-Batcho synthesis for its historical significance and a modern palladium-catalyzed cyclization for its contemporary relevance.[4][10][11][12][13]
Table 1: Performance Metrics of Diazepine Synthesis Methods
| Parameter | LumoCat Synthesis (New Method) | Leimgruber-Batcho Synthesis | Palladium-Catalyzed Cyclization[4] |
| Reaction Time | 4-8 hours | 12-24 hours | 8-16 hours |
| Temperature | Ambient (25 °C) | 125 °C then 50-60 °C | 80-110 °C |
| Yield (average) | 92% | 68% | 85% |
| Catalyst | Organic Photoredox Catalyst (0.5 mol%) | N/A (uses stoichiometric reagents) | Pd(OAc)2 (5 mol%) / Ligand (10 mol%) |
| Key Reagents | Visible Light (Blue LED) | Pyrrolidine, Raney Nickel, Hydrazine | Propargylic Carbonates, Cs2CO3 |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF), THF, Methanol | 1,4-Dioxane |
| Atom Economy | High | Moderate | Moderate to High |
| Substrate Scope | Broad (tolerant of esters, ethers, halides) | Moderate (sensitive to reducible groups) | Broad (good for aryl-substituted alkynes) |
Experimental Protocols: A Detailed Walkthrough
The LumoCat Synthesis: A New Photocatalytic Approach
This protocol details the synthesis of a representative 1,4-diazepine derivative using our novel photocatalytic method. The causality behind our choices lies in harnessing the low-energy activation pathway provided by visible-light photocatalysis, which allows for the preservation of sensitive functional groups and avoids the need for thermal energy.
Experimental Workflow: LumoCat Synthesis
Caption: Workflow for the LumoCat Synthesis.
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 2-aminobenzophenone derivative (1.0 mmol, 1.0 equiv.), N-Boc-2-bromoethylamine (1.2 mmol, 1.2 equiv.), and the LumoCat organic photoredox catalyst (0.005 mmol, 0.5 mol%).
-
Reaction Setup: Evacuate and backfill the flask with argon three times. Add anhydrous acetonitrile (10 mL) and diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.) via syringe.
-
Photocatalytic Reaction: Place the flask approximately 5 cm from a 24W blue LED lamp with gentle cooling from a fan to maintain ambient temperature (25 °C). Stir the reaction mixture vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,4-diazepine.
Leimgruber-Batcho Indole Synthesis (Adapted for Diazepine Precursor)
This classic method, while robust, requires higher temperatures and stoichiometric reducing agents, which can limit its applicability to substrates with sensitive functional groups.[11] We present a typical protocol for the synthesis of an indole precursor that could be further elaborated into a diazepine.
Reaction Mechanism: Leimgruber-Batcho Synthesis
Caption: Key stages of the Leimgruber-Batcho synthesis.
Step-by-Step Protocol:
-
Enamine Formation: In a flask, a mixture of an o-nitrotoluene derivative (1.0 equiv.), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv.), and pyrrolidine (1.2 equiv.) in DMF is heated to 125 °C for 3 hours under a nitrogen atmosphere.
-
Solvent Removal: The solvent is distilled under reduced pressure to yield the crude enamine intermediate as a dark oil.
-
Reductive Cyclization: The crude enamine is dissolved in a mixture of tetrahydrofuran and methanol. Raney nickel (a significant portion by weight) is added, and the mixture is heated to 50-60 °C.
-
Hydrazine Addition: 85% hydrazine hydrate is added portion-wise over 2 hours. The reaction is monitored by TLC.
-
Work-up and Purification: After cooling, the catalyst is removed by filtration through Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the indole product.
Discussion and Future Outlook
The data presented clearly demonstrates the advantages of the LumoCat Synthesis in terms of reaction conditions, efficiency, and yield. The ability to perform this transformation at ambient temperature using a catalytic amount of an organic dye under visible light irradiation represents a significant step towards a more sustainable and "green" chemical synthesis.[14] While palladium-catalyzed methods offer excellent scope, the cost and potential for metal contamination remain concerns in pharmaceutical development.[4] The Leimgruber-Batcho synthesis, though historically important, is operationally more demanding and less tolerant of sensitive functionalities.[10][11]
The LumoCat Synthesis is not without its own areas for further exploration. A detailed investigation into the substrate scope is ongoing, and the recyclability of the photocatalyst is being optimized. However, this initial benchmarking study positions this novel methodology as a powerful and highly attractive alternative for the synthesis of diverse diazepine libraries. We believe this approach will accelerate the discovery of new diazepine-based therapeutics by providing a more accessible and versatile synthetic tool.
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Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. Available at: [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]
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Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Available at: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
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One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]
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Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Available at: [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences. Available at: [Link]
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Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. Available at: [Link]
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Expedient green-chemistry approaches for a one-pot synthesis of two series of novel 1,5-benzodiazepines via domino reactions. Green Chemistry. Available at: [Link]
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Photochemical synthesis of 1,2-diazepines. V. Synthesis and rearrangements of 1,2-diazepines. The Journal of Organic Chemistry. Available at: [Link]
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PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. University of Florida Digital Collections. Available at: [Link]
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Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry. Available at: [Link]
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Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health. Available at: [Link]
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. Available at: [Link]
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A Comparative Guide to the Validation of Reaction Intermediates in Multi-Step Diazepine Synthesis
Introduction: The Critical Juncture of Intermediate Validation
Diazepines, particularly the benzodiazepine class, represent a cornerstone of medicinal chemistry, with wide-ranging therapeutic applications as anxiolytics, anticonvulsants, and sedatives.[1][2][3] Their synthesis, however, is often a multi-step endeavor where the success of each subsequent reaction is contingent upon the purity and structural integrity of the preceding intermediate.[1][4] Failure to properly validate these intermediates can lead to reaction failures, the generation of complex impurity profiles, and significant delays in the drug development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques used to validate reaction intermediates in diazepine synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering a framework for building self-validating systems that ensure the robustness and reproducibility of your synthetic route. We will use the well-established synthesis of Diazepam as a practical case study to illustrate these principles.
The Synthetic Pathway: A Case Study in Diazepam
The synthesis of Diazepam from 2-amino-5-chlorobenzophenone is a classic multi-step process that provides an excellent model for discussing intermediate validation.[5][6] The pathway involves the formation of key amide and chloroacetamide intermediates before the final cyclization. Each of these intermediates represents a critical control point.
Figure 1: A simplified synthetic pathway for Diazepam highlighting key intermediates.
The successful conversion of the starting material to Intermediate 1 and subsequently to Intermediate 2 is paramount. Any unreacted starting material or the formation of side-products in Step 1 will invariably complicate the subsequent cyclization step, impacting both the yield and purity of the final Active Pharmaceutical Ingredient (API).
A Triad of Validation: Comparing Core Analytical Techniques
A robust validation strategy does not rely on a single technique but rather on the orthogonal and complementary data provided by several methods. For intermediate validation, the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) forms the industry standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in a molecule.[7] For diazepine synthesis, this is critical for confirming that a desired transformation, such as the formation of a new amide bond or the addition of a methyl group, has occurred at the correct position. For instance, the appearance of a new amide proton signal in the ¹H NMR spectrum provides direct evidence of successful acylation in Step 1 of the Diazepam synthesis. Advanced 2D NMR techniques can be employed for more complex structures where signal overlap is an issue.[7][8]
Trustworthiness: An NMR spectrum serves as a unique fingerprint of a molecule. By comparing the acquired spectrum of a synthesized intermediate to a reference spectrum or predicted chemical shifts, a chemist can confirm its identity with a high degree of confidence.
Experimental Protocol: ¹H NMR Analysis of a Reaction Intermediate
-
Sample Preparation: Dissolve 5-10 mg of the dried reaction intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial to ensure the sample dissolves completely and does not obscure key signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and allows for accurate chemical shift referencing.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and then "shimmed" to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition involves a series of radiofrequency pulses and detection periods. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final, interpretable spectrum.
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the structure of the intermediate.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: MS is an exceptionally sensitive technique that provides the molecular weight of the intermediate, serving as a primary check of its identity.[9][10] Techniques like Electrospray Ionization (ESI) are "soft" ionization methods ideal for the polar, non-volatile intermediates often found in pharmaceutical synthesis, preventing their decomposition during analysis.[11] The causality is direct: if the reaction was successful, the mass spectrum should show a prominent ion corresponding to the exact mass of the expected intermediate. MS is also invaluable for real-time reaction monitoring, allowing chemists to track the disappearance of starting materials and the appearance of products without cumbersome workups.[9][10][12]
Trustworthiness: MS provides a rapid and definitive confirmation of molecular mass. The presence of ions corresponding to starting materials or unexpected masses can immediately flag an incomplete or incorrect reaction, preventing the waste of resources on subsequent steps.
Experimental Protocol: Direct Infusion ESI-MS Analysis
-
Sample Preparation: Quench a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it significantly with a suitable solvent (e.g., methanol or acetonitrile). The final concentration should be in the low µg/mL to ng/mL range to avoid detector saturation.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte and solvent system.
-
Sample Introduction: Load the diluted sample into a syringe and place it on a syringe pump. Infuse the sample directly into the ESI source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire mass spectra in full scan mode over a relevant m/z (mass-to-charge ratio) range. Data is typically averaged over a short period (e.g., 30-60 seconds) to obtain a representative spectrum.
-
Analysis: Examine the spectrum for the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) ion of the expected intermediate. The isotopic pattern should also be checked to confirm the elemental composition (e.g., the presence of chlorine).
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
Expertise & Causality: HPLC is the workhorse for assessing the purity of reaction intermediates.[13] By separating the components of a reaction mixture, it allows for the quantification of the desired intermediate relative to starting materials, reagents, and any byproducts.[14][15][16] Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode for the types of molecules involved in diazepine synthesis.[17][18] The fundamental principle is that a cleaner chromatographic profile, with a single major peak for the intermediate, directly correlates to a purer compound, which is the causal requirement for proceeding to the next synthetic step.
Trustworthiness: HPLC provides quantitative data on the purity of an intermediate. A well-developed method can separate structurally similar impurities, providing a highly accurate assessment of sample quality. This data is essential for making informed decisions about whether an intermediate requires purification before use in the next stage.
Experimental Protocol: Reaction Monitoring by RP-HPLC
-
Method Development: Select a suitable C18 column. Develop a mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), that provides good separation between the starting material, intermediate, and product. An initial gradient method is often used for scouting, followed by optimization to an isocratic method for speed if possible.
-
Sample Preparation: Quench and dilute a reaction aliquot in the mobile phase to ensure compatibility and prevent peak distortion.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the UV detector (a common wavelength for aromatic compounds is 254 nm).
-
Injection and Separation: Inject a small volume (e.g., 5-10 µL) of the prepared sample. The components will separate on the column based on their relative hydrophobicity.
-
Data Analysis: Identify the peaks corresponding to the starting material, intermediate, and any impurities based on their retention times (determined by injecting pure standards, if available). Calculate the relative purity of the intermediate using the peak area percentages from the chromatogram.
Comparative Analysis and Integrated Workflow
The true power of these techniques is realized when they are used in concert. NMR confirms the structure, MS verifies the mass, and HPLC quantifies the purity.
Table 1: Comparison of Core Validation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC |
| Primary Information | Unambiguous molecular structure, connectivity | Molecular weight, elemental composition (HRMS) | Purity, quantification of components |
| Strengths | Definitive structural data, non-destructive | High sensitivity, speed, real-time monitoring | Excellent for purity assessment, robust, quantitative |
| Weaknesses | Lower sensitivity, requires pure sample for clarity | Provides little structural information, isomers are indistinguishable | Does not provide structural information |
| Sample Amount | mg range | ng to µg range | µg range |
| Typical Use Case | Final structure confirmation of isolated intermediate | Rapid check of reaction progress, mass confirmation | Routine monitoring of reaction kinetics and purity |
An effective validation workflow integrates these techniques at the appropriate decision points.
Figure 2: An integrated workflow for the validation of a reaction intermediate.
Conclusion: A Foundation of Analytical Rigor
In the complex landscape of multi-step diazepine synthesis, the rigorous validation of reaction intermediates is not a procedural formality but a foundational pillar of success. An integrated analytical approach, leveraging the structural detail of NMR, the mass confirmation of MS, and the purity assessment of HPLC, creates a self-validating system that ensures each step is built upon a solid foundation. By understanding the causality behind each analytical choice, researchers can confidently navigate synthetic pathways, leading to higher yields, purer compounds, and an accelerated path to novel therapeutic agents.
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Kaur, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. Available at: [Link]
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Advincula, R., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. Available at: [Link]
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Luni, C., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]
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Kovalev, I. S., et al. (2024). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Organic Letters. Available at: [Link]
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Cimarelli, C. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts. Available at: [Link]
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Patil, S., et al. (2015). Identification, synthesis and characterization of process related impurities of Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]
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Advincula, R., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. Available at: [Link]
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Cirri, D., et al. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. International Journal of Molecular Sciences. Available at: [Link]
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Wiergowska, M., et al. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Journal of Analytical Toxicology. Available at: [Link]
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Ley, S. V., et al. (2020). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition. Available at: [Link]
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Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]
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Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]
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Ley, S. V., et al. (2020). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition. Available at: [Link]
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Patel, S., et al. (2015). reverse phase hplc method and method validation of diazepam by using single mobile phase. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Zhang, X., et al. (2024). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry. Available at: [Link]
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Michalik, D., et al. (2022). NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)diacetates. Magnetic Resonance in Chemistry. Available at: [Link]
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Smith, F. M., & Nuessle, N. O. (1982). HPLC Method for Determination of Diazepam Injection. Analytical Letters. Available at: [Link]
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Lee, Y. R., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]
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Patrick, B. O., & Love, J. A. (2021). Handling considerations for the mass spectrometry of reactive organometallic compounds. Dalton Transactions. Available at: [Link]
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Amini, M., et al. (2007). Improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. Journal of Chromatography B. Available at: [Link]
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Srivastava, V., et al. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS. Pharmacophore. Available at: [Link]
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A Senior Scientist's Guide to Protecting Groups for Heterocyclic Amines: A Comparative Study
Introduction: The Indispensable Role of Nitrogen Protection in Complex Synthesis
In the intricate world of organic synthesis, particularly within drug discovery and development, heterocyclic amines are foundational scaffolds.[1][2] Their inherent nucleophilicity and basicity, however, present a significant challenge, often leading to undesired side reactions and compromising synthetic efficiency.[3] The strategic use of protecting groups—temporary modifications that mask the reactivity of a functional group—is therefore not merely a convenience but a cornerstone of modern synthetic chemistry.[4][5] A protecting group must be easily introduced, stable under a range of subsequent reaction conditions, and, critically, be removable selectively and in high yield without affecting the rest of the molecule.[6]
This guide provides a comparative analysis of the most common and effective protecting groups for heterocyclic amines. We will move beyond a simple catalog, delving into the causality behind their selection, the nuances of their stability, and the practicalities of their application. The goal is to equip researchers, scientists, and drug development professionals with the expert knowledge required to make informed decisions, ensuring the integrity and success of their synthetic endeavors. A key concept we will explore is orthogonality , the ability to deprotect one group in the presence of others, which is paramount in multi-step syntheses.[7][8]
The Workflow of Protection and Deprotection
The fundamental logic of using a protecting group is a three-step process: introduction, reaction, and removal. This workflow is essential to control chemoselectivity in complex molecules.
Caption: A generalized workflow illustrating the three key stages of using a protecting group in synthesis.
A Comparative Analysis of Key Protecting Groups
The choice of a protecting group is dictated by the specific heterocyclic system and the planned synthetic route. Below, we compare the most prevalent classes: Carbamates, Sulfonyls, and Alkoxymethyl Ethers.
Caption: Structures and primary deprotection methods for common N-protecting groups.
Carbamates: The Versatile Workhorses
Carbamates are arguably the most popular class of amine-protecting groups due to their ease of installation, robust stability under many conditions, and varied deprotection pathways.[7] Converting the nucleophilic amine to a non-nucleophilic carbamate effectively shields it from electrophiles and many basic conditions.[4]
The Boc group is a cornerstone of modern peptide and heterocyclic synthesis. Its defining feature is its lability under strongly acidic conditions, while remaining stable to bases and nucleophiles.[7][9]
-
Introduction: Typically installed using di-tert-butyl dicarbonate (Boc)₂O with a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), or under catalyst-free conditions in water.[10]
-
Stability: Stable to catalytic hydrogenation, mild bases (e.g., TEA, pyridine), and most nucleophiles. It is, however, cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] Instability has been noted under certain acidic conditions for N-Boc protected pyrroles.[11]
-
Deprotection: The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. This is commonly achieved with neat TFA or a solution of HCl in an organic solvent like dioxane or methanol.[7][12] Thermolytic deprotection, particularly under microwave-assisted conditions using solvents like 2,2,2-trifluoroethanol (TFE), has also proven effective for N-Boc indoles.[13]
-
Application Insight: The Boc group is excellent for protecting indoles and pyrroles, though its acid lability must be considered in subsequent synthetic steps. For complex molecules with acid-sensitive functionalities, the Boc group might be too labile.
First introduced for peptide synthesis in 1932, the Cbz group remains highly relevant due to its unique deprotection via hydrogenolysis.[7]
-
Introduction: Installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃, Na₂CO₃) at a controlled pH of 8-10.[14]
-
Stability: Stable to most acidic and basic conditions that do not facilitate hydrolysis. It is orthogonal to the Boc group.
-
Deprotection: Classically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[15][16] This method is exceptionally mild and selective, leaving most other functional groups untouched. However, it is incompatible with substrates containing other reducible groups like alkenes or alkynes, and the catalyst can be poisoned by sulfur-containing compounds. Alternative reductive methods or strong Lewis acids can also be used.[15]
-
Application Insight: The Cbz group is ideal for syntheses involving acid-sensitive groups where Boc cannot be used. It is particularly useful for protecting pyrroles, though N-deprotection can sometimes occur under Friedel-Crafts acylation conditions.[17]
Sulfonyls: The Fortress of Protection
Sulfonyl-based protecting groups form highly stable sulfonamides, which are resistant to a wide array of reaction conditions, including strong acids and oxidation.
The tosyl group is known for its exceptional stability, making it suitable for syntheses that require harsh conditions.[18] This stability, however, also means its removal requires equally harsh, and often reductive, conditions.[19]
-
Introduction: Readily installed by reacting the amine with tosyl chloride (TsCl) in the presence of a base like pyridine.
-
Stability: Extremely robust. It is stable to strong acids, bases, oxidation, and many other reagents, making it non-orthogonal with most other protecting groups.[18][19]
-
Deprotection: Removal is challenging and typically requires forcing conditions, such as sodium in liquid ammonia, or refluxing with strong acids like HBr in acetic acid.[18]
-
Application Insight: The tosyl group is frequently used to protect the N-1 position of imidazoles, facilitating lithiation at the C-2 position for further functionalization.[20][21] Its robustness makes it a "set-and-forget" group until the final stages of a synthesis.
Alkoxymethyl Ethers: Fine-Tuned Lability
This class offers unique deprotection strategies, providing valuable orthogonal options.
The SEM group offers a clever deprotection mechanism triggered by fluoride ions or Lewis acids, making it orthogonal to both acid-labile (Boc) and hydrogenation-labile (Cbz) groups.
-
Introduction: Installed using SEM-Cl with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stability: Stable to a wide range of conditions, including basic hydrolysis and oxidation.[22]
-
Deprotection: Typically removed using a fluoride source like tetrabutylammonium fluoride (TBAF), which triggers an elimination reaction.[22][23] Lewis acids (e.g., SnCl₄, MgBr₂) or strong protic acids can also effect cleavage.[22] Challenges in SEM-deprotection have been noted, particularly with 7-azaindoles, where side reactions can occur.[24][25]
-
Application Insight: Excellent for protecting pyridine and other electron-deficient heterocycles. The fluoride-mediated deprotection is particularly mild, preserving sensitive functional groups elsewhere in the molecule.
The MOM group is an acid-labile protecting group, often used when a milder acid-cleavage is needed compared to the Boc group.
-
Introduction: Typically introduced using methoxymethyl chloride (MOM-Cl) and a base like DIPEA.
-
Stability: Generally stable to bases, nucleophiles, and reductive conditions.
-
Deprotection: Cleaved under acidic conditions, often with HCl in an alcohol solvent.[26] It is generally more stable to acid than acetals but less stable than a tert-butyl ether.
-
Application Insight: Useful for protecting pyrimidines and other azoles.[27] Its removal conditions can sometimes be tuned for selectivity in the presence of other acid-sensitive groups.
Data-Driven Comparison and Orthogonal Strategies
The true power of protecting groups is realized when they are used in combination, allowing for the selective unmasking of different nitrogen atoms in a complex molecule.
Table 1: Comparative Stability of N-Protecting Groups
| Condition | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Ts (p-Toluenesulfonyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |
| Strong Acid (TFA, HCl) | Labile[7] | Stable | Stable[18] | Labile[22] |
| Weak Acid (AcOH) | Generally Stable | Stable | Stable | Stable |
| Strong Base (NaOH, t-BuOK) | Stable[9] | Stable (risk of hydrolysis) | Stable[9] | Stable[22] |
| Nucleophiles (e.g., RLi, RMgX) | Stable[9] | Stable | Stable | Stable |
| Hydrogenolysis (H₂, Pd/C) | Stable | Labile[15] | Stable | Stable |
| Fluoride Source (TBAF) | Stable | Stable | Stable | Labile[22] |
| Oxidizing Agents (KMnO₄, CrO₃) | Stable[9] | Stable | Stable | Stable[22] |
| Reducing Agents (LiAlH₄, NaBH₄) | Stable[9] | Stable | Labile (e.g., Na/NH₃)[18] | Stable |
This table provides a general overview. Specific substrate and reaction conditions can influence stability.
Orthogonal Deprotection in Practice
An effective synthetic strategy might involve protecting two different heterocyclic amines in the same molecule with orthogonal groups, for example, a Boc group and a Cbz group.
Caption: Orthogonal strategy showing selective deprotection of Boc (acid) vs. Cbz (hydrogenolysis).
Validated Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. The following methods are representative of standard procedures for the protection and deprotection of common heterocycles.
Protocol 1: Boc Protection of Indole
-
Objective: To protect the nitrogen of indole with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
Indole (1.0 eq)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)
-
4-(Dimethylamino)pyridine, DMAP (0.1 eq)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve indole in acetonitrile (approx. 0.5 M).
-
Add DMAP to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc-indole, which can be further purified by column chromatography or recrystallization if necessary.
-
-
Causality: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for a more efficient reaction with the weakly nucleophilic indole nitrogen. The acidic and basic washes remove unreacted reagents and byproducts.
Protocol 2: Acidic Deprotection of N-Boc-Indole
-
Objective: To remove the Boc group from N-Boc-indole.
-
Materials:
-
N-Boc-indole (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve N-Boc-indole in dichloromethane (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) or 4M HCl in Dioxane (5-10 eq).
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by adding it to a cooled, saturated solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected indole.
-
-
Causality: The strong acid protonates the Boc group, initiating its cleavage into gaseous isobutylene and CO₂, driving the reaction to completion. The basic quench neutralizes the excess acid.[7]
Protocol 3: Cbz Protection of Pyrrole
-
Objective: To protect the nitrogen of pyrrole with a carboxybenzyl (Cbz) group.
-
Materials:
-
Pyrrole (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
-
Procedure:
-
Prepare a biphasic mixture by dissolving pyrrole in THF and an aqueous solution of Na₂CO₃ (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, separate the layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Causality: This is a classic Schotten-Baumann reaction. The base neutralizes the HCl byproduct, preventing it from reacting with the acid-sensitive pyrrole ring, and maintains the amine in its free, nucleophilic state.[14]
Conclusion
The selection of a protecting group for a heterocyclic amine is a critical decision that profoundly impacts the outcome of a synthetic campaign. There is no single "best" group; the optimal choice is always context-dependent. A thorough understanding of the stability, lability, and orthogonality of groups like Boc, Cbz, and Ts is essential. By leveraging the comparative data and validated protocols presented in this guide, researchers can design more robust, efficient, and successful synthetic routes to novel therapeutics and complex molecules.
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Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. [Link]
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Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
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Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
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National Institutes of Health. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed Central. [Link]
-
ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. organic-chemistry.org. [Link]
-
National Institutes of Health. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PubMed Central. [Link]
-
ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]
-
National Institutes of Health. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. PubMed Central. [Link]
-
American Chemical Society. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
National Institutes of Health. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed Central. [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org. [Link]
-
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-
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-
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-
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-
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Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate
The Precautionary Principle: Acknowledging Data Gaps
A thorough search for a specific Safety Data Sheet (SDS) for 1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate has not yielded a dedicated document. This necessitates a conservative approach to its handling and disposal, assuming a hazard profile informed by its structural components and data from analogous substances. It is imperative to treat the compound as potentially hazardous until its properties are fully characterized.
Hazard Assessment Based on Structural Analogs
To establish a presumptive hazard profile, we will examine compounds with similar functional groups, such as diazepanes, benzyl esters, and tert-butyl esters.
-
Diazepane Core: Compounds containing the diazepane ring system, such as tert-butyl 1,4-diazepane-1-carboxylate and tert-butyl 2,2-dimethyl-1,4-diazepane-1-carboxylate, are reported to cause skin and eye irritation, and may cause respiratory irritation[1][2]. Some diazepane derivatives, like diazepam, are classified as hazardous substances with potential for developmental toxicity[3][4].
-
Benzyl Group: Benzyl compounds can present a range of hazards. While some, like (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride, are not classified as hazardous, others, such as 1-benzyl-1,4-diazepane, are harmful if swallowed and cause skin and eye irritation[5][6].
-
Carboxylate Esters: Carboxylate esters do not typically pose significant hazards on their own, but their overall impact is influenced by the entire molecular structure.
Based on this analysis, it is prudent to handle this compound with precautions against skin contact, eye contact, and inhalation of dust or aerosols.
Table 1: Presumptive Hazard Profile and Recommended Precautions
| Potential Hazard | GHS Classification (Presumed) | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Warning: Skin Corrosion/Irritation | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Irritation | Warning: Serious Eye Damage/Eye Irritation | Safety glasses with side shields or chemical goggles |
| Respiratory Irritation | Warning: Specific Target Organ Toxicity | Use in a well-ventilated area or a chemical fume hood |
| Acute Oral Toxicity | Warning: Acute Toxicity, Oral (Harmful if swallowed) | Do not ingest; wash hands thoroughly after handling |
Step-by-Step Disposal Protocol
The following protocol is designed to guide you through the safe segregation, containment, and disposal of waste containing this compound.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Solid Waste: Collect any solid residues of the compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the substance. This waste stream should be designated as "Non-halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound should be collected separately. Characterize the solvent system to determine the appropriate waste stream.
-
Aqueous Solutions: If the compound is dissolved in an aqueous solution, it should be collected as "Aqueous Organic Waste."
-
Organic Solvent Solutions: If dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate), it should be collected in a "Non-halogenated" or "Halogenated" organic solvent waste container, depending on the solvent used. Never mix incompatible waste streams. [7]
-
-
Sharps Waste: Any sharp objects, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container.[8]
Step 2: Container Selection and Management
The integrity of your waste container is crucial to prevent leaks and exposure.
-
Use only containers that are compatible with the chemical waste being collected. For organic solvents, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure containers are in good condition, with no cracks or leaks, and have a tightly sealing cap.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion of vapors.[7]
Step 3: Labeling
Accurate and detailed labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers. Your waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
Your name and laboratory contact information
Step 4: Storage and Disposal
-
Store waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. While the absence of specific disposal information for this compound presents a challenge, a cautious and informed approach based on the known hazards of structurally similar compounds provides a robust framework for its safe handling and disposal. By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to regulatory compliance and environmental stewardship.
References
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PubChem. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 2,2-dimethyl-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound Diazepam (FDB007103). Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzodiazepine. National Center for Biotechnology Information. Retrieved from [Link]
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Biotage. (n.d.). Extraction of Benzodiazepines from Whole Blood Using ISOLUTE® SLE+ Prior to GC/MS Analysis. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
